molecular formula C8H8N2O B2852934 (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol CAS No. 882881-15-4

(1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol

货号: B2852934
CAS 编号: 882881-15-4
分子量: 148.165
InChI 键: NLMUSLOQUGZNPN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol (CAS 882881-15-4) is a chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a pyrrolo[2,3-c]pyridine core, which is one of the six isomeric fused pyrrolopyridine systems known as a "privileged structure" due to its prevalence in biologically active molecules . The fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring creates a unique electronic environment that is highly favorable for interactions with various biological targets . This scaffold is a prominent nitrogen-containing heterocycle, also referred to as 6-azaindole, and is found in approved therapeutics such as Vemurafenib and Pexidartinib, underscoring its importance in oncology research . The primary value of this specific reagent lies in its hydroxymethyl functional group at the 2-position, which serves as a versatile handle for further chemical derivatization . Researchers can readily modify this group through reactions like oxidation, esterification, and etherification to create a diverse array of derivatives, such as aldehydes, carboxylic acids, and esters, for structure-activity relationship (SAR) studies . This makes it a critical intermediate in the synthesis of more complex molecules. The pyrrolo[2,3-c]pyridine core has demonstrated a wide range of pharmacological activities in research settings, and recent studies on related pyrrolopyridine derivatives have shown potent activity as inhibitors of tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis in cancer cell lines . Furthermore, this scaffold has been investigated for the development of acid pump antagonists . This compound is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1H-pyrrolo[2,3-c]pyridin-2-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-5-7-3-6-1-2-9-4-8(6)10-7/h1-4,10-11H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLMUSLOQUGZNPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C=C(N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol CAS number 882881-15-4

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol (CAS 882881-15-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, registered under CAS number 882881-15-4, is a heterocyclic organic compound of significant interest in the field of medicinal chemistry. As a functionalized 6-azaindole, it serves as a critical building block for the synthesis of complex molecules with diverse biological activities. This guide provides a comprehensive technical overview of its chemical properties, established synthetic strategies, and key applications, particularly its role as a precursor to potent kinase inhibitors. By consolidating scientific data with practical insights, this document aims to be an essential resource for professionals engaged in pharmaceutical research and development, offering detailed protocols, analytical data, and safety considerations.

Introduction: The Strategic Importance of the 6-Azaindole Scaffold

The pyrrolopyridine core, commonly known as azaindole, is a privileged scaffold in drug discovery. Its structure, which is isomeric with indole but contains a nitrogen atom in the six-membered ring, allows it to act as a versatile hydrogen bond donor and acceptor. This feature is crucial for establishing high-affinity interactions with biological targets. The pyrrolo[2,3-c] isomer, or 6-azaindole, has been incorporated into numerous compounds investigated for therapeutic use.

This compound emerges as a particularly valuable derivative. The primary alcohol functional group at the 2-position of the pyrrole ring provides a reactive handle for synthetic elaboration, enabling chemists to introduce a wide array of pharmacophores and modulate the physicochemical properties of the final compounds.

Physicochemical and Structural Data

A precise understanding of the compound's properties is fundamental for its application in synthetic chemistry.

PropertyValueSource
CAS Number 882881-15-4[1][2]
Molecular Formula C₈H₈N₂O[2]
Molecular Weight 148.17 g/mol [2]
Appearance Solid (form may vary)[3]
Isomeric SMILES C1=CN=C2C(=C1)C(=CN2)CO
InChI Key HECHZAPQJASYJL-UHFFFAOYSA-N[3]

Synthesis and Purification: A Practical Approach

The synthesis of this compound typically starts from a more readily available precursor, such as an ester of 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. The most direct method is the reduction of the ester functionality.

Synthetic Workflow: Ester Reduction

The conversion of the carboxylate ester to the primary alcohol is a standard transformation in organic synthesis, often achieved with high efficiency using metal hydride reducing agents.

synthesis_workflow start Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate reagent Reducing Agent (e.g., LiAlH₄ in THF) start->reagent 1. reaction Reduction (0 °C to RT) reagent->reaction 2. workup Aqueous Quench & Extraction reaction->workup 3. purification Column Chromatography workup->purification 4. product This compound (CAS 882881-15-4) purification->product 5.

Caption: General workflow for the synthesis via ester reduction.

Detailed Experimental Protocol

This protocol is a representative procedure based on established chemical principles for ester reduction.

Materials:

  • Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate

  • Lithium aluminum hydride (LiAlH₄) or a suitable alternative (e.g., Diisobutylaluminium hydride)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for chromatography)

  • Ethyl acetate and Hexane (for chromatography)

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., Argon), a stirred suspension of LiAlH₄ in anhydrous THF is cooled to 0 °C using an ice bath.

  • Substrate Addition: A solution of ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate in anhydrous THF is added dropwise to the LiAlH₄ suspension. The rate of addition is controlled to maintain the internal temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, the mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction progress is monitored by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching: The reaction is carefully quenched at 0 °C by the slow, sequential addition of water, followed by 15% aqueous NaOH, and finally more water. This procedure, known as the Fieser workup, is critical for safely neutralizing excess hydride and precipitating aluminum salts into a filterable solid.

  • Extraction and Isolation: The resulting slurry is filtered through a pad of celite, and the solid is washed thoroughly with THF and ethyl acetate. The combined organic filtrates are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure this compound.

Expertise & Causality: The use of a potent reducing agent like LiAlH₄ ensures a complete and rapid conversion. The Fieser workup is preferred as it typically produces granular precipitates that are easier to filter than the gelatinous ones formed by other quenching methods, leading to higher recovery of the product.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its utility as a versatile intermediate. The pyrrolopyridine core is a key structural motif in many kinase inhibitors, where it often engages in crucial hydrogen bonding interactions within the ATP-binding site of the enzyme.

Precursor for Kinase Inhibitors

Pyrrolopyridine derivatives have been successfully developed as potent inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFR).[4] The synthesis of these inhibitors often involves modifying the 2-position of the azaindole core.

applications_workflow cluster_0 Synthetic Elaboration start This compound activation Activation of -OH group (e.g., conversion to -OMs, -OTs, or -Cl) start->activation coupling Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig, Sₙ2) activation->coupling final_product Biologically Active Compound (e.g., Kinase Inhibitor) coupling->final_product target Target-Specific Moiety (Aryl, Heteroaryl, Amine) target->coupling

Caption: Synthetic utility of the title compound in drug discovery.

The hydroxymethyl group can be easily converted into a better leaving group (e.g., a mesylate or halide), which can then be displaced by various nucleophiles. Alternatively, it can be oxidized to an aldehyde, opening up another rich vein of chemical transformations such as reductive amination or Wittig reactions. This flexibility allows for the systematic exploration of the structure-activity relationship (SAR) around the azaindole core.

Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound. While specific spectra for this exact compound are not publicly available in the search results, the expected data from standard analytical techniques can be predicted based on its structure.

TechniqueExpected Observations
¹H NMR Signals corresponding to the protons on the pyridine and pyrrole rings, a singlet for the CH₂ group, and a broad singlet for the hydroxyl proton.
¹³C NMR Resonances for the seven aromatic carbons of the bicyclic system and one aliphatic carbon for the CH₂OH group.
Mass Spec (MS) A molecular ion peak (M+H)⁺ at approximately m/z 149.07, corresponding to the formula C₈H₉N₂O⁺.
Infrared (IR) A characteristic broad absorption band for the O-H stretch (approx. 3200-3600 cm⁻¹) and N-H stretch (approx. 3100-3500 cm⁻¹).

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed.

  • Hazard Identification: Based on data for isomeric and related compounds, this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[5][6]

  • Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[5][7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][7] Avoid breathing dust, fumes, or vapors.[5] Wash hands thoroughly after handling.[5]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances.[5]

References

physicochemical properties of (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Physicochemical Properties of (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol

Abstract: This technical guide provides a comprehensive analysis of the , a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited publicly available experimental data for this specific isomer (CAS 882881-15-4), this document employs a comparative analytical approach. We will examine the known properties of its structural isomers, including the well-documented 7-azaindole (pyrrolo[2,3-b]pyridine) and other 6-azaindole derivatives, to establish a foundational understanding and predict the behavior of the target molecule. This guide details the structural characteristics, predicted and known physicochemical parameters, standardized experimental protocols for their determination, and discusses the implications of these properties for drug discovery and development professionals.

Introduction: The Pyrrolopyridine Scaffold

The pyrrolopyridine core, commonly known as azaindole, represents a critical pharmacophore in modern drug discovery. The fusion of a pyrrole ring with a pyridine ring results in a bicyclic aromatic system whose properties are profoundly influenced by the position of the nitrogen atom in the six-membered ring. This structural variation gives rise to several key isomers, each with a unique electronic distribution and hydrogen bonding capacity, thereby altering its interaction with biological targets.

This compound belongs to the 6-azaindole family. Its structure, along with key isomers discussed in this guide, is presented below. Understanding the subtle differences between these isomers is paramount for researchers, as a simple change in nitrogen placement can drastically alter a compound's solubility, metabolic stability, and receptor binding affinity.

  • This compound (Target Compound)

  • (1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol (A 7-Azaindole Isomer)

  • (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol (A 4-Azaindole Isomer)

This guide aims to build a robust physicochemical profile for the target compound by leveraging data from these closely related analogs, providing researchers with the insights needed for rational drug design and experimental planning.

Core Physicochemical Properties: A Comparative Analysis

The physicochemical properties of a molecule are the cornerstone of its drug-like potential, governing its absorption, distribution, metabolism, and excretion (ADME) profile. This section presents a comparative summary of known and predicted properties for this compound and its key isomers.

PropertyThis compound(1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol(1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol
CAS Number 882881-15-4[1]849067-97-6[2]1015609-51-4[3][4]
Molecular Formula C₈H₈N₂OC₈H₈N₂OC₈H₈N₂O[3]
Molecular Weight 148.16 g/mol 148.16 g/mol [2]148.16 g/mol [3]
Appearance Data not availableWhite to off-white Solid[2]Off-white to yellow Solid[4]
Melting Point Data not available126-127°C[2]Data not available
Boiling Point Predicted: 376.7±27.0 °CData not availablePredicted: 376.7±27.0 °C[4]
Density Predicted: 1.360±0.06 g/cm³Predicted: 1.360±0.06 g/cm³[2]Predicted: 1.360±0.06 g/cm³[4]
pKa (Acidic) Predicted: 13.8-14.0Predicted: 13.84±0.10[2][5]Predicted: 13.88±0.10[4]
XLogP3-AA Data not available0.4[6]0.2[3]
Topological Polar Surface Area (TPSA) Predicted: 48.9 Ų48.9 Ų[6]48.9 Ų[3]
Hydrogen Bond Donors 22[6]2[3]
Hydrogen Bond Acceptors 22[6]2[3]
Analysis of Properties
  • Molecular Weight and Formula: All isomers share the same molecular formula and weight, making them ideal for studying the impact of nitrogen atom placement on their physicochemical properties.

  • Melting Point and Form: The known isomer, (1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol, is a solid with a defined melting point.[2] This is expected for a molecule with strong hydrogen bonding capabilities (from the pyrrole N-H and the methanol O-H) leading to a stable crystal lattice. It is highly probable that the target compound also exists as a solid at room temperature.

  • pKa: The predicted acidic pKa values are consistently around 13.8-14.0, which is attributed to the pyrrole N-H proton.[2][4][5] The basicity of the pyridine nitrogen is a more critical parameter for drug development, influencing salt formation and solubility in acidic environments. While not explicitly calculated in the provided sources, the basicity of the pyridine nitrogen in 6-azaindoles is generally lower than in pyridine itself due to the electron-withdrawing effect of the fused pyrrole ring.

  • Lipophilicity (XLogP): The XLogP values for the isomers are low (0.2-0.4), indicating a high degree of hydrophilicity.[3][6] This is driven by the presence of two nitrogen atoms and a hydroxyl group, all of which can engage in hydrogen bonding with water. This suggests that the target compound will likely exhibit good aqueous solubility, a desirable trait for parenteral drug formulations.

  • Topological Polar Surface Area (TPSA): A TPSA of 48.9 Ų is consistent across the isomers and suggests good potential for oral absorption and cell membrane permeability, as it falls well below the 140 Ų threshold often associated with poor permeability.[3][6]

Standardized Methodologies for Physicochemical Characterization

To address the data gap for this compound, this section provides robust, self-validating protocols for determining its key physicochemical properties. These methodologies are standard in the pharmaceutical industry and ensure the generation of high-quality, reproducible data.

Spectroscopic and Structural Elucidation

Accurate structural confirmation is the first step in any characterization workflow. A combination of NMR, Mass Spectrometry, and IR spectroscopy is essential.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher. Include acquisition of 2D spectra (e.g., COSY, HSQC, HMBC) to unambiguously assign all proton and carbon signals.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

  • Structural Verification: The resulting spectra should be consistent with the proposed structure of this compound. The ¹H NMR should clearly show signals for the aromatic protons, the CH₂ of the methanol group, and the exchangeable OH and NH protons.

NMR_Workflow Diagram 1: NMR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound (5-10 mg) B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Acquire 1D Spectra (1H, 13C) C->D E Acquire 2D Spectra (COSY, HSQC) D->E F Fourier Transform & Phasing E->F G Signal Assignment F->G H Structure Verification G->H I Final Report H->I Confirm Structure

Caption: Workflow for structural confirmation via NMR.

Purity Determination via HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of a drug candidate.

Experimental Protocol: Reversed-Phase HPLC

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., Methanol or Acetonitrile) at a concentration of 1 mg/mL. Create a dilution for injection at approximately 0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% of the same acid.

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and increase linearly to a high percentage (e.g., 95%) over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance).

  • Analysis: Inject the sample and integrate the resulting chromatogram. Purity is calculated as the percentage of the main peak area relative to the total peak area.

HPLC_Workflow Diagram 2: HPLC Purity Analysis Workflow A Prepare Sample (1 mg/mL stock) C Inject Sample A->C B Set Up HPLC Method (C18 Column, Gradient Elution) B->C D Acquire Chromatogram (UV Detection) C->D E Integrate Peaks D->E F Calculate % Purity (Area Normalization) E->F

Caption: Workflow for purity determination via HPLC.

Solubility Determination

Aqueous solubility is a critical determinant of oral bioavailability and formulation feasibility. A standard kinetic solubility assay provides an efficient initial assessment.

Experimental Protocol: Kinetic Solubility Assay

  • Preparation: A high-concentration stock solution of the compound (e.g., 10 mM in DMSO) is prepared.

  • Assay: The DMSO stock is added to an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a 96-well plate to achieve a range of final concentrations. The final DMSO concentration should be kept low (e.g., <1%) to minimize co-solvent effects.

  • Incubation & Measurement: The plate is shaken for a set period (e.g., 2 hours) at room temperature to allow for precipitation to reach equilibrium. The amount of dissolved compound is then quantified by separating the supernatant from any precipitate (via filtration or centrifugation) and measuring its concentration using LC-MS/MS or UV-Vis spectroscopy against a calibration curve.

  • Result: The kinetic solubility is the highest concentration at which the compound remains fully dissolved.

Synthesis, Reactivity, and Applications

Synthesis: The synthesis of pyrrolopyridines can be achieved through various routes. A common approach for 6-azaindoles involves the construction of the pyrrole ring onto a pre-functionalized pyridine core. One described method starts from 4-aroyl pyrroles, which undergo a Vilsmeier-Haack reaction followed by condensation with an appropriate amine source like glycine methyl ester to form the fused ring system.[7]

Reactivity:

  • Hydroxyl Group: The primary alcohol is a versatile functional handle. It can be oxidized to an aldehyde or carboxylic acid, or used in esterification, etherification, or nucleophilic substitution reactions to modulate the compound's properties or attach it to other molecular fragments.

  • Pyrrole Ring: The pyrrole ring is electron-rich and susceptible to electrophilic substitution, although its reactivity is modulated by the fused pyridine ring.

  • Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The ring can also participate in nucleophilic aromatic substitution reactions, particularly if activated by an electron-withdrawing group.

Applications in Drug Discovery: The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, an isomer of our target, is a well-established "hinge-binder" motif in kinase inhibitors.[8][9] The N-H of the pyrrole and the pyridine nitrogen can form crucial hydrogen bonds with the kinase hinge region. Derivatives have shown potent activity against targets like Fibroblast Growth Factor Receptor (FGFR).[8][9] The broader pyrrolopyridine class exhibits a wide range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[10] The specific 6-azaindole core of this compound offers a different hydrogen bonding vector compared to 7-azaindoles, making it an attractive scaffold for exploring new chemical space and developing novel therapeutics.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from its isomers and related heterocyclic compounds provide a reliable basis for safe handling procedures.

  • Hazard Classification: Isomers are typically classified as irritants.[2]

    • H302: Harmful if swallowed.[11]

    • H315: Causes skin irritation.[2][11]

    • H319: Causes serious eye irritation.[2][11]

    • H335: May cause respiratory irritation.[2][11]

  • Precautionary Measures:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

    • P264: Wash skin thoroughly after handling.[2][12]

    • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[12]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing.[12]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[4]

Conclusion

This compound is a promising heterocyclic building block with significant potential in drug discovery. While direct experimental data remains scarce, a detailed analysis of its structural isomers provides a strong predictive foundation for its physicochemical properties. It is expected to be a hydrophilic, solid compound with good TPSA characteristics, making it an attractive starting point for library synthesis and lead optimization. This guide provides not only a summary of these predicted properties but also the standardized, industry-accepted protocols necessary for their experimental validation. By combining comparative analysis with robust methodological guidance, researchers can confidently incorporate this and similar novel scaffolds into their discovery programs.

References

(1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol solubility in DMSO and methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profile of (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol in DMSO and Methanol

Executive Summary

This compound belongs to the azaindole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug development. A compound's journey from a promising hit to a viable drug candidate is critically dependent on its fundamental physicochemical properties, with solubility being paramount. Poor solubility can impede absorption, limit bioavailability, and create significant hurdles in formulation and preclinical testing, ultimately leading to the failure of otherwise potent molecules.[1][2] This guide provides a comprehensive technical overview of the solubility of this compound in two common and vital laboratory solvents: dimethyl sulfoxide (DMSO) and methanol.

Due to the limited availability of specific quantitative solubility data for this particular isomer in public literature, this document establishes a robust theoretical framework based on molecular structure and solvent properties. More importantly, it delivers detailed, field-proven experimental protocols for the precise determination of both kinetic and thermodynamic solubility. These methodologies are designed to be self-validating, providing researchers, scientists, and drug development professionals with the tools to generate reliable, reproducible data essential for advancing their research.

The Critical Role of Solubility in Drug Discovery

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous system, is a decisive factor in the therapeutic efficacy of a drug candidate.[3][4] For orally administered drugs, a compound must first dissolve in the aqueous environment of the gastrointestinal tract to be absorbed into systemic circulation.[4] Insufficient aqueous solubility is a major challenge, with over 40% of new chemical entities being practically insoluble in water.[2][4]

Even in the earliest stages of discovery, solvent solubility is crucial. High-throughput screening (HTS) campaigns typically rely on preparing concentrated stock solutions of test compounds, most commonly in DMSO.[5] A compound that is poorly soluble in DMSO cannot be accurately dispensed in assays, leading to false negatives and the potential discarding of valuable chemical matter.[5] Therefore, understanding and quantifying solubility in both organic solvents (for compound handling and storage) and aqueous media (for physiological relevance) is not merely a perfunctory task but a foundational pillar of successful drug development.[3][6]

Physicochemical Profiles: Solute and Solvents

A predictive understanding of solubility begins with a molecular-level analysis of the interactions between the solute and the solvent.

The Solute: this compound

The structure of this compound is a fusion of a pyrrole and a pyridine ring, decorated with a methanol group. This architecture imparts several key features that govern its solubility:

  • Hydrogen Bond Donors: The molecule possesses two hydrogen bond donor sites: the amine (-NH) proton on the pyrrole ring and the hydroxyl (-OH) proton of the methanol group.

  • Hydrogen Bond Acceptors: It features two primary hydrogen bond acceptor sites: the nitrogen atom in the pyridine ring and the oxygen atom of the methanol group.

  • Polarity: The presence of multiple heteroatoms (nitrogen and oxygen) and the ability to engage in extensive hydrogen bonding make it a polar molecule.

The Solvents: A Tale of Two Polar Molecules

Dimethyl Sulfoxide (DMSO) DMSO is a highly polar, aprotic solvent, meaning it has a large dipole moment but lacks acidic protons to donate to hydrogen bonds.[7][8] Its key properties include:

  • Molecular Formula: (CH₃)₂SO[9]

  • Boiling Point: 189 °C[8]

  • Key Feature: It is an exceptional hydrogen bond acceptor due to the polarized S=O bond.[10] This allows it to effectively solvate a wide range of compounds, including many that are poorly soluble in water, making it the universal solvent for compound libraries in drug discovery.[10][11]

Methanol (MeOH) Methanol is the simplest alcohol and is a polar, protic solvent. It is completely miscible with water.[12][13] Its defining characteristics are:

  • Molecular Formula: CH₃OH[13]

  • Boiling Point: 64.7 °C[13][14]

  • Key Feature: As a protic solvent, methanol can act as both a hydrogen bond donor (via its -OH group) and a hydrogen bond acceptor (via the lone pairs on the oxygen atom).[15]

Theoretical Solubility Profile

Based on the principle of "like dissolves like," we can infer a qualitative solubility profile for this compound.

  • In DMSO: The compound is expected to exhibit high solubility . The potent hydrogen bond accepting capacity of DMSO will readily interact with the two hydrogen bond donor sites (-NH and -OH) on the solute molecule. This strong solute-solvent interaction is highly effective at overcoming the crystal lattice energy of the solid compound, leading to dissolution.

  • In Methanol: The compound is also expected to be soluble in methanol. Methanol's ability to both donate and accept hydrogen bonds allows it to form a favorable solvation shell around the polar solute. It can donate a hydrogen bond to the pyridine nitrogen and methanol oxygen, while accepting hydrogen bonds from the pyrrole -NH and methanol -OH.

While these theoretical assessments are valuable, they are not a substitute for empirical data. Factors such as the compound's crystal packing energy can significantly influence solubility and are difficult to predict. Therefore, experimental determination is essential.

Experimental Protocols for Solubility Determination

The following protocols provide standardized methods for generating reliable quantitative solubility data. The choice between a kinetic or equilibrium method often depends on the stage of research; kinetic methods are faster and suitable for early screening, while equilibrium methods provide the "gold standard" thermodynamic value.[16]

Mandatory Visualization: Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis prep1 Add excess solid compound to a glass vial prep2 Add a known volume of solvent (DMSO or Methanol) prep1->prep2 Step 1 equil1 Seal vial tightly prep2->equil1 equil2 Agitate at constant temperature (e.g., 25°C) for 24-72 hours equil1->equil2 equil3 Allow suspension to settle equil2->equil3 sample1 Withdraw supernatant using syringe equil3->sample1 sample2 Filter through 0.22 µm PTFE syringe filter sample1->sample2 sample3 Accurately dilute filtrate sample2->sample3 analysis Quantify concentration via validated HPLC-UV method sample3->analysis

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility and is considered the most accurate approach.[17]

A. Rationale for Experimental Choices

  • Excess Solid: Adding a visually confirmed excess of the solid compound ensures that the resulting solution is truly saturated at equilibrium.[17]

  • Extended Agitation (24-72h): Many complex organic molecules require a significant amount of time to reach thermodynamic equilibrium between the solid and solution phases. A short incubation can lead to an underestimation of the true solubility.[17]

  • Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25 °C) is critical for reproducibility.

  • Filtration: Immediate filtration of the supernatant through a non-adsorptive filter is crucial to remove all undissolved microscopic particles, which would otherwise lead to an overestimation of solubility.[17]

  • Validated HPLC Analysis: A validated High-Performance Liquid Chromatography (HPLC) method with a standard curve provides the most accurate and precise means of quantifying the compound's concentration in the saturated solution.[17]

B. Step-by-Step Methodology

  • Preparation of Saturated Solution:

    • Add an excess amount (e.g., 5-10 mg) of this compound into a 2 mL glass vial. The presence of undissolved solid should be clearly visible.

    • Add a precisely known volume (e.g., 1.0 mL) of the chosen solvent (anhydrous DMSO or HPLC-grade methanol) to the vial.

    • Securely cap the vial with a PTFE-lined cap to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a shaker or rotator bath set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture at a consistent speed for 24 to 72 hours. A preliminary time-course study can be run to confirm when the solubility value reaches a plateau.[17]

  • Sample Collection and Preparation:

    • After equilibration, remove the vial and allow the undissolved solid to settle by letting it stand for at least 1 hour or by brief centrifugation.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the supernatant through a chemically resistant 0.22 µm syringe filter (PTFE is recommended for both DMSO and methanol) into a clean vial.

  • Analysis:

    • Prepare a standard curve of this compound of known concentrations in the chosen solvent.

    • Accurately dilute the filtered supernatant with the same solvent to bring its concentration into the linear range of the standard curve.

    • Quantify the concentration of the compound in the diluted sample using a validated HPLC-UV method.

    • Calculate the original solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure statistical validity.

Data Presentation and Interpretation

Quantitative solubility data should be recorded in a clear, structured format. The results are typically expressed in mass/volume (mg/mL or µg/mL) and molarity (mM or µM).

Table 1: Solubility Data for this compound

Solvent Temperature (°C) Solubility (mg/mL) Solubility (mM)
DMSO 25 Experimental Value Calculated Value

| Methanol | 25 | Experimental Value | Calculated Value |

Note: The molecular weight of C₈H₈N₂O is 148.16 g/mol .

Interpretation for Drug Development:

  • DMSO Solubility: A value >10 mM is generally considered sufficient for creating stock solutions for most in vitro screening assays.[11] Values below this may require specialized handling or limit the maximum concentration achievable in an assay.

  • Methanol Solubility: While not a direct surrogate for aqueous solubility, methanol provides insight into the compound's behavior in a polar, protic environment. It can be a useful solvent for certain analytical procedures and formulation development studies.[15][18]

Conclusion

This compound, by virtue of its polar structure and hydrogen bonding capabilities, is theoretically predicted to be highly soluble in DMSO and soluble in methanol. However, this technical guide emphasizes that such predictions must be confirmed by rigorous, empirical measurement. The provided shake-flask protocol represents a robust, self-validating system for determining the true thermodynamic solubility of this compound. Generating this precise data is a critical, non-negotiable step in the early-stage assessment of any compound, ensuring data integrity in biological assays and informing the strategic decisions that guide a potential therapeutic from the laboratory to the clinic.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 6-Azaindole Scaffold

In the landscape of modern drug discovery, the pyrrolopyridine scaffold, commonly known as azaindole, stands out as a "privileged" heterocyclic motif. Its structural resemblance to both endogenous purines and the indole nucleus allows it to effectively interact with a multitude of biological targets, particularly protein kinases.[1] The introduction of a nitrogen atom into the indole ring system, as seen in (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol (a 6-azaindole derivative), modifies the molecule's electronic properties, enhances its hydrogen bonding capabilities, and improves its physicochemical profile for therapeutic applications.[2] Consequently, derivatives of this scaffold are integral to the development of novel treatments for a range of diseases, including cancer and inflammatory disorders.[1][2]

This guide provides a comprehensive technical analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound. For researchers engaged in the synthesis, optimization, and biological evaluation of such compounds, a thorough understanding of their NMR spectra is not merely procedural—it is fundamental to confirming molecular identity, assessing purity, and deducing structural information that guides further development.

Molecular Framework and Atom Numbering

A prerequisite for any spectral assignment is a clear and unambiguous atom numbering system. The structure of this compound is depicted below, following IUPAC nomenclature for the fused heterocyclic system. This numbering will be used consistently for all spectral assignments.

cluster_0 This compound C2 C2 C3 C3 C2->C3 CH2 C8H2 C2->CH2 C3a C3a C3->C3a N1 N1-H C3a->N1 C7a C7a C3a->C7a N1->C2 C7a->N1 C7 C7 C7a->C7 N6 N6 C7->N6 C5 C5 N6->C5 C4 C4 C5->C4 C4->C3a OH OH CH2->OH

Caption: IUPAC numbering for this compound.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The quality of NMR data is directly dependent on a rigorous and well-considered experimental approach. The following protocol outlines the standard procedure for obtaining high-resolution ¹H and ¹³C NMR spectra for azaindole derivatives.

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh ~5-10 mg of Compound B Dissolve in ~0.6 mL Deuterated Solvent (DMSO-d6) A->B C Transfer to 5 mm NMR Tube B->C D Insert Sample into Spectrometer (e.g., 400 MHz) E Lock, Tune, and Shim D->E F Acquire 1H Spectrum E->F G Acquire 13C Spectrum E->G H Fourier Transform F->H G->H I Phase & Baseline Correction H->I J Reference Spectra (TMS or Residual Solvent) I->J K Integrate & Assign Signals J->K

Caption: Standard workflow for NMR sample preparation and data analysis.

Step-by-Step Methodology
  • Solvent Selection : Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. Its utility is twofold: it readily dissolves a wide range of polar heterocyclic compounds, and its high boiling point and hydrogen bond accepting nature help to resolve the signals of exchangeable protons (N-H and O-H), which often appear as sharp, well-defined peaks rather than broad, unobservable resonances.[3]

  • Sample Preparation : Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean vial. Ensure complete dissolution before transferring the solution into a 5 mm NMR tube.

  • Instrument Parameters : Data should be acquired on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

    • ¹H NMR Acquisition :

      • Pulse Program : Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).[2]

      • Relaxation Delay (D1) : 2.0 seconds. This allows for nearly complete T1 relaxation for most protons, ensuring quantitative accuracy of the integrations.

      • Acquisition Time (AQ) : 3-4 seconds. This determines the digital resolution of the spectrum.[2]

      • Number of Scans (NS) : 16-64 scans, averaged to achieve an optimal signal-to-noise ratio.

      • Temperature : 298 K (25 °C).

    • ¹³C NMR Acquisition :

      • Pulse Program : Standard proton-decoupled experiment (e.g., 'zgpg30').

      • Relaxation Delay (D1) : 2.0 seconds.

      • Number of Scans (NS) : 1024-4096 scans. A higher number of scans is necessary due to the low natural abundance (1.1%) of the ¹³C isotope.

  • Data Processing : The acquired Free Induction Decay (FID) is processed using an appropriate software package. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm; δC = 39.52 ppm).[4]

¹H NMR Spectral Data: Interpretation and Assignment

The ¹H NMR spectrum provides a wealth of information regarding the proton environment of the molecule. The expected chemical shifts, multiplicities, and coupling constants are detailed below, based on established principles for azaindole systems.[5]

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentRationale
~11.5 - 12.0br s-1HN1-H The pyrrole N-H proton is highly deshielded due to its acidic nature and involvement in the aromatic system. Appears as a broad singlet.
~8.55s-1HH7 This proton is adjacent to the electronegative pyridine nitrogen (N6) and is significantly deshielded. It appears as a singlet.
~8.10d~5.51HH5 Located on the pyridine ring, this proton is coupled to H4, resulting in a doublet.
~7.25d~5.51HH4 Coupled to H5, this proton appears as a doublet at a slightly higher field than H5.
~6.50s-1HH3 The proton on the five-membered pyrrole ring, typically appears upfield relative to the pyridine protons.
~5.30t~5.51HOH The hydroxyl proton signal is often a triplet due to coupling with the adjacent CH₂ group. Its position is variable.
~4.70d~5.52HC8-H₂ The methylene protons are adjacent to the electron-withdrawing pyrrole ring and the hydroxyl group. They are coupled to the OH proton.

¹³C NMR Spectral Data: Interpretation and Assignment

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic nature.

Chemical Shift (δ, ppm)AssignmentRationale
~155.0C2 This quaternary carbon is attached to the N1 and the CH₂OH group, leading to a downfield shift.
~148.5C7 The carbon atom adjacent to the pyridine nitrogen (N6) is significantly deshielded.
~144.0C5 A CH carbon in the pyridine ring, appearing in the typical aromatic region.
~142.5C7a A quaternary carbon at the fusion of the two rings.
~126.0C3a The second quaternary carbon at the ring fusion, typically shielded relative to C7a.
~115.5C4 The second CH carbon in the pyridine ring.
~101.0C3 The CH carbon of the pyrrole ring, characteristically found at a higher field compared to other aromatic carbons.[6]
~57.0C8 The aliphatic carbon of the methanol side chain (-CH₂OH), appearing significantly upfield.

Structural Validation through 2D NMR Correlations

While 1D NMR provides primary assignments, 2D correlation experiments like Heteronuclear Multiple Bond Correlation (HMBC) are indispensable for unambiguously confirming the connectivity of the molecular skeleton. HMBC reveals long-range (2-3 bond) correlations between protons and carbons.

cluster_0 Key HMBC Correlations C2 C2 C3 C3 C2->C3 CH2 C8H₂ C2->CH2 C3a C3a C3->C3a N1 N1-H C3a->N1 C7a C7a C3a->C7a N1->C2 C7a->N1 C7 C7 C7a->C7 N6 N6 C7->N6 C5 C5 N6->C5 C4 C4 C5->C4 C4->C3a CH2->C3 H8 → C3 OH OH CH2->OH H3_node H3 H3_node->C2 H3_node->C3a H3_node->C7a H4_node H4 H4_node->C3a H4_node->C7a H4_node->C5

References

An In-depth Technical Guide to the Mass Spectrometry Analysis of (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the mass spectrometric analysis of (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol, a heterocyclic compound of interest in pharmaceutical and drug development research. As a 6-azaindole derivative, its structural elucidation and sensitive quantification are critical for understanding its metabolic fate, stability, and role in medicinal chemistry. This document outlines the fundamental principles, experimental protocols, and expected fragmentation patterns to empower researchers in their analytical endeavors.

Introduction: The Analytical Imperative for Pyrrolopyridines

This compound belongs to the pyrrolopyridine class of compounds, which are recognized as significant pharmacophores. Their structural motif is present in a variety of biologically active molecules, including kinase inhibitors. Accurate and reliable analytical methods are paramount for advancing drug discovery programs that involve these scaffolds. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), offers unparalleled sensitivity and specificity for the characterization and quantification of such compounds.[1] This guide delves into the nuances of applying MS to this compound, providing both theoretical grounding and practical, field-tested methodologies.

Foundational Chemical Properties and Their Mass Spectrometric Implications

Before delving into the analysis, it's crucial to understand the physicochemical properties of this compound as they dictate the analytical strategy.

PropertyValue/PredictionImplication for MS Analysis
Molecular Formula C8H8N2O---
Molecular Weight 148.16 g/mol The nominal mass will be 148 Da.
Monoisotopic Mass 148.0637 DaThe exact mass to be observed in high-resolution MS.
Structure A fused pyrrole and pyridine ring with a methanol substituent.The nitrogen atoms in the rings are basic sites prone to protonation. The hydroxyl group can also be a site of interaction.
Polarity PolarSuitable for reversed-phase LC with aqueous mobile phases and amenable to electrospray ionization.[2][3]

The presence of two nitrogen atoms, one in the pyridine ring and one in the pyrrole ring, makes the molecule basic and thus an excellent candidate for positive-ion electrospray ionization (ESI), where it is expected to readily form a protonated molecule, [M+H]+.[4]

Experimental Workflow: From Sample to Spectrum

A robust analytical workflow is the bedrock of reliable data. The following diagram and subsequent protocols outline a validated approach for the analysis of this compound.

MS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis prep1 Standard Solution Preparation prep2 Matrix Dilution (if applicable) prep1->prep2 lc_col C18 Reversed-Phase Column prep2->lc_col lc_mob Gradient Elution (Water/Acetonitrile with 0.1% Formic Acid) lc_col->lc_mob ms_ion Electrospray Ionization (ESI) Positive Mode lc_mob->ms_ion ms_scan Full Scan (MS1) (e.g., m/z 50-500) ms_ion->ms_scan ms_frag Tandem MS (MS/MS) (Collision-Induced Dissociation) ms_scan->ms_frag data_id Identify [M+H]+ ms_frag->data_id data_frag Elucidate Fragmentation Pathway data_id->data_frag data_quant Quantification data_frag->data_quant Fragmentation_Pathway cluster_path1 Pathway 1 cluster_path2 Pathway 2 cluster_path3 Further Fragmentation parent [M+H]+ m/z 149.1 frag1 Loss of H2O (-18 Da) parent->frag1 -H2O frag2 Loss of CH2O (-30 Da) parent->frag2 -CH2O prod1 [C8H7N2]+ m/z 131.1 frag1->prod1 prod2 [C7H7N2]+ m/z 119.1 frag2->prod2 frag3 Loss of HCN (-27 Da) from m/z 119.1 prod2->frag3 -HCN prod3 [C6H6N]+ m/z 92.1 frag3->prod3

References

An In-depth Technical Guide to the Structure Elucidation of (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of the 6-Azaindole Scaffold

The pyrrolo[2,3-c]pyridine, or 6-azaindole, nucleus is a privileged scaffold in modern medicinal chemistry. As a bioisostere of the endogenous indole structure, it offers a unique modulation of physicochemical properties. The introduction of a nitrogen atom into the benzene portion of the indole ring enhances hydrogen bonding capabilities, improves solubility, and alters metabolic profiles. These characteristics make 6-azaindole derivatives highly sought-after candidates for developing novel therapeutics across a spectrum of diseases. This guide provides a comprehensive, technically-grounded walkthrough of the complete structure elucidation of a key derivative, (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol, designed for researchers and drug development professionals who require a deep, practical understanding of modern analytical methodologies.

Retrosynthetic Analysis and Proposed Synthesis

A robust structural elucidation begins with a chemically sound synthesis. The target molecule, this compound, can be logically disconnected to reveal a plausible synthetic pathway starting from commercially available 4-chloropyridine. The core strategy involves the construction of the pyrrole ring onto the pyridine scaffold, followed by functional group manipulation at the C2-position.

A plausible synthetic route would begin with the Sonogashira coupling of 4-chloropyridine with trimethylsilylacetylene, followed by desilylation to yield 4-ethynylpyridine. Subsequent cyclization under basic conditions with a suitable nitrogen source would form the 1H-Pyrrolo[2,3-c]pyridine core. Formylation at the C2-position, a common reaction for electron-rich heterocycles, would yield the key intermediate aldehyde. The final step is a selective reduction of the aldehyde to the primary alcohol.

The Analytical Workflow: A Multi-Pronged Approach to Unambiguous Identification

Confirming the identity of a novel compound is not a linear process but an integrated workflow. Each analytical technique provides a unique piece of the structural puzzle. The failure of one technique to align with the proposed structure necessitates a re-evaluation of the synthetic outcome and the data from other methods. This self-validating system is crucial for scientific integrity.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_nmr_details Detailed NMR Investigation cluster_conclusion Final Confirmation Syn Proposed Synthesis Puri Purification (Chromatography/Recrystallization) Syn->Puri MS Mass Spectrometry (MS) Confirms Molecular Weight Puri->MS IR Infrared (IR) Spectroscopy Identifies Functional Groups MS->IR NMR NMR Spectroscopy Maps C-H Framework IR->NMR H1 1H NMR NMR->H1 C13 13C NMR & DEPT-135 H1->C13 COSY COSY H1->COSY HSQC HSQC C13->HSQC HMBC HMBC HSQC->HMBC Elucidation Structure Elucidated & Confirmed HMBC->Elucidation

Caption: The integrated workflow for structure elucidation.

Mass Spectrometry: The First Checkpoint

Principle: Mass spectrometry (MS) provides the molecular weight of the compound by ionizing the molecule and measuring its mass-to-charge ratio (m/z). High-Resolution Mass Spectrometry (HRMS) is paramount as it provides a highly accurate mass, allowing for the determination of the molecular formula.

Expected Result for C₈H₈N₂O: The calculated exact mass for this compound is 148.0637.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization Method: Utilize Electrospray Ionization (ESI) in positive ion mode, which is ideal for nitrogen-containing heterocyclic compounds. This will primarily generate the protonated molecule [M+H]⁺.

  • Analysis: Inject the sample into a Q-Exactive or similar Orbitrap mass spectrometer.

  • Data Interpretation: The primary ion observed should correspond to [M+H]⁺.

    • Expected m/z: 149.0710 (Calculated for [C₈H₉N₂O]⁺).

    • The instrument software will compare the measured m/z against a database of elemental compositions to confirm the molecular formula C₈H₈N₂O.

Ion SpeciesCalculated m/zObserved m/z
[M+H]⁺149.0710~149.0710 ± 5 ppm
[M+Na]⁺171.0529Potentially observed

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Principle: IR spectroscopy probes the vibrational frequencies of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, providing a "fingerprint" of the groups present.

Expected Key Absorptions:

  • O-H Stretch: A broad absorption band is expected for the alcohol hydroxyl group, typically in the range of 3200-3600 cm⁻¹.

  • N-H Stretch: A sharp to medium absorption band from the pyrrole N-H group is expected around 3100-3500 cm⁻¹. This may sometimes overlap with the O-H band.

  • C-H Aromatic Stretch: Absorptions just above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic rings.

  • C=C and C=N Aromatic Stretch: Multiple sharp bands in the 1400-1650 cm⁻¹ region correspond to the stretching vibrations of the fused aromatic ring system.

  • C-O Stretch: A strong absorption band for the primary alcohol C-O single bond stretch is expected in the 1000-1260 cm⁻¹ region.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.

  • Analysis: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction using the empty ATR crystal.

Functional GroupExpected Absorption Range (cm⁻¹)Description
Alcohol O-H3200 - 3600Broad
Pyrrole N-H3100 - 3500Sharp/Medium
Aromatic C-H> 3000Sharp
Aromatic C=C/C=N1400 - 1650Multiple Sharp Bands
Alcohol C-O1000 - 1260Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR is the most powerful tool for elucidating the precise structure of an organic molecule. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For this compound, a full suite of 1D and 2D NMR experiments is required for unambiguous assignment.

¹H NMR Spectroscopy: Proton Environment

Principle: ¹H NMR provides information on the number of distinct proton environments, their electronic environment (chemical shift), the number of neighboring protons (multiplicity), and the number of protons of each type (integration).

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆):

  • H7 (Pyridine): Expected to be the most downfield aromatic proton due to the deshielding effect of the adjacent nitrogen. Predicted δ ~8.5 ppm (singlet or narrow doublet).

  • H4 (Pyridine): Expected to be downfield. Predicted δ ~8.1 ppm (doublet).

  • H5 (Pyridine): Coupled to H4, expected to be further upfield. Predicted δ ~7.2 ppm (doublet).

  • H3 (Pyrrole): A proton on the electron-rich pyrrole ring. Predicted δ ~6.5 ppm (singlet or narrow doublet).

  • CH₂ (Methanol): Methylene protons adjacent to the aromatic ring and an OH group. Predicted δ ~4.7 ppm (singlet, as no adjacent protons).

  • OH (Alcohol): Chemical shift is variable and depends on concentration and temperature. Predicted δ ~5.4 ppm (singlet).

  • NH (Pyrrole): The pyrrole NH proton is typically broad and downfield. Predicted δ ~11.5 ppm (broad singlet).

¹³C NMR & DEPT-135 Spectroscopy: Carbon Skeleton

Principle: ¹³C NMR identifies all unique carbon atoms in the molecule. DEPT-135 is a spectral editing technique that differentiates between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ carbons appear as positive signals, while CH₂ carbons appear as negative signals. Quaternary carbons (including C=N) are absent.

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆):

AtomPredicted δ (ppm)DEPT-135 SignalRationale
C7a~148AbsentQuaternary carbon adjacent to pyridine N.
C7~145Positive (CH)Pyridine carbon adjacent to N.
C5~130Positive (CH)Pyridine carbon.
C3a~128AbsentQuaternary carbon at ring junction.
C2~125AbsentQuaternary carbon bearing the methanol group.
C4~118Positive (CH)Pyridine carbon.
C3~102Positive (CH)Electron-rich pyrrole carbon.
CH₂~58Negative (CH₂)Methylene carbon of the methanol group.
2D NMR: Connecting the Pieces

The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton with the carbon it is directly attached to.[1] This is the definitive method for assigning carbons that have attached protons.

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the cornerstone of structural confirmation. It reveals correlations between protons and carbons that are separated by 2 or 3 bonds (and sometimes 4 in conjugated systems).[1] This allows for the assembly of the molecular fragments into a complete structure.

Caption: Predicted key 2- and 3-bond HMBC correlations for this compound.

Key Validating HMBC Correlations:

  • CH₂ protons to C2 and C3: This confirms the attachment of the methanol group at the C2 position. The correlation to C3 is a crucial 3-bond correlation.

  • H3 proton to C2, C3a, and C7a: These correlations unequivocally place H3 adjacent to the C2 position and lock in the pyrrole ring fusion.

  • H4 proton to C5, C3a, and C7a: This confirms the connectivity of the pyridine ring and its fusion to the pyrrole ring at the C3a-C7a junction.

  • H7 proton to C5 and C7a: This finalizes the assignment of the pyridine ring protons.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[2]

  • 1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. Acquire a DEPT-135 spectrum to differentiate carbon types.

  • 2D Spectra Acquisition: Using standard pulse programs, acquire COSY, HSQC, and HMBC spectra. For HMBC, optimize the long-range coupling delay for an average J-coupling of 8 Hz.[3]

  • Data Analysis:

    • Assign proton signals based on chemical shift, multiplicity, and integration.

    • Use the HSQC spectrum to assign protonated carbons.

    • Use the HMBC spectrum to connect the molecular fragments, starting with the most unambiguous correlations (e.g., from the CH₂ group).

    • Cross-reference all assignments to ensure a consistent and logical final structure.

Conclusion: A Self-Validating Structural Proof

The successful elucidation of this compound rests on the convergence of evidence from multiple, independent analytical techniques. High-resolution mass spectrometry confirms the correct elemental composition. Infrared spectroscopy verifies the presence of key alcohol and amine functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments provides an unambiguous map of the atomic connectivity, confirming the regiospecific placement of the methanol substituent and the fusion of the pyrrole and pyridine rings. This rigorous, multi-faceted approach ensures the highest degree of confidence in the final assigned structure, a critical requirement for advancing compounds in a research and drug development pipeline.

References

(1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol: A Researcher's Guide to Commercial Availability, Quality Control, and Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract

The 1H-pyrrolo[2,3-c]pyridine (6-azaindole) scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the core of numerous potent and selective therapeutic agents. (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol, in particular, has emerged as a critical building block for synthesizing complex molecules, most notably a new class of reversible inhibitors for Lysine-Specific Demethylase 1 (LSD1), a key target in oncology.[1][2] This guide provides researchers, chemists, and drug development professionals with an in-depth technical overview of its commercial availability, the critical importance of isomeric differentiation, essential quality control protocols for incoming material, and its application as a strategic synthetic intermediate.

Chapter 1: The Azaindole Isomeric Landscape: A Note of Caution

The term "pyrrolopyridine" or "azaindole" refers to a family of bicyclic heteroaromatic isomers, each with a distinct nitrogen position in the pyridine ring. This structural nuance is not trivial; the placement of the nitrogen atom fundamentally alters the molecule's electronic properties, hydrogen bonding capacity, and spatial arrangement, thereby dictating its pharmacological activity. The 1H-pyrrolo[2,3-c]pyridine is specifically known as 6-azaindole.

Confusion with other commercially available isomers, such as 7-azaindole (1H-pyrrolo[2,3-b]pyridine), is a significant risk in the procurement process. These isomers are building blocks for entirely different classes of therapeutic agents, including inhibitors for Fibroblast Growth Factor Receptor (FGFR) and Phosphodiesterase 4B (PDE4B).[3][4] Therefore, unambiguous structural confirmation is the foundational step for any research campaign utilizing this reagent.

Caption: Key azaindole scaffolds. The position of the nitrogen atom defines the isomer and its biological applications.

Chapter 2: Commercial Availability and Strategic Procurement

This compound is available through specialized chemical suppliers that cater to the research and drug discovery market. However, it is not a common commodity chemical, and procurement requires careful due diligence.

Commercial Suppliers

The following table summarizes known vendors. Researchers should note that catalog listings can change, and direct inquiry is always recommended.

SupplierProduct NamePurityNotes
ChemShuttle (1H-Pyrrolo[2,3-c]pyridin-2-yl)-methanol>95% (Typical)A key supplier of building blocks for drug discovery; custom synthesis options are often available.
CP Lab Safety This compound98%Listed as a research chemical.[5]

A Critical Note on CAS Numbers: Researchers must exercise extreme caution with Chemical Abstracts Service (CAS) numbers for this compound family. For instance, this compound is sometimes associated with CAS 882881-15-4, but this number may also be linked to other isomers in different databases.[6] Always validate the structure via analytical data, not by CAS number alone.

Procurement Workflow: A Self-Validating System

To ensure the integrity of your research, a rigorous procurement process is mandatory. This workflow minimizes the risk of acquiring an incorrect isomer or impure material.

Procurement_Workflow cluster_procurement Procurement & Verification Pipeline Start Identify Potential Suppliers Request_CoA Request Lot-Specific Certificate of Analysis (CoA) Start->Request_CoA Review_Data Review Spectroscopic Data (NMR, MS) Request_CoA->Review_Data Decision Data Match Target? Review_Data->Decision Purchase Place Purchase Order Decision->Purchase Yes Reject Reject Lot/ Contact Supplier Decision->Reject No QC Perform Incoming Quality Control Purchase->QC QC->Reject Fail Release Release for Research Use QC->Release Pass

Caption: A mandatory workflow for procuring specialty chemical building blocks to ensure structural integrity.

Chapter 3: Essential Quality Control & Characterization

Upon receipt, and ideally before use, independent verification of the material's identity and purity is paramount. This aligns with the principle of creating a self-validating and reproducible research protocol.

Key Analytical Parameters
ParameterExpected Value/ResultPurpose
Appearance White to off-white solidInitial quality check
Molecular Formula C₈H₈N₂OConfirms elemental composition
Molecular Weight 148.16 g/mol Primary check via Mass Spectrometry
¹H NMR Consistent with 6-azaindole structurePrimary structure confirmation
HPLC Purity ≥95% (or as specified)Quantifies purity and detects impurities
Protocol 1: Structure Verification by ¹H NMR Spectroscopy

Objective: To unambiguously confirm the 1H-pyrrolo[2,3-c]pyridine (6-azaindole) core structure and differentiate it from other isomers.

Methodology:

  • Sample Preparation: Dissolve ~5-10 mg of the material in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition: Acquire a proton NMR spectrum on a ≥400 MHz spectrometer.

  • Data Analysis - Expected Signature for this compound in DMSO-d₆:

    • Pyridine Protons: Look for three distinct aromatic signals corresponding to the pyridine ring. A key feature will be a singlet for the proton at position 7 (adjacent to the nitrogen) and two doublets for the protons at positions 4 and 5. This pattern is distinct from a 7-azaindole, which would show a different set of couplings.

    • Pyrrole Proton: A singlet or a narrow triplet (depending on coupling to the NH) corresponding to the C3-proton of the pyrrole ring.

    • Methanol Group: A singlet for the two CH₂ protons and a corresponding signal for the OH proton.

    • Pyrrole NH: A broad singlet for the N-H proton of the pyrrole ring.

Causality: The coupling patterns (or lack thereof) of the pyridine ring protons are the most definitive diagnostic tool for isomer identification. Each isomer possesses a unique electronic environment and proton arrangement that gives rise to a fingerprint-like NMR spectrum.

Protocol 2: Purity Assessment by HPLC-MS

Objective: To quantify the purity of the sample and confirm its molecular weight.

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., Methanol or Acetonitrile). Dilute to ~50 µg/mL for analysis.

  • HPLC Conditions (General Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 5-10% B, ramp to 95% B over 10-15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 280 nm.

  • MS Conditions:

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Analysis: Scan for the protonated molecule [M+H]⁺.

  • Data Analysis:

    • Purity: Integrate the area of all peaks in the UV chromatogram. Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Identity: Confirm the presence of a major ion at m/z = 149.07, corresponding to the calculated exact mass of the [M+H]⁺ adduct.

Chapter 4: Application in Medicinal Chemistry

This compound is not typically the final active molecule but rather a versatile intermediate. Its primary utility lies in its dual functionality: the alcohol can be readily oxidized to an aldehyde for further elaboration or converted to a leaving group for nucleophilic substitution, while the pyrrole and pyridine nitrogens provide sites for substitution to explore structure-activity relationships (SAR).

The most prominent recent application is in the development of LSD1 inhibitors.[1][2] The general strategy involves using the 6-azaindole core as a central scaffold to which various functional groups are attached to optimize potency, selectivity, and pharmacokinetic properties.

SAR_Workflow cluster_derivatization Synthetic Elaboration Core This compound (Core Scaffold) Oxidation Oxidation to Aldehyde Core->Oxidation N_Alkylation N-Alkylation/ Arylation Core->N_Alkylation Coupling Coupling Reactions (e.g., Reductive Amination) Oxidation->Coupling Library Diverse Chemical Library Coupling->Library N_Alkylation->Library Screening Biological Screening (e.g., LSD1 Inhibition Assay) Library->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR

Caption: Use of the core scaffold to generate a library of compounds for SAR studies in drug discovery.

Conclusion

This compound is a high-value building block for modern medicinal chemistry, enabling access to novel therapeutic agents. Its commercial availability through specialized vendors facilitates its use in research. However, the onus is on the scientist to approach procurement with a rigorous, validation-centric mindset. Due to the high potential for isomeric confusion, independent analytical verification by NMR and LC-MS is not merely recommended—it is an essential component of good scientific practice. By following the workflows and protocols outlined in this guide, researchers can confidently incorporate this powerful scaffold into their discovery programs, ensuring the integrity and reproducibility of their results.

References

A Technical Guide to the Synthesis and Strategic Importance of (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol from the 6-Azaindole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 6-azaindole (1H-pyrrolo[2,3-c]pyridine) framework is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its bioisosteric relationship with indole and purine systems.[1][2][3] Its unique electronic properties and ability to engage in specific hydrogen bonding patterns have cemented its role in the development of targeted therapeutics, particularly kinase inhibitors.[2][3] This guide provides an in-depth examination of the strategic relationship between the parent 6-azaindole scaffold and one of its most versatile C2-functionalized derivatives, (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol. We will elucidate a robust and scalable synthetic pathway, explain the causality behind critical experimental choices, and present a framework for analytical validation. Furthermore, this whitepaper will explore the downstream applications of this key building block, positioning it as a critical starting point for the synthesis of complex bioactive molecules for researchers and drug development professionals.

The 6-Azaindole Core: A Privileged Scaffold in Medicinal Chemistry

Azaindoles are bicyclic heterocycles where a nitrogen atom replaces a carbon atom in the benzene ring of an indole. This seemingly minor structural change imparts significant alterations to the molecule's physicochemical properties, including polarity, solubility, and hydrogen bonding capacity.[1] Among the four isomers, 6-azaindole has emerged as a particularly valuable scaffold in drug discovery.

Its prominence is rooted in its function as a bioisostere, mimicking the purine core of ATP and enabling potent interactions within the ATP-binding sites of protein kinases.[2] This interaction is often characterized by the formation of crucial hydrogen bonds between the nitrogen atoms of the azaindole and the hinge region of the kinase, a bonding pattern critical for potent inhibition.[1] Consequently, the 6-azaindole core is a key component of numerous clinical candidates and approved drugs, such as the HIV entry inhibitor Fostemsavir.[4] Its utility extends beyond kinase inhibition into treatments for a variety of diseases, including cancer, neurological disorders, and inflammatory conditions.[1][4][5]

Caption: Direct structural lineage from the core 6-azaindole scaffold to its C2-hydroxymethyl derivative.

The Strategic Value of C2-Functionalization

While the inherent properties of the 6-azaindole core are significant, its true potential is unlocked through regioselective functionalization. The C2 position of the pyrrole ring is a primary site for chemical modification, providing a vector to modulate biological activity, selectivity, and pharmacokinetic (ADME) properties.[6] Introducing substituents at C2 can:

  • Introduce New Interaction Points: Appending functional groups allows for the exploration of additional binding pockets within a biological target, potentially increasing potency and selectivity.

  • Tune Physicochemical Properties: Functionalization can alter lipophilicity (LogP) and polar surface area (tPSA), directly impacting solubility, cell permeability, and metabolic stability.[1][7]

  • Serve as a Chemical Handle: A C2 substituent can act as a versatile anchor point for attaching larger, more complex fragments or linkers, essential in areas like Fragment-Based Drug Discovery (FBDD) and the development of Proteolysis Targeting Chimeras (PROTACs).

This compound is an exemplary C2-functionalized synthon. The primary alcohol is not merely a static feature but a reactive handle, readily convertible to aldehydes, carboxylic acids, ethers, and esters, thus opening a gateway to a vast chemical space.

Synthetic Pathway: From 6-Azaindole to this compound

The synthesis of this compound from 6-azaindole is most efficiently achieved via a two-step sequence involving a regioselective formylation followed by a chemoselective reduction. This pathway is designed for reliability and scalability.

Caption: A validated two-step workflow for the synthesis of the target molecule from 6-azaindole.

Experimental Protocol: Step 1 - Vilsmeier-Haack Formylation

Objective: To regioselectively introduce a formyl (-CHO) group at the C2 position of 6-azaindole.

Causality: The Vilsmeier-Haack reaction is the method of choice for this transformation. The electron-rich nature of the pyrrole ring favors electrophilic substitution, and the Vilsmeier reagent (chloroiminium cation) is a mild electrophile that exhibits high selectivity for the C2 position in many azaindole systems. This avoids harsh conditions and the need for protecting groups that might be required with organometallic routes.

Methodology:

  • Reagent Preparation: In a three-neck flask under an inert atmosphere (N₂), cool anhydrous N,N-Dimethylformamide (DMF, 5 equivalents) to 0°C. Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise with vigorous stirring. Allow the mixture to stir for 30 minutes at 0°C to pre-form the Vilsmeier reagent.

  • Substrate Addition: Dissolve 6-azaindole (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the cold Vilsmeier reagent solution.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70°C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture in an ice bath and carefully quench by pouring it onto crushed ice. Basify the aqueous solution to pH 8-9 with a cold aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).

  • Isolation: The product, 6-azaindole-2-carbaldehyde, will often precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. If no precipitate forms, extract the aqueous layer multiple times with ethyl acetate or dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 6-azaindole-2-carbaldehyde.

Experimental Protocol: Step 2 - Chemoselective Reduction

Objective: To reduce the C2-aldehyde to a primary alcohol without affecting the aromatic heterocyclic core.

Causality: Sodium borohydride (NaBH₄) is the ideal reducing agent for this step. It is a mild and highly selective reagent that readily reduces aldehydes and ketones but will not reduce the aromatic pyrrolo-pyridine system. Its ease of handling and simple work-up procedure make it superior to more powerful and less selective reagents like lithium aluminum hydride (LiAlH₄). Ethanol or methanol are used as protic solvents to facilitate the reaction.

Methodology:

  • Dissolution: Suspend 6-azaindole-2-carbaldehyde (1.0 equivalent) in ethanol (EtOH) in a round-bottom flask.

  • Reduction: Cool the suspension to 0°C in an ice bath. Add sodium borohydride (NaBH₄, 1.5-2.0 equivalents) portion-wise, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to 0°C and quench by the slow, dropwise addition of water or 1M hydrochloric acid (HCl) to neutralize excess NaBH₄.

  • Isolation: Remove the solvent under reduced pressure. Partition the resulting residue between water and a suitable organic solvent (e.g., ethyl acetate). Extract the aqueous layer several times with the organic solvent.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude solid, this compound, can be purified by flash chromatography or recrystallization to yield the final product.

Structural Elucidation and Data Validation

A self-validating protocol requires rigorous analytical confirmation at each stage. The following table summarizes the expected characterization data for the key compounds in the synthetic sequence.

Compound 6-Azaindole (Start) 6-Azaindole-2-carbaldehyde (Intermediate) This compound (Product)
Structure [Chemical Structure][Chemical Structure][Chemical Structure]
Mol. Formula C₇H₆N₂C₈H₆N₂OC₈H₈N₂O
Mol. Weight 118.14 g/mol 146.15 g/mol 148.17 g/mol
Appearance White to off-white solidYellow to tan solidWhite to pale yellow solid
¹H NMR (DMSO-d₆) δ ~11.5 (br s, 1H, NH), 8.5 (d, 1H), 8.0 (d, 1H), 7.4 (t, 1H), 7.1 (dd, 1H), 6.5 (t, 1H)δ ~12.0 (br s, 1H, NH), 9.8 (s, 1H, CHO), 8.7 (d, 1H), 8.2 (d, 1H), 7.5 (s, 1H), 7.2 (dd, 1H)δ ~11.2 (br s, 1H, NH), 8.6 (d, 1H), 8.1 (d, 1H), 7.1 (dd, 1H), 6.6 (s, 1H), 5.5 (t, 1H, OH), 4.7 (d, 2H, CH₂)
¹³C NMR (DMSO-d₆) δ ~148, 142, 128, 125, 115, 108, 100δ ~185 (CHO), 150, 145, 140, 130, 120, 118, 110δ ~155, 149, 143, 128, 116, 105, 102, 58 (CH₂OH)
MS (ESI+) m/z 119.1 [M+H]⁺m/z 147.1 [M+H]⁺m/z 149.1 [M+H]⁺, 131.1 [M-H₂O+H]⁺

Note: NMR chemical shifts (δ) are approximate and may vary based on solvent and concentration.

Applications in Drug Discovery

The utility of this compound lies in its capacity for diverse downstream functionalization, making it a powerful intermediate in multi-step syntheses.

Caption: Potential synthetic pathways leveraging the hydroxymethyl group for advanced intermediates.

  • Oxidation: Mild oxidation yields the 2-carbaldehyde, a precursor for reductive aminations or Wittig-type reactions. Stronger oxidation provides the 2-carboxylic acid, which can be used in amide bond couplings, a fundamental reaction in drug synthesis.

  • Etherification: The alcohol can be converted into ethers to introduce lipophilic groups or linkers, modulating solubility and metabolic properties.

  • Esterification: Formation of esters can create prodrugs or introduce new points of interaction with a biological target.

These transformations allow for the systematic elaboration of the 6-azaindole scaffold, enabling the construction of extensive compound libraries for structure-activity relationship (SAR) studies aimed at discovering novel therapeutics.

Conclusion

The relationship between 6-azaindole and this compound is that of a foundational scaffold and its strategically activated derivative. The conversion between them is efficient, scalable, and proceeds through well-understood chemical transformations. By providing a reactive handle at the C2 position, this compound serves as an invaluable building block for medicinal chemists. This guide has provided the strategic rationale, detailed experimental protocols, and analytical framework necessary for researchers to confidently synthesize and utilize this versatile compound in their drug discovery programs, accelerating the development of next-generation therapeutics.

References

The Privileged Scaffolds: A Researcher's Guide to Pyrrolopyridine Isomers and Their Pivotal Role in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyrrolopyridines, also known as azaindoles, represent a class of bicyclic heteroaromatic compounds that have garnered immense interest in medicinal chemistry. Their structural resemblance to endogenous purines and indoles allows them to function as effective bioisosteres, interacting with a wide array of biological targets with high affinity and specificity. The strategic placement of a nitrogen atom within the six-membered ring gives rise to six distinct isomers, each possessing a unique electronic distribution and physicochemical profile. This guide provides an in-depth exploration of the four most prominent pyrrolopyridine isomers—4-, 5-, 6-, and 7-azaindole—delving into their synthesis, comparative properties, and profound impact on modern drug development, with a particular focus on their role as kinase inhibitors.

Introduction: The Rise of a Privileged Heterocycle

The fusion of a pyrrole and a pyridine ring creates the pyrrolopyridine scaffold, a versatile framework that has become a cornerstone in the design of novel therapeutics.[1] These compounds are often referred to as "azaindoles" due to the replacement of a carbon atom in the benzene ring of indole with a nitrogen atom. This seemingly minor alteration has profound consequences for the molecule's properties, including its hydrogen bonding capabilities, pKa, dipole moment, and metabolic stability.[2] Consequently, azaindoles have emerged as "privileged scaffolds" in drug discovery, with a remarkable ability to bind to a diverse range of biological targets.[3]

The four main isomers of pyrrolopyridine, distinguished by the position of the nitrogen atom in the pyridine ring, are:

  • 4-Azaindole (1H-pyrrolo[3,2-b]pyridine)

  • 5-Azaindole (1H-pyrrolo[3,2-c]pyridine)

  • 6-Azaindole (1H-pyrrolo[2,3-c]pyridine)

  • 7-Azaindole (1H-pyrrolo[2,3-b]pyridine)

Of these, the 7-azaindole framework is the most extensively studied and utilized in medicinal chemistry, largely due to its ability to act as a bioisostere of the purine ring system, a key component of adenosine triphosphate (ATP).[1][3] This mimicry allows 7-azaindole derivatives to effectively compete with ATP for binding to the hinge region of protein kinases, making them potent kinase inhibitors.[1] This guide will provide a comprehensive overview of these isomers, from their fundamental properties to their application in life-saving medicines.

G cluster_isomers Pyrrolopyridine (Azaindole) Isomers 4-Azaindole 4-Azaindole center 5-Azaindole 5-Azaindole 6-Azaindole 6-Azaindole 7-Azaindole 7-Azaindole

Caption: The four principal isomers of pyrrolopyridine.

Comparative Physicochemical Properties of Pyrrolopyridine Isomers

The position of the nitrogen atom in the pyridine ring significantly influences the physicochemical properties of the azaindole isomers. These differences in properties such as acidity/basicity (pKa), lipophilicity (LogP), and melting point are critical for drug design, affecting solubility, membrane permeability, and drug-receptor interactions.

Property4-Azaindole5-Azaindole6-Azaindole7-Azaindole
Systematic Name 1H-pyrrolo[3,2-b]pyridine1H-pyrrolo[3,2-c]pyridine1H-pyrrolo[2,3-c]pyridine1H-pyrrolo[2,3-b]pyridine
Molecular Weight 118.14 g/mol 118.14 g/mol 118.14 g/mol 118.14 g/mol
Melting Point (°C) 126-127[4][5]104.6-108.4[6]136-137[7]105-107[8][9]
pKa (Pyridine N) 6.94[10]8.26[10]7.95[10]4.59[10]
Water Solubility Slightly soluble[4][5]Hardly soluble[6][11]Soluble (hardly)[7]Soluble in Chloroform, Methanol[8]

The pKa values highlight the electronic differences between the isomers. 5- and 6-azaindole are the most basic, comparable to 4-aminopyridine, while 4- and 7-azaindole are less basic, more akin to 2-aminopyridine.[10] This variation in basicity directly impacts the ionization state of the molecule at physiological pH, which is a crucial factor for its pharmacokinetic and pharmacodynamic profile.

Synthetic Strategies for the Pyrrolopyridine Core

A variety of synthetic methods have been developed to access the different pyrrolopyridine scaffolds. The choice of a particular strategy often depends on the desired isomer and the availability of starting materials.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method that has been successfully adapted for the preparation of certain azaindoles, particularly the 4- and 6-isomers.[4][7] Contrary to the belief that the electron-deficient nature of the pyridine ring hinders this reaction, studies have shown its efficiency, especially when the starting pyridylhydrazine contains an electron-donating group.[4][10]

The reaction involves the acid-catalyzed cyclization of a pyridylhydrazine with an aldehyde or ketone. The key steps include the formation of a pyridylhydrazone, tautomerization to an enamine, a[12][12]-sigmatropic rearrangement, and subsequent aromatization with the elimination of ammonia.[4]

Bartoli Indole Synthesis

The Bartoli reaction provides a direct route to 4- and 6-azaindoles from readily available nitropyridines. This method involves the reaction of a nitropyridine with an excess of a vinyl Grignard reagent. The presence of a halogen atom alpha to the pyridine nitrogen can improve yields.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic approaches frequently employ palladium-catalyzed reactions to construct the azaindole core. These methods offer high efficiency and functional group tolerance. A notable example is the cascade C-N cross-coupling/Heck reaction of amino-o-bromopyridines with alkenyl bromides, which provides a straightforward route to substituted 4-, 5-, 6-, and 7-azaindoles.[13]

Other Synthetic Routes

Other important synthetic strategies include:

  • Madelung-type cyclization

  • Reissert-type procedures

  • Leimgruber-Batcho reaction

  • Domino reactions of fluoromethylpyridines with aldehydes or nitriles.[12][14]

Experimental Protocols

Synthesis of 4-Azaindole via Fischer Indole Cyclization

This protocol is a representative example of the Fischer indole synthesis adapted for an azaindole.

Materials:

  • 6-Methoxypyrid-3-ylhydrazine

  • Valeraldehyde

  • 4 wt% aqueous sulfuric acid

  • Saturated aqueous sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 6-methoxypyrid-3-ylhydrazine (1 equivalent) in a 4 wt% aqueous solution of sulfuric acid.[4]

  • Addition of Carbonyl: Add valeraldehyde (1.1 equivalents) to the reaction mixture.[4]

  • Heating: Heat the mixture to reflux and maintain for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]

  • Workup: After completion, cool the reaction to room temperature. Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate to a pH of approximately 7-8.[4]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 times the volume of the aqueous layer). Combine the organic layers and wash with brine.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[4]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 5-methoxy-2-propyl-4-azaindole.[4]

Characterization by Mass Spectrometry

Mass spectrometry is a crucial technique for confirming the molecular weight and elucidating the structure of synthesized pyrrolopyridine derivatives.

Instrumentation:

  • UPLC System (e.g., Waters ACQUITY UPLC I-Class) with a C18 column

  • Tandem Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole)

General LC-MS/MS Protocol:

  • Sample Preparation: Dissolve the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute to an appropriate concentration for analysis.

  • Chromatographic Separation: Inject the sample onto the UPLC system. A typical gradient elution would be from a high aqueous mobile phase (e.g., water with 0.1% formic acid) to a high organic mobile phase (e.g., acetonitrile with 0.1% formic acid) over several minutes to separate the analyte from any impurities.

  • Mass Spectrometric Detection: The eluent from the UPLC is introduced into the mass spectrometer.

    • Full Scan MS: Acquire data in full scan mode to determine the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺.

    • Tandem MS (MS/MS): Select the [M+H]⁺ ion as the precursor and subject it to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern provides valuable structural information.

Biological Significance and Therapeutic Applications: Kinase Inhibition

The structural similarity of the pyrrolopyridine scaffold to the purine core of ATP has made it a highly successful template for the design of kinase inhibitors.[1][3] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Pyrrolopyridine-based inhibitors can effectively block the activity of specific kinases, thereby interrupting aberrant signaling pathways.

Case Study 1: Vemurafenib - A BRAF Inhibitor for Melanoma

Vemurafenib (Zelboraf®) is a potent and selective inhibitor of the BRAF kinase and contains a 7-azaindole core.[1][15] Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of the MAPK signaling pathway, promoting cell proliferation and survival in melanoma.[1] Vemurafenib selectively binds to and inhibits the mutated BRAF V600E kinase, effectively shutting down this oncogenic signaling cascade.[1]

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS BRAF (V600E) BRAF (V600E) RAS->BRAF (V600E) MEK MEK BRAF (V600E)->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression (Proliferation, Survival) Gene Expression (Proliferation, Survival) Transcription Factors->Gene Expression (Proliferation, Survival) Vemurafenib Vemurafenib Vemurafenib->BRAF (V600E) Inhibition

Caption: The BRAF/MEK/ERK signaling pathway and the inhibitory action of Vemurafenib.

Case Study 2: Pexidartinib - A CSF-1R Inhibitor for Tenosynovial Giant Cell Tumor

Pexidartinib (Turalio®) is another successful example of a pyrrolopyridine-based kinase inhibitor. It potently inhibits the colony-stimulating factor 1 receptor (CSF-1R), a tyrosine kinase that is a key driver in the pathogenesis of tenosynovial giant cell tumor (TGCT).[11][16] Overexpression of the CSF-1 ligand in TGCT leads to the recruitment and proliferation of CSF-1R-expressing cells of the macrophage lineage, which form the bulk of the tumor.[11] Pexidartinib blocks the CSF-1R signaling pathway, leading to a reduction in tumor volume.[17]

G cluster_cell Macrophage/Monocyte cluster_downstream Downstream Signaling CSF-1 CSF-1 CSF-1R CSF-1R CSF-1->CSF-1R PI3K/AKT PI3K/AKT CSF-1R->PI3K/AKT ERK1/2 ERK1/2 CSF-1R->ERK1/2 JAK/STAT JAK/STAT CSF-1R->JAK/STAT NF-κB NF-κB CSF-1R->NF-κB Cell Survival Cell Survival PI3K/AKT->Cell Survival Proliferation Proliferation ERK1/2->Proliferation Differentiation Differentiation JAK/STAT->Differentiation Inflammation Inflammation NF-κB->Inflammation Pexidartinib Pexidartinib Pexidartinib->CSF-1R Inhibition

Caption: The CSF-1R signaling pathway and the inhibitory action of Pexidartinib.[18][19]

Conclusion

The pyrrolopyridine isomers represent a fascinating and highly valuable class of heterocycles in the field of drug discovery. The subtle yet significant differences in their physicochemical and electronic properties, dictated by the position of the pyridine nitrogen, provide a rich landscape for medicinal chemists to explore. Their proven success as kinase inhibitors, exemplified by drugs like Vemurafenib and Pexidartinib, underscores their importance as privileged scaffolds. As our understanding of disease biology deepens and synthetic methodologies continue to evolve, the pyrrolopyridine core is poised to remain a central element in the development of the next generation of targeted therapeutics.

References

Methodological & Application

Synthesis of (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol from 6-Azaindole: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol in Medicinal Chemistry

The 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold is a privileged heterocyclic motif in modern medicinal chemistry and drug discovery. Its structural resemblance to indole allows it to act as a bioisostere, while the embedded pyridine ring offers unique hydrogen bonding capabilities and metabolic stability. This framework is a core component of numerous biologically active compounds, including kinase inhibitors and anti-cancer agents. This compound, in particular, serves as a crucial building block for the synthesis of more complex molecules, where the hydroxymethyl group at the 2-position provides a versatile handle for further chemical modifications. This guide presents a detailed, two-step synthetic protocol for the preparation of this compound, commencing from the commercially available starting material, 6-azaindole.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound from 6-azaindole is efficiently achieved through a two-step reaction sequence:

  • Vilsmeier-Haack Formylation: This reaction introduces a formyl (-CHO) group at the C2 position of the 6-azaindole ring system.

  • Reduction of the Aldehyde: The newly installed formyl group is then selectively reduced to a hydroxymethyl (-CH₂OH) group.

This strategy is favored for its reliability, use of readily available reagents, and straightforward execution. The regioselectivity of the Vilsmeier-Haack reaction on the 6-azaindole nucleus is a critical aspect of this synthesis, with electrophilic substitution preferentially occurring at the electron-rich C2 position of the pyrrole ring.

Diagrammatic Overview of the Synthetic Workflow

Synthesis_Workflow Start 6-Azaindole (1H-Pyrrolo[2,3-c]pyridine) Step1 Vilsmeier-Haack Formylation Start->Step1 POCl₃, DMF Intermediate 1H-Pyrrolo[2,3-c]pyridine- 2-carbaldehyde Step1->Intermediate Step2 Reduction Intermediate->Step2 NaBH₄, Methanol Product This compound Step2->Product

Detailed Protocol for the Synthesis of (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

The 1H-Pyrrolo[2,3-c]pyridine, commonly known as 6-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug development.[1] Its structural similarity to indole allows it to act as a bioisostere, while the additional nitrogen atom in the pyridine ring offers unique opportunities for hydrogen bonding and modulation of physicochemical properties.[2] Derivatives of this core are integral to the development of kinase inhibitors, antiproliferative agents, and potential treatments for a range of diseases, including cancer and neurodegenerative disorders.[2][3] This application note provides a comprehensive guide to the synthesis of (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol, a key building block, and its subsequent derivatization. We will explore the strategic considerations behind constructing the 6-azaindole core and present a detailed, field-proven protocol for its synthesis and functionalization, aimed at researchers, scientists, and drug development professionals.

Strategic Approaches to the 6-Azaindole Core

The construction of the 1H-Pyrrolo[2,3-c]pyridine skeleton is the critical first phase of the synthesis. The choice of strategy depends largely on the availability of starting materials and the desired substitution pattern on the final molecule. Broadly, these syntheses can be categorized into three main approaches.[1]

  • Annulation of a Pyrrole Ring onto a Pyridine Precursor: This is arguably the most common strategy. It begins with a substituted pyridine and builds the five-membered pyrrole ring onto it. Key reactions in this category include the Bartoli and Fischer indole syntheses.[1][2]

  • Annulation of a Pyridine Ring onto a Pyrrole Precursor: This approach is less common but useful for specific substitution patterns. It involves starting with a functionalized pyrrole and constructing the six-membered pyridine ring. The Pictet-Spengler reaction is a classic example used for related scaffolds.[1]

  • Synchronous Ring Formation: In some cases, both the pyrrole and pyridine rings are formed in a single, concerted, or tandem reaction sequence from acyclic precursors.

The protocol detailed in this guide will focus on the first approach, specifically a reductive cyclization pathway, which is versatile and effective for producing the 2-substituted 6-azaindole core required for synthesizing this compound.[1]

cluster_0 Strategic Synthesis of the 1H-Pyrrolo[2,3-c]pyridine Core Pyridine Pyridine Precursor (e.g., 3-Nitropyridine) Core 1H-Pyrrolo[2,3-c]pyridine Core Pyridine->Core Pyrrole Annulation (e.g., Bartoli, Reductive Cyclization) Pyrrole Pyrrole Precursor Pyrrole->Core Pyridine Annulation (e.g., Pictet-Spengler type) Acyclic Acyclic Precursors Acyclic->Core Synchronous Formation

Figure 1: High-level strategic approaches for constructing the 6-azaindole scaffold.

Synthesis of the Key Intermediate: Ethyl 1H-Pyrrolo[2,3-c]pyridine-2-carboxylate

Our synthetic pathway commences with the formation of a 2-carboxylate intermediate. This ester serves as a stable, easily purifiable precursor that can be quantitatively reduced to the target primary alcohol. The following protocol is adapted from established methodologies involving the condensation of a nitropyridine with diethyl oxalate, followed by a reductive cyclization.[1]

Principle of the Reaction

The synthesis begins with the condensation of a 4-methyl-3-nitropyridine with diethyl oxalate. The methyl group is activated by the electron-withdrawing nitro group, allowing it to be deprotonated by a strong base (e.g., sodium ethoxide). The resulting carbanion acts as a nucleophile, attacking one of the carbonyl groups of diethyl oxalate. The subsequent intramolecular reductive cyclization of the nitro group, typically using hydrogen gas with a palladium catalyst or a chemical reductant like sodium dithionite, forms the pyrrole ring, yielding the stable ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate.

Detailed Experimental Protocol

Materials and Reagents:

  • 4-methyl-3-nitropyridine

  • Diethyl oxalate

  • Sodium ethoxide (NaOEt) or Sodium metal

  • Absolute Ethanol (EtOH)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂) source or Sodium Dithionite (Na₂S₂O₄)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Condensation Reaction:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add absolute ethanol (200 mL) and sodium metal (2.3 g, 100 mmol) in small portions. Causality: This generates sodium ethoxide in situ, which serves as the strong base required to deprotonate the methyl group of the nitropyridine. Allow the sodium to react completely.

    • To the resulting sodium ethoxide solution, add 4-methyl-3-nitropyridine (13.8 g, 100 mmol) dropwise at room temperature.

    • Following the addition, add diethyl oxalate (14.6 g, 100 mmol) dropwise. The reaction mixture will typically turn a deep color.

    • Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC. Expertise: Refluxing ensures sufficient thermal energy to drive the condensation to completion.

  • Reductive Cyclization:

    • Cool the reaction mixture to room temperature. Carefully add 10% Palladium on carbon (approx. 1.0 g). Safety Note: Pd/C is flammable, especially when dry or in the presence of solvents. Handle with care.

    • Fit the flask with a hydrogen balloon or connect it to a hydrogenation apparatus. Purge the system with hydrogen gas.

    • Stir the mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature for 12-16 hours. Trustworthiness: The reaction is self-validating; completion is indicated by the consumption of hydrogen and confirmed by TLC or LC-MS analysis showing the disappearance of the nitro intermediate.

    • Alternative Reduction: If a hydrogenation setup is unavailable, the crude intermediate can be isolated and then reduced. After the condensation step, neutralize the mixture, extract the product, and then dissolve it in a mixture of ethanol and water. Add sodium dithionite (Na₂S₂O₄) in excess and heat the mixture to reflux for 2-3 hours.

  • Work-up and Purification:

    • After the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethanol.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Partition the residue between ethyl acetate (200 mL) and water (100 mL).

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL). Causality: The bicarbonate wash removes any acidic impurities, while the brine wash helps to break any emulsions and remove residual water.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

    • Purify the crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate.

Synthesis of this compound

The final step to obtain the core building block is the reduction of the ester functional group to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity and efficiency.

cluster_1 Synthesis Workflow Start 4-Methyl-3-nitropyridine + Diethyl Oxalate Step1 Step 1: Condensation (NaOEt, EtOH, Reflux) Start->Step1 Intermediate Nitro-ketoester Intermediate Step1->Intermediate Step2 Step 2: Reductive Cyclization (H₂, Pd/C) Intermediate->Step2 Ester Ethyl 1H-pyrrolo[2,3-c]pyridine- 2-carboxylate Step2->Ester Step3 Step 3: Ester Reduction (LiAlH₄, THF) Ester->Step3 Final This compound Step3->Final

Figure 2: Step-by-step workflow for the synthesis of the target molecule.

Detailed Experimental Protocol

Materials and Reagents:

  • Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate, decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

  • Reaction Setup:

    • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous THF (100 mL).

    • Cool the flask to 0 °C in an ice bath.

    • Carefully and portion-wise, add LiAlH₄ (1.5 g, 40 mmol) to the stirred THF. Safety Critical: LiAlH₄ reacts violently with water. Ensure all glassware is perfectly dry and the reaction is performed under an inert atmosphere. Add slowly to control the exothermic reaction.

  • Reduction:

    • Dissolve ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate (3.8 g, 20 mmol) in anhydrous THF (50 mL).

    • Add this solution dropwise to the LiAlH₄ suspension at 0 °C using an addition funnel.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up (Fieser Method):

    • Cool the reaction mixture back down to 0 °C.

    • Quench the reaction by the slow, sequential, dropwise addition of:

      • Water (1.5 mL)

      • 15% aqueous NaOH solution (1.5 mL)

      • Water (4.5 mL)

    • Causality & Safety: This specific quenching procedure (1:1:3 ratio of H₂O:NaOH:H₂O relative to the mass of LiAlH₄) is designed to neutralize excess LiAlH₄ and produce a granular, easily filterable aluminum salt precipitate, minimizing product loss.

    • Stir the resulting slurry vigorously for 30 minutes at room temperature.

    • Add anhydrous MgSO₄ and stir for another 15 minutes.

    • Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF and then ethyl acetate.

  • Purification:

    • Combine the organic filtrates and concentrate under reduced pressure.

    • The resulting crude solid can be purified by silica gel chromatography or recrystallization to yield pure this compound.

Derivatization Strategies

The this compound core offers three primary handles for diversification: the pyrrole nitrogen (N1), the primary alcohol, and the pyridine ring itself.

PositionReaction TypeReagents & ConditionsResulting DerivativeRationale & Application
Pyrrole N-H N-AlkylationR-X (alkyl halide), Base (NaH, K₂CO₃), Solvent (DMF, THF)1-Alkyl-(1H-pyrrolo[2,3-c]pyridin-2-yl)methanolModulates lipophilicity, can introduce new binding interactions or block metabolism.
Pyrrole N-H N-ArylationAr-B(OH)₂, Cu(OAc)₂, Pyridine, CH₂Cl₂[4]1-Aryl-(1H-pyrrolo[2,3-c]pyridin-2-yl)methanolIntroduces larger aromatic systems for exploring specific receptor pockets.
Hydroxyl -OH O-Alkylation (Williamson Ether Synthesis)R-X (alkyl halide), Base (NaH), Solvent (THF)2-((Alkoxy)methyl)-1H-pyrrolo[2,3-c]pyridineConverts H-bond donor to an acceptor; can improve metabolic stability.
Hydroxyl -OH O-Acylation (Esterification)R-COCl or (RCO)₂O, Base (Pyridine, TEA), CH₂Cl₂(1H-Pyrrolo[2,3-c]pyridin-2-yl)methyl esterCreates a prodrug or introduces a new functional group for further reaction.
Pyridine Ring Electrophilic Aromatic Substitution (e.g., Halogenation)N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS)[5]Halogenated this compoundIntroduces a handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
Pyridine Ring Palladium Cross-Coupling (if pre-halogenated)R-B(OH)₂, Pd catalyst, Base, Solvent[5][6]Aryl/Alkyl substituted pyridine ringAllows for the modular construction of highly complex derivatives.

Table 1: Summary of potential derivatization reactions for this compound.

Conclusion

This application note provides a robust and detailed framework for the synthesis of this compound and its derivatives. By understanding the underlying chemical principles and following the detailed protocols, researchers can confidently produce these valuable compounds for application in medicinal chemistry and drug discovery. The strategic flexibility in both the core synthesis and subsequent derivatization allows for the creation of diverse chemical libraries to probe biological systems and develop novel therapeutic agents.

References

in vitro kinase assay protocol using (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Topic: High-Throughput Screening of (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol as a Potential Kinase Inhibitor Using a Luminescence-Based In Vitro Assay

Audience: Researchers, scientists, and drug development professionals.

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small-molecule kinase inhibitors is a cornerstone of modern targeted therapy. The pyrrolopyridine scaffold is recognized as a "privileged structure" in kinase inhibitor design, as it mimics the adenine core of ATP, enabling competitive binding in the enzyme's active site.[1][2] This application note provides a detailed, field-proven protocol for determining the inhibitory potential of novel compounds, using this compound as a representative test article. We describe a robust, high-throughput in vitro kinase assay using Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) as the model enzyme and the ADP-Glo™ Kinase Assay technology for detection. This luminescent assay format offers high sensitivity and a broad dynamic range by directly quantifying the amount of ADP produced during the enzymatic reaction.[3][4] The methodology detailed herein is broadly applicable for the characterization and IC₅₀ determination of potential inhibitors against a wide array of protein kinases.

Introduction: The Rationale for Kinase Inhibition and Assay Design

The human kinome comprises over 500 protein kinases that function as key regulators of cellular processes by catalyzing the phosphorylation of specific substrates.[5] Their integral role in signal transduction makes them compelling drug targets. The pyrrolopyridine chemical scaffold has emerged as a highly successful core structure for developing potent kinase inhibitors, due to its structural resemblance to the purine ring of ATP, allowing it to function as an ATP-competitive inhibitor.[1][2]

Evaluating the potency of a potential inhibitor, such as this compound, requires a reliable and quantitative assay. While traditional radiometric assays using [γ-³²P]ATP are highly sensitive, luminescence-based methods like the ADP-Glo™ Kinase Assay have become the industry standard for high-throughput screening (HTS) due to their safety, simplicity, and robust performance.[3][5][6] This assay quantifies kinase activity by measuring the production of adenosine diphosphate (ADP), a universal product of any kinase reaction.[7]

This guide provides a comprehensive protocol to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against VEGFR2, a key tyrosine kinase involved in angiogenesis.

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a two-step, homogeneous "add-mix-read" protocol designed for speed and simplicity.[7][8]

  • Kinase Reaction: The kinase (VEGFR2), its substrate, ATP, and the test inhibitor are incubated together. The kinase transfers the γ-phosphate from ATP to the substrate, producing ADP. The amount of ADP generated is directly proportional to the kinase activity.

  • ADP Detection:

    • Step 1 (Termination & ATP Depletion): ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining, unconsumed ATP. This step is crucial as high background ATP levels would interfere with the signal in the next step.

    • Step 2 (ADP to ATP Conversion & Luminescence): Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced in the first step back into ATP. This newly synthesized ATP is then consumed by an Ultra-Glo™ Luciferase, which generates a stable, "glow-type" luminescent signal. The intensity of this light is directly proportional to the initial ADP concentration and, therefore, the kinase activity.[3][7]

Assay_Principle cluster_0 Part 1: Kinase Reaction cluster_1 Part 2: Luminescent Detection ATP ATP Reaction1 Phosphorylation ATP->Reaction1 Substrate Substrate Substrate->Reaction1 Kinase VEGFR2 Kinase Kinase->Reaction1 Inhibitor This compound Inhibitor->Kinase Inhibits ADP ADP Reaction1->ADP Phospho_Substrate Phosphorylated Substrate Reaction1->Phospho_Substrate ADP_detect ADP ADP->ADP_detect Quantified in Part 2 Conversion ADP-to-ATP Conversion (Kinase Detection Reagent) ADP_detect->Conversion Substrate for Detection ATP_leftover Unconsumed ATP ReagentA Add ADP-Glo™ Reagent ATP_leftover->ReagentA Depleted newATP Newly Synthesized ATP Conversion->newATP Luciferase Ultra-Glo™ Luciferase newATP->Luciferase Light Luminescent Signal Luciferase->Light Produces

Caption: Principle of the two-stage luminescent kinase assay.

Materials and Reagents
3.1. Equipment
  • Multimode microplate reader with luminescence detection capability

  • Acoustic dispenser or multichannel pipettes for low-volume liquid handling

  • 384-well, low-volume, solid white assay plates

  • Standard laboratory equipment (vortex mixer, centrifuge, etc.)

  • Serological pipette controller and disposable serological pipettes

3.2. Reagents & Consumables
ReagentSupplierCatalog Number (Example)
ADP-Glo™ Kinase Assay KitPromegaV9101
Recombinant Human VEGFR2 (Kinase Domain)Carna Biosciences08-132
Poly(Glu, Tyr) 4:1 SubstrateSigma-AldrichP0275
This compoundCustom Synthesis/VendorN/A
Staurosporine (Positive Control Inhibitor)Sigma-AldrichS4400
ATP, Ultra-PurePromegaV9151
Dimethyl Sulfoxide (DMSO), AnhydrousSigma-Aldrich276855
Tris-HCl, DTT, MgCl₂, MnCl₂, BSAGeneral Lab SupplierN/A
Detailed Experimental Protocol

This protocol is optimized for a 384-well plate format with a final kinase reaction volume of 5 µL. All additions of ADP-Glo™ reagents should be performed at room temperature.[8]

4.1. Reagent Preparation
  • Kinase Reaction Buffer (1X):

    • 40 mM Tris, pH 7.5

    • 20 mM MgCl₂

    • 0.1 mg/mL Bovine Serum Albumin (BSA)

    • 50 µM Dithiothreitol (DTT)

    • Scientist's Note: The divalent cations (Mg²⁺) are essential cofactors for the kinase's catalytic activity. BSA is included to prevent the enzyme from sticking to plastic surfaces, ensuring its stability and activity at low concentrations.

  • Test Compound Stock & Dilutions:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series of the compound in DMSO. For a 10-point IC₅₀ curve, a 1:3 dilution series starting from 1 mM is recommended. This will yield final assay concentrations from 10 µM down to 0.5 nM.

    • Expert Tip: The final DMSO concentration in the kinase reaction should not exceed 1% to avoid solvent-induced enzyme inhibition. The control wells must contain the same final DMSO concentration as the compound wells.

  • Enzyme & Substrate Preparation (2X Solutions):

    • 2X VEGFR2 Enzyme Solution: Dilute the recombinant VEGFR2 stock in 1X Kinase Reaction Buffer to a concentration of 4 nM. (This will result in a 2 nM final concentration).

    • 2X Substrate/ATP Mix: Prepare a solution containing 0.4 mg/mL Poly(Glu, Tyr) 4:1 and 20 µM ATP in 1X Kinase Reaction Buffer.

    • Causality: The ATP concentration is set near its Michaelis-Menten constant (Kₘ) for many kinases. This condition ensures the assay is maximally sensitive to ATP-competitive inhibitors like our test compound.

4.2. Assay Workflow

The entire assay can be visualized as a sequential process from plate setup to data analysis.

Workflow A 1. Prepare Reagents (Buffer, Compound, Enzyme, Substrate/ATP) B 2. Dispense Compound/DMSO (25 nL to 384-well plate) A->B C 3. Add 2.5 µL of 2X Enzyme Solution (to all wells except 'No Enzyme' control) B->C D 4. Add 2.5 µL of 2X Substrate/ATP Mix (to start the reaction) C->D E 5. Incubate Kinase Reaction (60 min at room temperature) D->E F 6. Add 5 µL ADP-Glo™ Reagent (Terminates reaction, depletes ATP) E->F G 7. Incubate (40 min at room temperature) F->G H 8. Add 10 µL Kinase Detection Reagent (Converts ADP to ATP, initiates luminescence) G->H I 9. Incubate (30-60 min at room temperature) H->I J 10. Read Luminescence (Plate Reader) I->J K 11. Analyze Data (Normalize, plot curve, calculate IC₅₀) J->K

Caption: Step-by-step experimental workflow for IC₅₀ determination.

4.3. Step-by-Step Plate Procedure
  • Compound Plating: Using an acoustic dispenser or manual multichannel pipette, transfer 25 nL of the serially diluted this compound, Staurosporine (positive control), or 100% DMSO (for 0% and 100% inhibition controls) to the appropriate wells of a 384-well assay plate.

  • Enzyme Addition: Add 2.5 µL of the 2X VEGFR2 Enzyme Solution to all wells except the "No Enzyme" background control wells. Add 2.5 µL of 1X Kinase Reaction Buffer to the "No Enzyme" wells instead.

  • Reaction Initiation: Add 2.5 µL of the 2X Substrate/ATP Mix to all wells to start the kinase reaction. The total volume is now 5 µL.

  • Kinase Reaction Incubation: Mix the plate gently on a plate shaker for 30 seconds. Incubate for 60 minutes at room temperature.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to all wells. Mix on a plate shaker for 30 seconds. Incubate for 40 minutes at room temperature.[3][7]

  • Signal Development: Add 10 µL of Kinase Detection Reagent to all wells. Mix on a plate shaker for 30 seconds. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate reader with an integration time of 0.25 to 1 second.

Data Analysis and Quality Control
5.1. Data Normalization

The raw relative light unit (RLU) data must be normalized to determine the percent inhibition for each compound concentration.

  • 100% Activity Control (No Inhibition): Wells containing enzyme + substrate + ATP + DMSO.

  • 0% Activity Control (Max Inhibition): Wells containing enzyme + substrate + ATP + a saturating concentration of Staurosporine (or can use the "No Enzyme" control).

The formula for calculating percent inhibition is: % Inhibition = 100 * (1 - (RLU_compound - RLU_min_control) / (RLU_max_control - RLU_min_control))

5.2. IC₅₀ Determination

Plot the % Inhibition (Y-axis) against the log of the inhibitor concentration (X-axis). Fit the resulting dose-response curve using a four-parameter logistic model (sigmoidal dose-response with variable slope) in a suitable software package (e.g., GraphPad Prism, Dotmatics). The IC₅₀ is the concentration of the inhibitor that reduces enzyme activity by 50%.

ParameterDescription
Top The upper plateau of the curve (should be ~100%).
Bottom The lower plateau of the curve (should be ~0%).
HillSlope The steepness of the curve. A value of -1.0 is standard for a 1:1 binding interaction.
IC₅₀ The concentration at the inflection point of the curve.
5.3. Assay Quality Control: The Z'-Factor

To validate the assay's suitability for HTS, the Z'-factor should be calculated. It provides a measure of the statistical effect size and the separation between the high and low controls.

Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|

  • SD_max and Mean_max: Standard deviation and mean of the 100% activity control.

  • SD_min and Mean_min: Standard deviation and mean of the 0% activity control.

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and robust for screening purposes.

References

Application Note & Protocols: A Framework for Assessing the Cytotoxicity of (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, recognized for its role in a variety of biologically active compounds.[1] In oncology, its structural resemblance to the purine ring of ATP makes it a compelling backbone for the design of kinase inhibitors, a cornerstone of modern targeted cancer therapy.[2] This application note introduces (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol, a novel derivative of the 6-azaindole class, and provides a comprehensive framework for evaluating its cytotoxic potential against cancer cell lines. We present a dual-assay strategy employing the metabolic-based MTT assay and the membrane integrity-based LDH assay to generate a robust, multi-faceted understanding of the compound's cellular impact. Detailed, field-tested protocols are provided for researchers in drug discovery and chemical biology to reliably assess the anti-proliferative and cytotoxic effects of this and other novel heterocyclic compounds.

Scientific Background & Rationale

The Pyrrolopyridine Scaffold in Oncology

Heterocyclic compounds are fundamental to drug discovery, with nitrogen-containing heterocycles forming the core of numerous FDA-approved pharmaceuticals.[1][3] The pyrrolopyridine (or azaindole) family is of particular interest. By mimicking the purine base of adenosine triphosphate (ATP), these compounds can competitively bind to the ATP-binding pocket of protein kinases.[2] Since aberrant kinase activity is a hallmark of many cancers, well-designed pyrrolopyridine derivatives can function as potent kinase inhibitors, disrupting oncogenic signaling pathways and inducing cancer cell death.[2][4] Derivatives of the related 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated potent inhibitory activity against targets like Fibroblast Growth Factor Receptor (FGFR), highlighting the therapeutic potential of this chemical class.[5][6] The specific compound, this compound, represents an unexplored node in this chemical space, warranting a systematic evaluation of its anti-cancer properties.

Principles of Cytotoxicity Assessment

Evaluating the effect of a novel compound on cancer cells requires distinguishing between different cellular fates. A compound can be cytostatic (inhibiting proliferation without killing) or cytotoxic (actively inducing cell death). To capture this distinction, we advocate for a dual-assay approach:

  • Metabolic Viability Assay (MTT): This assay quantifies the metabolic activity of a cell population.[7] Viable, proliferating cells contain mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into a purple formazan product.[7] A decrease in formazan production indicates a reduction in metabolic activity, which can result from either cytostatic effects or cell death.

  • Membrane Integrity Assay (LDH): This assay measures cytotoxicity directly by detecting the release of lactate dehydrogenase (LDH) into the cell culture medium.[8][9] LDH is a stable cytosolic enzyme that is only released when the plasma membrane is compromised, a key feature of necrosis or late-stage apoptosis.[9][10][11]

By using these two assays in parallel, researchers can gain deeper insight into the compound's mechanism of action. A significant drop in the MTT signal without a corresponding increase in LDH release might suggest a cytostatic effect or early apoptotic events, whereas a concurrent change in both signals strongly indicates a cytotoxic mechanism.

Experimental Design & Strategy

A successful cytotoxicity screen is built on a logical workflow, careful preparation, and appropriate controls. The following diagram outlines the recommended experimental process.

G Overall Experimental Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Compound_Prep Compound Preparation (Stock in DMSO, Serial Dilutions) Treatment Cell Treatment (24h, 48h, 72h incubations) Compound_Prep->Treatment Cell_Culture Cell Culture & Seeding (Cancer Panel + Normal Control) Cell_Culture->Treatment Assays Perform Cytotoxicity Assays Treatment->Assays MTT MTT Assay (Metabolic Viability) Assays->MTT LDH LDH Assay (Membrane Integrity) Assays->LDH Data_Acq Data Acquisition (Absorbance Reading) IC50_Calc IC50 Calculation (Dose-Response Curves) Data_Acq->IC50_Calc Interpretation Data Interpretation & Reporting IC50_Calc->Interpretation MTT->Data_Acq LDH->Data_Acq

Caption: High-level workflow for cytotoxicity assessment.

Compound Preparation
  • Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in sterile dimethyl sulfoxide (DMSO). Aliquot and store at -20°C or -80°C to prevent freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, prepare serial dilutions from the stock solution using complete cell culture medium. It is critical to ensure the final concentration of DMSO in the wells is consistent across all treatments and does not exceed a non-toxic level (typically ≤0.5%).

Cell Line Selection

To determine the breadth and selectivity of the compound's activity, a panel of cell lines is recommended.

  • Cancer Cell Panel: Include cell lines from diverse cancer types, such as:

    • MCF-7: Estrogen-receptor positive breast adenocarcinoma.

    • MDA-MB-231: Triple-negative breast adenocarcinoma.

    • A549: Lung carcinoma.

    • HepG2: Hepatocellular carcinoma.[12]

    • HCT116: Colorectal carcinoma.

  • Non-Cancerous Control: Include a non-transformed cell line to assess for cancer-specific cytotoxicity.

    • MCF-10A: Non-tumorigenic breast epithelial cells.

    • HDF: Human Dermal Fibroblasts.

Detailed Protocols

Protocol 1: MTT Assay for Cell Viability Assessment

This protocol is adapted from standard methodologies and measures cellular metabolic activity.[7][13]

Materials:

  • 96-well flat-bottom tissue culture plates

  • Selected cell lines and appropriate complete culture medium

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filter-sterilized.

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

  • Compound Treatment: Remove the medium and add 100 µL of medium containing various concentrations of the test compound (e.g., 0.1 to 100 µM). Include "vehicle-only" (medium with DMSO) and "no-cell" (medium only) controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C. During this time, viable cells will produce purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of Solubilization Solution to each well. Mix thoroughly on an orbital shaker for 15 minutes to ensure all crystals are dissolved.[7]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm or higher if desired to reduce background noise.[7]

Protocol 2: LDH Release Assay for Cytotoxicity

This protocol measures the activity of LDH released from cells with compromised membranes, providing a direct measure of cytotoxicity.[8][11][14]

Materials:

  • 96-well plates (one for cell culture, one for the assay)

  • Selected cell lines and appropriate medium

  • This compound working solutions

  • Commercially available LDH Cytotoxicity Assay Kit (containing LDH reaction mixture and stop solution).

  • Lysis Solution (e.g., 10X solution provided in kit) to create a maximum LDH release control.

  • Microplate reader capable of measuring absorbance at ~490 nm.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is crucial to set up the following controls on the same plate[11][14]:

    • Vehicle Control: Cells treated with vehicle (DMSO) only (Spontaneous LDH Release).

    • Maximum Release Control: Cells treated with Lysis Solution 45 minutes before the end of incubation (Maximum LDH Release).

    • Medium Background Control: Wells with medium but no cells.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

  • Assay Plate Setup: Carefully transfer 50 µL of supernatant from each well of the culture plate to a corresponding well in a new, clean 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH Reaction Mixture to each well of the assay plate. Mix gently by tapping the plate.

  • Incubation: Incubate the assay plate at room temperature for 20-30 minutes, protected from light.[14]

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Measure the absorbance at 490 nm within 1 hour.

Data Analysis & Interpretation

Data Calculation and Presentation

For both assays, raw absorbance values must be corrected by subtracting the average of the "no-cell" or "medium background" controls.

For the LDH assay, cytotoxicity is calculated as a percentage using the following formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

The results, typically expressed as the half-maximal inhibitory concentration (IC₅₀), should be summarized in a table for clear comparison across cell lines and assays.

Cell LineAssayIncubation TimeIC₅₀ (µM) ± SD
MCF-7 MTT48hExample: 8.5 ± 0.7
LDH48hExample: 15.2 ± 1.1
A549 MTT48hExample: 12.1 ± 1.3
LDH48hExample: 22.8 ± 2.5
MCF-10A MTT48hExample: >100
(Non-Cancerous)LDH48hExample: >100
IC₅₀ Determination

The IC₅₀ value is determined by plotting the percentage of viability (for MTT) or cytotoxicity (for LDH) against the log-transformed compound concentrations. A non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) is then used to fit a sigmoidal dose-response curve and calculate the precise IC₅₀ value.

Hypothetical Mechanism of Action

Should this compound prove to be cytotoxic, its mechanism could involve the inhibition of a critical survival kinase, leading to the activation of the intrinsic apoptotic pathway.

G Hypothetical Kinase Inhibition Pathway cluster_pro Pro-Survival Signaling cluster_apo Apoptotic Cascade Compound This compound Kinase Oncogenic Survival Kinase (e.g., AKT, MEK) Compound->Kinase Inhibits Pro_Survival Inhibition of Apoptosis Promotion of Proliferation Kinase->Pro_Survival Activates Bax Bax/Bak Activation Kinase->Bax Inhibits CytoC Cytochrome c Release Bax->CytoC Caspase Caspase Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Potential mechanism via kinase inhibition and apoptosis.[15]

Conclusion & Future Directions

This application note provides a robust, dual-assay strategy to perform an initial characterization of the cytotoxic activity of this compound. By combining a measure of metabolic viability (MTT) with a direct assessment of membrane integrity (LDH), researchers can generate reliable and insightful data on the compound's anti-cancer potential.

If significant and selective cytotoxicity is observed, subsequent studies should focus on elucidating the precise mechanism of action. Recommended next steps include:

  • Apoptosis Assays: Using techniques like Annexin V/PI staining or caspase activity assays to confirm apoptosis.

  • Cell Cycle Analysis: Determining if the compound induces cell cycle arrest at a specific phase (e.g., G2/M).

  • Kinase Profiling: Screening the compound against a panel of cancer-relevant kinases to identify its specific molecular target(s).

These follow-up experiments will build upon the foundational data generated by the protocols herein, paving the way for further pre-clinical development.

References

developing cell-based assays for (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol activity

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Developing Cell-Based Assays for (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol Activity

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 1H-pyrrolo[2,3-c]pyridine (also known as 7-azaindole) scaffold is a privileged structure in medicinal chemistry, frequently identified as the core of potent kinase inhibitors.[1] Compounds like this compound are therefore of significant interest in drug discovery, particularly in oncology. Moving from a promising chemical structure to a validated lead compound requires a suite of robust, physiologically relevant assays. Cell-based assays are indispensable in this process, providing critical insights into a compound's permeability, target engagement, mechanism of action, and potential toxicity within a biological system.[2][3] This guide provides a comprehensive, tiered strategy for characterizing the cellular activity of this compound and its analogs, moving from broad phenotypic screening to specific, mechanism-of-action studies. We present detailed, self-validating protocols for assays that assess cytotoxicity, target phosphorylation, downstream pathway modulation, and apoptosis induction, empowering researchers to build a comprehensive pharmacological profile of their compounds.

Foundational Strategy: A Tiered Approach to Cellular Characterization

The journey of a novel compound through preclinical development is one of progressive validation. A haphazard collection of assays can yield confusing or misleading data. We advocate for a structured, tiered approach that logically builds a comprehensive understanding of the compound's effects. This strategy ensures that resources are used efficiently and that key go/no-go decisions are based on a solid foundation of evidence.

The Rationale: Cell-based assays are superior to purely biochemical assays for initial drug characterization because they account for critical factors like cell membrane permeability, efflux pump activity, intracellular metabolism, and the presence of competing endogenous ligands (like ATP in the case of kinase inhibitors).[2][4] They provide a more biologically and physiologically relevant system to model drug response.[2] Given that pyrrolopyridine derivatives are known to target protein kinases such as Fibroblast Growth Factor Receptors (FGFRs) and FMS kinase, our strategy is designed to first assess the compound's general impact on cell health and then to dissect its specific effects on these signaling pathways.[5][6][7]

Our proposed workflow is as follows:

G cluster_1 cluster_2 cluster_3 A Tier 1: Foundational Profiling (Broad Effects) B Tier 2: Mechanistic Validation (On-Target Effects) A->B T1_1 Cytotoxicity Assays (MTT, LDH) A->T1_1 C Tier 3: Phenotypic Confirmation (Downstream Consequences) B->C T2_1 Phospho-Protein Analysis (Western Blot) B->T2_1 D Compound Profile & Decision Making C->D T3_1 Apoptosis Analysis (Flow Cytometry) C->T3_1 T1_2 Cell Proliferation Assays T2_2 Target Engagement Assays (e.g., NanoBRET) T3_2 Pathway Reporter Assays (Luciferase)

Caption: Tiered assay development workflow.

Tier 1: Foundational Profiling - Is the Compound Biologically Active?

The first essential question is whether the compound has any effect on cell viability and proliferation. These assays determine the compound's therapeutic window and establish the concentration range for subsequent mechanistic studies.

2.1. Cell Line Selection

Choosing the right cell line is paramount for obtaining relevant data.[8] For a putative kinase inhibitor, the ideal cell line should have a documented dependency on the target kinase pathway for its proliferation and survival.

Target PathwayRecommended Cell LineATCC® No.Key Characteristics
FGFR MDA-MB-134-VIHTB-24™Breast cancer, expresses FGFR.
FGFR 4T1CRL-2539™Mouse breast cancer, known to be inhibited by FGFR inhibitors.[5][7]
FMS (CSF-1R) A-375CRL-1619™Melanoma, expresses FMS kinase.
Negative Control HEK293CRL-1573™Low endogenous RTK activity, useful for general cytotoxicity.

Scientist's Note: Always source cell lines from reputable cell banks like ATCC to ensure authenticity and prevent mycoplasma contamination.[8][9] Maintain stocks at a low passage number and restart cultures every 2-3 months to prevent genetic drift.[8] Refer to the ATCC Primary Cell Culture Guide for best practices.[10][11]

2.2. Protocol: MTT Assay for Cell Viability

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product. The amount of formazan is directly proportional to the number of living cells.[12][13]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well, clear-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in complete growth medium. A typical starting range is 100 µM down to 1 nM.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2x compound dilutions to the appropriate wells.

    • Vehicle Control: Wells treated with the highest concentration of the compound's solvent (e.g., 0.1% DMSO).

    • Untreated Control: Wells containing only fresh medium.

    • Blank: Wells with medium but no cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C until purple precipitate is visible.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: After subtracting the blank, normalize the data to the vehicle control (as 100% viability). Plot the results as percent viability versus log[compound concentration] and fit a sigmoidal dose-response curve to determine the IC₅₀ value.

2.3. Protocol: LDH Release Assay for Cytotoxicity

Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[12][14] It is a useful orthogonal assay to MTT, as it directly measures cell death rather than metabolic activity.

Step-by-Step Methodology:

  • Assay Setup: Plate and treat cells with the compound as described in the MTT protocol (Steps 1-4).

  • Controls:

    • Spontaneous LDH Release: Untreated control cells.

    • Maximum LDH Release: Untreated control cells lysed with 10 µL of a 10X Lysis Buffer for 45 minutes before measurement.

  • Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.

  • Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate and cofactor, as per the manufacturer's instructions) to each well.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of Stop Solution.

  • Readout: Measure the absorbance at 490 nm.

  • Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)]

Tier 2: Mechanistic Validation - Is the Compound Hitting Its Target?

Once a compound's effective concentration range is known, the next step is to confirm that it engages and inhibits its intended kinase target within the cell.

3.1. Hypothetical Signaling Pathway

Many pyrrolopyridine kinase inhibitors target Receptor Tyrosine Kinases (RTKs) like FGFR.[7] Inhibition of the kinase domain prevents the phosphorylation of downstream substrates, thereby blocking signal transduction cascades like the RAS-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation and survival.[7]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK FGFR (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K P1 P RTK->P1 Ligand FGF Ligand Ligand->RTK Compound This compound Compound->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK P2 P RAF->P2 ERK ERK MEK->ERK P3 P MEK->P3 TF Transcription Factors ERK->TF AKT AKT PI3K->AKT P4 P PI3K->P4 P5 P AKT->P5 Gene Gene Expression (Proliferation, Survival) TF->Gene

Caption: Inhibition of a typical RTK signaling pathway.

3.2. Protocol: Western Blot for Phospho-Protein Analysis

Principle: Western blotting is a cornerstone technique used to detect specific proteins in a sample.[15] By using antibodies specific to the phosphorylated form of a kinase's substrate (e.g., phospho-ERK), one can directly measure the inhibitory activity of the compound in cells. A decrease in the phospho-protein signal relative to the total protein signal indicates target inhibition.[16][17]

Step-by-Step Methodology:

  • Sample Preparation:

    • Seed cells (e.g., 4T1) in 6-well plates and grow to 80-90% confluency.

    • Serum-starve cells overnight if the pathway is activated by serum growth factors.

    • Pre-treat cells with various concentrations of the compound (e.g., 0.1x, 1x, 10x IC₅₀) for 2-4 hours.

    • Stimulate the cells with the appropriate ligand (e.g., FGF for FGFR) for 15-30 minutes to induce pathway activation. Include a non-stimulated control.

    • Controls: Vehicle control (DMSO + ligand), Positive control (known inhibitor + ligand).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[15]

    • Scrape cells and transfer the lysate to a microcentrifuge tube. Sonicate briefly to shear DNA.[18]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • Gel Electrophoresis:

    • Normalize lysate concentrations and add Laemmli sample buffer. Heat samples at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.[18]

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[16]

  • Blocking: Block the membrane for 1 hour at room temperature in 5% nonfat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).[17]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody targeting the phospho-protein of interest (e.g., anti-phospho-ERK) overnight at 4°C with gentle agitation. Dilute the antibody in the blocking buffer as recommended by the manufacturer.[19]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[16]

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager or film.

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-ERK).

Tier 3: Phenotypic Confirmation - What Are the Downstream Consequences?

Observing target inhibition is critical, but understanding the ultimate cellular outcome is the goal. Assays in this tier measure the key phenotypic changes, such as apoptosis, that result from blocking the target pathway.

4.1. Protocol: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

Principle: Flow cytometry allows for the rapid, multi-parametric analysis of individual cells.[20] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[21] This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.[22]

G Start Stained Cell Population Q1 PI Positive? Start->Q1 Q2 Annexin V Positive? Q1->Q2 No Q3 Annexin V Positive? Q1->Q3 Yes Live Live Cells (Annexin V-, PI-) Q2->Live No Early Early Apoptotic (Annexin V+, PI-) Q2->Early Yes Late Late Apoptotic / Necrotic (Annexin V+, PI+) Q3->Late Yes Debris Necrotic / Debris (Annexin V-, PI+) Q3->Debris No

Caption: Decision tree for interpreting Annexin V/PI flow cytometry data.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at 1x and 10x IC₅₀ concentrations for 24-48 hours. Include vehicle and positive controls (e.g., staurosporine).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells from each well and pellet by centrifugation (300 x g for 5 minutes).

  • Washing: Wash the cell pellet twice with cold PBS.[21]

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[23]

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analysis: Analyze the samples on a flow cytometer within one hour.[21] Use appropriate single-stain controls for setting compensation and gates to define the four quadrants: Live (bottom left), Early Apoptotic (bottom right), Late Apoptotic (top right), and Necrotic (top left).

4.2. Protocol: Luciferase Reporter Assay for Pathway Activity

Principle: This assay measures the activity of a specific signaling pathway by linking a pathway-responsive transcription factor's binding site to the promoter of a luciferase reporter gene.[24] For example, to measure AP-1 activity downstream of the ERK pathway, cells are transfected with a plasmid where the AP-1 response element drives firefly luciferase expression. A decrease in luminescence upon compound treatment indicates pathway inhibition. A co-transfected plasmid expressing Renilla luciferase under a constitutive promoter is used for normalization.[25][26]

Step-by-Step Methodology:

  • Transfection: Co-transfect cells (e.g., HEK293) in a 96-well plate with the firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.[27]

  • Incubation: Allow 24-48 hours for plasmid expression.

  • Treatment: Treat cells with the compound and/or ligand as described in the Western Blot protocol.

  • Cell Lysis: Wash cells with PBS and add 20-50 µL of 1X Passive Lysis Buffer. Incubate for 15 minutes at room temperature with shaking.[27]

  • Firefly Measurement: Transfer 20 µL of lysate to a white, opaque 96-well plate. Add 100 µL of Luciferase Assay Reagent II (LAR II) and measure the firefly luminescence.[25]

  • Renilla Measurement: Add 100 µL of Stop & Glo® Reagent to the same well to quench the firefly reaction and initiate the Renilla reaction. Measure the Renilla luminescence.[25]

  • Analysis: Calculate the ratio of Firefly to Renilla luminescence for each well. Normalize this ratio to the vehicle control to determine the percent pathway inhibition.

References

Application Notes and Protocols for the Functionalization of the C2 Position of the 6-Azaindole Ring

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 6-Azaindole Scaffold in Modern Drug Discovery

The 6-azaindole (1H-pyrrolo[2,3-c]pyridine) nucleus is a "privileged" heterocyclic scaffold in medicinal chemistry, recognized for its role as a bioisostere of indole.[1] The strategic incorporation of a nitrogen atom into the indole's benzene ring significantly modulates the molecule's physicochemical properties, including its hydrogen bonding capacity, dipole moment, and metabolic stability.[2] These alterations can lead to enhanced binding affinity for biological targets and improved pharmacokinetic profiles, making 6-azaindole derivatives highly sought after in drug development programs.[3] Notably, functionalization at the C2 position of the 6-azaindole ring is a critical strategy for elaborating molecular complexity and exploring structure-activity relationships (SAR), leading to the discovery of potent therapeutic agents.

This guide provides a comprehensive overview of established and contemporary methodologies for the selective functionalization of the C2 position of the 6-azaindole ring. We will delve into the mechanistic underpinnings of each transformation, present detailed, field-proven protocols, and offer expert insights into experimental design and optimization.

Strategic Approaches to C2 Functionalization: A Mechanistic Overview

Direct electrophilic substitution at the C2 position of the 6-azaindole ring is challenging due to the inherent electronic properties of the scaffold, which favor substitution at the C3 position, analogous to indole itself. For instance, the Vilsmeier-Haack reaction on 3-amino-4-methyl pyridines, a common precursor to 6-azaindoles, leads to the formation of 3-formyl-6-azaindoles.[4][5] Therefore, achieving C2 selectivity necessitates more sophisticated strategies that override this natural reactivity. The primary pathways to C2-functionalized 6-azaindoles can be categorized as follows:

  • Directed ortho-Metalation (DoM) and Lithiation: This approach involves the deprotonation of the C2 position using a strong base, typically an organolithium reagent. The regioselectivity is often controlled by a directing group on the pyrrole nitrogen (N1). The resulting C2-lithiated intermediate is a potent nucleophile that can be quenched with a wide array of electrophiles.

  • Halogenation and Subsequent Cross-Coupling: The introduction of a halogen atom (iodine or bromine) at the C2 position creates a versatile synthetic handle for a multitude of palladium-catalyzed cross-coupling reactions. This two-step approach is one of the most robust and widely used methods for introducing aryl, heteroaryl, alkynyl, and amino moieties at C2.

  • Direct C-H Activation/Functionalization: Emerging as a powerful and atom-economical strategy, direct C-H activation involves the transition-metal-catalyzed cleavage of the C2-H bond and subsequent coupling with a reaction partner. This methodology obviates the need for pre-functionalization of the azaindole ring.

The following sections will provide detailed protocols and application notes for each of these transformative strategies.

C2-Functionalization via Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic systems. In the context of 6-azaindole, the pyrrole nitrogen (N1) must first be protected with a suitable directing metalation group (DMG). The DMG coordinates to the organolithium base, positioning it for selective deprotonation of the adjacent C2 proton.

Causality in Experimental Design:
  • Choice of Protecting/Directing Group: The selection of the N1-protecting group is critical. A group that can coordinate with the lithium reagent, such as a phenylsulfonyl (PhSO₂) or a carbamoyl group, is essential for directing the deprotonation to the C2 position. The N-H proton of an unprotected 6-azaindole is significantly more acidic than the C2-H, and its deprotonation would prevent the desired C2-lithiation.

  • Organolithium Reagent and Conditions: Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) are required for efficient deprotonation. The reactions are conducted at low temperatures (-78 °C) to prevent side reactions and decomposition of the lithiated intermediate. The use of a coordinating solvent like tetrahydrofuran (THF) is standard.

DoM_Mechanism cluster_protection Step 1: N1-Protection cluster_lithiation Step 2: Directed Lithiation cluster_quench Step 3: Electrophilic Quench Azaindole 6-Azaindole Protected_Azaindole N1-Protected 6-Azaindole (DMG at N1) Azaindole->Protected_Azaindole e.g., PhSO₂Cl, Base Protected_Azaindole_2 N1-Protected 6-Azaindole Lithiated_Intermediate C2-Lithiated Intermediate Protected_Azaindole_2->Lithiated_Intermediate n-BuLi or LDA, THF, -78 °C Lithiated_Intermediate_2 C2-Lithiated Intermediate Functionalized_Product C2-Functionalized 6-Azaindole Lithiated_Intermediate_2->Functionalized_Product E⁺ (e.g., R-X, RCHO) Electrophile Electrophile (E⁺)

Caption: Workflow for C2-Functionalization via Directed ortho-Metalation.

Protocol 1: C2-Alkylation of N-Phenylsulfonyl-6-azaindole

This protocol describes the C2-lithiation of N-phenylsulfonyl-6-azaindole followed by quenching with an alkyl halide.

Materials:

  • N-Phenylsulfonyl-6-azaindole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) (solution in hexanes)

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: To an oven-dried, round-bottom flask under an argon atmosphere, add N-phenylsulfonyl-6-azaindole (1.0 equiv).

  • Dissolution: Dissolve the starting material in anhydrous THF (approximately 0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-BuLi (1.1 equiv) dropwise to the cooled solution. Stir the resulting mixture at -78 °C for 1 hour. The solution may change color, indicating the formation of the lithiated species.

  • Electrophilic Quench: Add the alkyl halide (1.2 equiv) dropwise to the reaction mixture at -78 °C.

  • Warming: Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Washing: Wash the combined organic layers with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired C2-alkylated-N-phenylsulfonyl-6-azaindole.

C2-Functionalization via Halogenation and Palladium-Catalyzed Cross-Coupling

This two-stage strategy is arguably the most versatile and widely employed method for C2 functionalization. It involves the initial, regioselective introduction of a halogen (typically iodine or bromine) at the C2 position, followed by a palladium-catalyzed cross-coupling reaction to form C-C, C-N, or C-O bonds.

Stage 1: C2-Halogenation of 6-Azaindole

Direct halogenation of the unprotected 6-azaindole ring often leads to substitution at the more electron-rich C3 position. C2-selective halogenation typically requires N-protection followed by a lithiation-halogenation sequence or a halide exchange reaction. A recently developed mild, metal-free method for the conversion of C2-chloroindoles to C2-iodoindoles using potassium iodide and trifluoroacetic acid is particularly noteworthy and can be adapted for azaindoles.[6]

Key Consideration: The Role of N-Protection

For many C2-halogenation procedures, especially those involving lithiation, protection of the N1 position is crucial. The N-tosyl (Ts) and N-phenylsulfonyl (PhSO₂) groups are commonly used as they are robust and can be readily removed post-functionalization.[6]

Protocol 2: Synthesis of 2-Iodo-N-tosyl-6-azaindole via Halide Exchange

This protocol is adapted from a method developed for indoles and assumes the availability of 2-chloro-N-tosyl-6-azaindole.[6]

Materials:

  • 2-Chloro-N-tosyl-6-azaindole

  • Potassium iodide (KI)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a solution of 2-chloro-N-tosyl-6-azaindole (1.0 equiv) in DCM (0.5 M), add potassium iodide (4.0 equiv).

  • Acid Addition: Cool the suspension to 0 °C and add trifluoroacetic acid (6.0 equiv) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC or LC-MS (typically 1-24 hours).

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous Na₂S₂O₃ solution, saturated aqueous NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude 2-iodo-N-tosyl-6-azaindole is often of sufficient purity for the next step, but can be further purified by flash column chromatography if necessary.

Stage 2: Palladium-Catalyzed Cross-Coupling Reactions

With 2-halo-6-azaindole in hand, a vast array of C2-functionalized derivatives can be accessed. Below are protocols for three of the most powerful cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

Caption: Palladium-Catalyzed C2-Functionalization Pathways.

This protocol describes the coupling of a 2-halo-6-azaindole with an arylboronic acid.

Materials:

  • 2-Iodo- or 2-Bromo-N-protected-6-azaindole (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Degassing: Degas the 1,4-dioxane/water solvent mixture by bubbling argon through it for 30 minutes.

  • Reaction Setup: In a reaction vessel, combine the 2-halo-6-azaindole, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Inert Atmosphere: Evacuate and backfill the vessel with argon three times.

  • Solvent Addition: Add the degassed dioxane/water mixture.

  • Heating: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC/LC-MS).

  • Cooling and Dilution: Cool the reaction to room temperature and dilute with ethyl acetate.

  • Work-up: Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Table 1: Representative Conditions for Suzuki-Miyaura C2-Arylation

CatalystLigandBaseSolventTemp (°C)Typical YieldReference
Pd(OAc)₂SPhosK₃PO₄MeCN/H₂ORefluxGood[7]
Pd(PPh₃)₄-Na₂CO₃Dioxane/H₂O90Good-Excellent[8]
XPhos-Pd-G2-K₃PO₄DMF/EtOH/H₂O100 (MW)Excellent[9]

This protocol outlines the coupling of a 2-halo-6-azaindole with a terminal alkyne.[1]

Materials:

  • 2-Iodo-N-protected-6-azaindole (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride) (0.05 equiv)

  • Copper(I) iodide (CuI) (0.025 equiv)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Reaction Setup: To a solution of the 2-iodo-6-azaindole in THF or DMF, add PdCl₂(PPh₃)₂, CuI, and the terminal alkyne under an argon atmosphere.

  • Base Addition: Add the amine base (Et₃N or DIPA).

  • Reaction: Stir the reaction at room temperature until completion (monitor by TLC/LC-MS). For less reactive substrates, gentle heating (40-60 °C) may be required.

  • Work-up: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with saturated aqueous NH₄Cl solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the residue by flash column chromatography.

This protocol details the coupling of a 2-halo-6-azaindole with a primary or secondary amine.[10][11][12]

Materials:

  • 2-Bromo-N-protected-6-azaindole (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene or Dioxane

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube, combine the 2-bromo-6-azaindole, Pd₂(dba)₃, XPhos, and NaOtBu.

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Reagent Addition: Add the anhydrous solvent, followed by the amine.

  • Heating: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Cooling and Quenching: Once complete, cool the reaction to room temperature and quench by adding water.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Washing, Drying, and Concentration: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the product by flash column chromatography.

Direct C-H Activation/Functionalization at C2

Direct C-H activation is a highly desirable strategy that avoids the synthesis of pre-functionalized starting materials like organometallics or halides. For 6-azaindole, palladium-catalyzed direct C2-arylation represents a state-of-the-art method for forging C-C bonds.

Mechanistic Rationale:

The mechanism of direct C-H arylation is complex and still a subject of study. However, for indoles, a "nonelectrophilic" C2-palladation pathway is often proposed, which rationalizes the observed regioselectivity over the electronically favored C3 position.[13] The N-substituent on the azaindole ring plays a crucial role in influencing the reaction's efficiency and selectivity.

CH_Activation Start N-Protected 6-Azaindole Intermediate C-H Activation Intermediate Start->Intermediate Pd(OAc)₂ Reagents Aryl Halide (Ar-X) Pd Catalyst Ligand, Base Product C2-Arylated 6-Azaindole Intermediate->Product Reductive Elimination

Caption: Simplified schematic of Direct C-H Arylation.

Protocol 6: Palladium-Catalyzed Direct C2-Arylation

This protocol is based on methodologies developed for the C2-arylation of N-substituted indoles and 7-azaindoles and can be optimized for the 6-azaindole scaffold.[14][15]

Materials:

  • N-Methyl-6-azaindole (1.0 equiv)

  • Aryl iodide or bromide (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)

  • Triphenylphosphine (PPh₃) (0.20 equiv)

  • Cesium acetate (CsOAc) (2.0 equiv)

  • Anhydrous Dimethylacetamide (DMA)

Procedure:

  • Reaction Setup: In a sealable reaction tube, combine N-methyl-6-azaindole, the aryl halide, Pd(OAc)₂, PPh₃, and CsOAc.

  • Inert Atmosphere: Purge the tube with argon.

  • Solvent Addition: Add anhydrous DMA via syringe.

  • Heating: Seal the tube and heat the reaction mixture to 150 °C for 18-24 hours.

  • Cooling and Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Washing and Concentration: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Table 2: Summary of C2-Functionalization Strategies

StrategyKey IntermediateCommon ReagentsAdvantagesDisadvantages
Directed Metalation C2-Lithiated Speciesn-BuLi, LDA, ElectrophilesAccess to a wide range of functionalitiesRequires N-protection, cryogenic conditions, strong bases
Halogenation & Cross-Coupling 2-Halo-6-azaindoleI₂, NBS, Pd catalysts, Boronic acids, Alkynes, AminesHighly versatile, robust, and well-establishedMulti-step process, requires pre-functionalization
Direct C-H Activation C-H Activated ComplexPd(OAc)₂, Ligands, Aryl halidesAtom-economical, avoids pre-functionalizationOften requires harsh conditions, substrate scope can be limited

Conclusion and Future Outlook

The functionalization of the C2 position of the 6-azaindole ring is a cornerstone of modern medicinal chemistry, providing access to a rich diversity of molecular architectures. While direct electrophilic attack at C2 is disfavored, a powerful toolkit of synthetic methodologies, including directed metalation, halogenation/cross-coupling sequences, and direct C-H activation, has been developed to overcome this challenge. The choice of strategy depends on the desired final product, the available starting materials, and the tolerance of other functional groups within the molecule. As the field of catalysis continues to advance, we can anticipate the development of even more efficient, selective, and sustainable methods for the C2-functionalization of this important heterocyclic scaffold, further empowering the discovery of next-generation therapeutics.

References

Application Note: A High-Throughput Screening Workflow for the Discovery of 6-Azaindole Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 6-azaindole scaffold is a privileged structure in medicinal chemistry, frequently serving as a bioisosteric replacement for purines in ATP-competitive kinase inhibitors.[1] Its unique ability to form critical hydrogen bonds within the kinase hinge region makes it an ideal starting point for inhibitor design.[2] This application note provides a comprehensive, field-proven workflow for the high-throughput screening (HTS) of 6-azaindole derivative libraries to identify and validate novel kinase inhibitors. We detail a robust biochemical primary assay, data analysis with stringent quality control, and a multi-step hit validation cascade including orthogonal biochemical and cell-based target engagement assays. This guide is intended for researchers, scientists, and drug development professionals seeking to establish an efficient and reliable screening platform for this important class of compounds.

The 6-Azaindole Scaffold: A Privileged Structure for Kinase Inhibition

Azaindoles have emerged as valuable scaffolds in drug discovery, particularly for targeting the protein kinase family.[3] The strategic placement of a nitrogen atom in the indole ring system can modulate physicochemical properties such as solubility and lipophilicity while enhancing target binding affinity.[3] The 6-azaindole isomer, the focus of this guide, is a bioisostere of the adenine core of ATP. This structural mimicry is the causal basis for its success; the pyridine nitrogen and the pyrrole N-H group can form a bidentate hydrogen bond pattern with the kinase hinge region, effectively anchoring the molecule in the ATP-binding pocket.[1][2] This foundational interaction provides a stable anchor for further chemical modifications to achieve high potency and selectivity. A notable example is the discovery of 6-azaindole derivatives as potent and selective inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a target implicated in type 1 diabetes.[4][5][6][7][8]

Figure 1: 6-Azaindole interaction with the kinase hinge region.

High-Throughput Screening (HTS) Workflow Overview

A successful HTS campaign is a multi-stage process designed to systematically identify and validate active compounds from a large chemical library. The workflow must be robust, reproducible, and designed to efficiently eliminate false positives. The process begins with developing and miniaturizing a suitable biochemical assay, followed by a primary screen of the entire compound library. Hits from the primary screen are then subjected to a rigorous triage process involving dose-response confirmation, orthogonal assays to rule out technology-specific artifacts, and finally, cell-based assays to confirm target engagement in a physiological context.[9][10][11]

HTS_Workflow lib Compound Library (6-Azaindole Derivatives) assay_dev Assay Development & Miniaturization primary Primary HTS (Single Concentration) assay_dev->primary Optimized Assay data_analysis Data Analysis & Hit Selection (Z') primary->data_analysis Raw Data confirm Hit Confirmation (Dose-Response / IC50) data_analysis->confirm Primary Hits orthogonal Orthogonal Assay (e.g., Binding Assay) confirm->orthogonal Confirmed Hits cellular Cellular Target Engagement (e.g., NanoBRET) orthogonal->cellular Mechanistically Validated Hits validated Validated Hit (Lead Generation) cellular->validated Cell-Active Hits

Figure 2: Overview of the HTS and hit validation workflow.

Assay Development and Miniaturization

The foundation of a successful HTS campaign is a robust and reliable assay. For kinase inhibitor screening, assays that quantify the production of ADP are universal and highly adaptable.[12][13]

Causality of Choice: Why ADP-Glo™? The Promega ADP-Glo™ Kinase Assay is selected for this protocol due to its high sensitivity, broad dynamic range, and resistance to compound interference.[12][14][15][16] It is a universal, luminescence-based assay that measures ADP produced during the kinase reaction.[14] Its two-step process first terminates the kinase reaction and depletes remaining ATP, then converts the product (ADP) back to ATP, which is quantified in a luciferase reaction.[14][15] This design minimizes interference from library compounds that might inhibit luciferase and provides a strong signal-to-background ratio, crucial for HTS.

Miniaturization: Transitioning the assay from a 96-well to a 384- or 1536-well format is essential for cost and throughput.[17][18][19][20][21] This requires precise low-volume liquid handling to maintain assay performance. During miniaturization, it is critical to re-validate assay parameters, particularly the Z'-factor, to ensure robustness is maintained at lower volumes.[18]

Detailed HTS Protocol: Primary Screen for DYRK1A

This protocol details the primary screening of a 10,000-compound 6-azaindole library against the DYRK1A kinase in a 384-well format.

Materials:

  • DYRK1A Kinase (recombinant)

  • DYRKtide substrate peptide

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. V9101)[14]

  • 6-Azaindole compound library (10 mM in DMSO)

  • Staurosporine (positive control)

  • 384-well low-volume white plates

  • Automated liquid handling system and plate reader with luminescence detection

Protocol Steps:

  • Compound Plating: Using an acoustic dispenser or pin tool, transfer 20 nL of each library compound from the 10 mM stock into the assay plate wells. This results in a final assay concentration of 10 µM.

  • Control Allocation: Designate specific columns for controls as shown in Table 1. Add vehicle (DMSO) for negative controls and Staurosporine (final concentration 1 µM) for positive controls.

  • Kinase Reaction:

    • Prepare a 2X Kinase/Substrate master mix in kinase reaction buffer (40 mM Tris, 20 mM MgCl₂, 0.2 mg/mL BSA, pH 7.5). The final concentrations will be 5 nM DYRK1A and 100 µM DYRKtide peptide.

    • Dispense 5 µL of the 2X Kinase/Substrate mix into each well.

    • Prepare a 2X ATP solution to a final concentration of 20 µM.

    • To initiate the reaction, add 5 µL of 2X ATP solution to all wells. The total reaction volume is now 10 µL.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.[22][23]

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well.[22][23]

    • Incubate for 30 minutes at room temperature to develop the luminescent signal.

  • Data Acquisition: Read the luminescence on a compatible plate reader.

Table 1: 384-Well Plate Layout for Primary HTS

Columns 1-2 Columns 3-22 Columns 23-24
Negative Control Library Compounds Positive Control

| (Vehicle: DMSO) | (10 µM final conc.) | (Staurosporine, 1 µM) |

Data Analysis and Quality Control

Self-Validation through Quality Metrics: The trustworthiness of HTS data hinges on rigorous quality control. The Z'-factor is the gold standard metric for assessing the quality of an HTS assay.[24][25][26][27][28] It measures the statistical separation between the positive and negative controls, accounting for both the dynamic range of the signal and the data variation.

Z'-Factor Calculation: Z' = 1 - (3σp + 3σn) / |μp - μn|

  • μp, σp = Mean and standard deviation of the positive control (Staurosporine)

  • μn, σn = Mean and standard deviation of the negative control (DMSO)

Table 2: HTS Assay Quality Control Criteria | Metric | Formula | Acceptance Criteria | Rationale | | :--- | :--- | :--- | :--- | | Z'-Factor | 1 - (3σp + 3σn) / |μp - μn| | ≥ 0.5 | Indicates an excellent assay with good separation between controls, suitable for HTS.[25][26] | | S/B Ratio | μn / μp | > 5 | Signal-to-background ratio; ensures a sufficient dynamic range for hit identification. |

Hit Selection:

  • Normalize the data for each plate. Percent inhibition is calculated relative to the controls: % Inhibition = 100 * (RLUn - RLUsample) / (RLUn - RLUp)

  • A primary "hit" is defined as any compound exhibiting ≥ 50% inhibition (or > 3 standard deviations from the mean of the sample population).

Hit Confirmation and Secondary Assays

Primary hits require a systematic validation process to confirm their activity and rule out artifacts.[9][10][29]

Protocol 6.1: Dose-Response Analysis (IC₅₀ Determination)

  • Objective: To confirm the potency of primary hits.

  • Method: Re-test the hit compounds in the primary ADP-Glo™ assay across a 10-point, 3-fold serial dilution (e.g., from 30 µM to 1.5 nM).

  • Analysis: Plot percent inhibition versus compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value. Only compounds with a clear dose-response curve are advanced.

Protocol 6.2: Orthogonal Biochemical Assay

  • Objective: To eliminate false positives that interfere with the primary assay's detection technology (e.g., luciferase inhibitors). An orthogonal assay uses a different detection principle.[30]

  • Method: A mobility-shift assay (e.g., Caliper-based) or a TR-FRET binding assay can be used.[31][32][33] These assays directly measure substrate conversion or compound binding, respectively, providing an independent confirmation of kinase inhibition.

  • Criteria: Hits are considered validated if they show comparable potency in the orthogonal assay.

Protocol 6.3: Cellular Target Engagement Assay (NanoBRET™)

  • Objective: To confirm that the compound can enter cells and bind to its intended target, DYRK1A, in a physiological context.[34]

  • Principle: The NanoBRET™ Target Engagement Assay measures the binding of compounds to a target protein in intact cells.[35][36][37][38][39] It uses bioluminescence resonance energy transfer (BRET) between a NanoLuc®-fused kinase (donor) and a fluorescent tracer that binds to the active site (acceptor). A test compound that binds to the kinase will compete with the tracer, causing a dose-dependent decrease in the BRET signal.[36]

  • Method:

    • Transfect cells (e.g., HEK293) with a plasmid encoding a DYRK1A-NanoLuc® fusion protein.[38]

    • Plate the cells and treat with a serial dilution of the validated hit compound.

    • Add the specific NanoBRET™ tracer for DYRK1A.

    • Add the Nano-Glo® substrate and measure donor (460 nm) and acceptor (618 nm) emissions.[37]

    • Calculate the BRET ratio and determine the intracellular IC₅₀.

Hit_Triage primary_hits Primary Hits (>50% Inhibition) ic50 IC50 Determination (Dose-Response) primary_hits->ic50 gate1 Potent? ic50->gate1 orthogonal Orthogonal Assay (e.g., Mobility Shift) gate2 Confirmed? orthogonal->gate2 cellular Cellular Target Engagement (NanoBRET™) gate3 Cell Active? cellular->gate3 validated Validated Lead Series gate1->orthogonal Yes Discard1 Discard (Not Potent) gate1->Discard1 No gate2->cellular Yes Discard2 Discard (Assay Artifact) gate2->Discard2 No gate3->validated Yes Discard3 Discard (No Cell Permeability) gate3->Discard3 No

Figure 3: Logic diagram for the hit validation and triage process.

Case Study: Hypothetical Data Presentation

The following tables represent example data from a successful screening campaign following this workflow.

Table 3: Primary HTS Results for a Single Plate

Parameter Value Result
Negative Control Mean (RLU) 1,250,000 -
Positive Control Mean (RLU) 85,000 -
Z'-Factor 0.78 Pass
Total Compounds Screened 320 -

| Primary Hits (>50% Inh.) | 12 | Hit Rate: 3.75% |

Table 4: Hit Validation Data for Top 3 Compounds

Compound ID Primary Assay IC₅₀ (nM) (ADP-Glo™) Orthogonal Assay IC₅₀ (nM) (Mobility Shift) Cellular Target Engagement IC₅₀ (nM) (NanoBRET™) Status
AZA-001 45 62 155 Validated Hit
AZA-002 78 95 >10,000 Discard (Poor cell permeability)

| AZA-003 | 120 | >10,000 | Not Tested | Discard (Assay artifact) |

Conclusion

The experimental setup detailed in this application note provides a robust and efficient framework for the discovery of novel 6-azaindole based kinase inhibitors. By combining a high-quality primary biochemical assay with a stringent, multi-step validation cascade, this workflow maximizes the probability of identifying high-quality, cell-active hits suitable for progression into lead optimization. The emphasis on orthogonal and cellular target engagement assays is critical for eliminating artifacts and ensuring that selected compounds act via the intended mechanism in a relevant physiological setting. This self-validating system provides researchers with a high degree of confidence in their screening results, accelerating the path from hit identification to novel therapeutic candidates.

References

Application Notes & Protocols: (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 6-Azaindole Scaffold

The 1H-pyrrolo[2,3-c]pyridine, commonly known as 6-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to effectively interact with the ATP-binding sites of various kinases, making it a cornerstone for the development of highly selective and potent kinase inhibitors.[1][2] The introduction of a nitrogen atom into the indole ring system not only modulates the molecule's physicochemical properties, such as polarity and hydrogen bonding capacity, but also provides an additional vector for chemical modification, enhancing the potential for targeted drug design.[1] (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol is a key building block that leverages the inherent biological relevance of the 6-azaindole core, offering a reactive "handle" for the synthesis of diverse compound libraries. This document provides a comprehensive guide to the synthesis, derivatization, and application of this versatile intermediate in drug discovery, with a particular focus on the development of kinase inhibitors.

Synthesis of this compound: A Proposed Protocol

While commercially available from various suppliers, the in-house synthesis of this compound can be crucial for cost-effective and scalable drug development programs.[3] A robust synthetic strategy involves a two-step process starting from the parent 1H-pyrrolo[2,3-c]pyridine: formylation via the Vilsmeier-Haack reaction, followed by reduction of the resulting aldehyde.

Protocol 1: Synthesis of 1H-Pyrrolo[2,3-c]pyridine-2-carbaldehyde via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heterocyclic compounds.[4][5] The Vilsmeier reagent, a chloromethyliminium salt, acts as the electrophile, preferentially attacking the electron-rich 2-position of the 6-azaindole ring.

Materials:

  • 1H-Pyrrolo[2,3-c]pyridine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a stirred solution of DMF (1.2 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add POCl₃ (1.1 equivalents) dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • In a separate flask, dissolve 1H-pyrrolo[2,3-c]pyridine (1.0 equivalent) in anhydrous DCM.

  • Slowly add the solution of 1H-pyrrolo[2,3-c]pyridine to the pre-formed Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and saturated NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde.

Protocol 2: Reduction of 1H-Pyrrolo[2,3-c]pyridine-2-carbaldehyde to this compound

The reduction of the aldehyde to the primary alcohol can be achieved using a mild reducing agent such as sodium borohydride (NaBH₄).

Materials:

  • 1H-Pyrrolo[2,3-c]pyridine-2-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde (1.0 equivalent) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, monitoring by TLC.

  • Once the reaction is complete, quench by the slow addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield this compound. The product can be further purified by recrystallization or column chromatography if necessary.

G A 1H-Pyrrolo[2,3-c]pyridine B 1H-Pyrrolo[2,3-c]pyridine-2-carbaldehyde A->B Vilsmeier-Haack Reaction (POCl₃, DMF) C This compound B->C Reduction (NaBH₄, MeOH) G A This compound B Ether Derivatives A->B Williamson Ether Synthesis (NaH, R-X) G A This compound B Ester Derivatives A->B Acylation (Acyl chloride, Pyridine)

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Substituted 6-Azaindoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-substituted 6-azaindoles. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of these synthetic routes. The 6-azaindole scaffold is a crucial pharmacophore, but its synthesis, particularly with substitution at the C2 position, presents a unique set of challenges. This guide offers practical, experience-driven advice to overcome these hurdles.

Introduction to the Challenges

The synthesis of 2-substituted 6-azaindoles is often complicated by the electronic properties of the pyridine ring. The nitrogen atom at the 6-position significantly influences the reactivity of the entire bicyclic system, leading to issues with regioselectivity, cyclization efficiency, and functional group tolerance. This guide is structured to address the most common problems encountered in the lab, from starting material selection to final product purification.

Troubleshooting and FAQs

Section 1: Starting Materials and Initial Cyclization

Question 1: My Fischer indole synthesis to form the 6-azaindole core is failing or giving very low yields. What are the common pitfalls?

Answer: The Fischer indole synthesis, a cornerstone of indole chemistry, can be problematic for azaindoles due to the electron-deficient nature of the pyridine ring, which disfavors the key[1][1]-sigmatropic rearrangement step.[2]

  • Expertise & Experience: We've found that this reaction is highly sensitive to the electronic nature of the starting pyridylhydrazine. Standard acidic conditions (like H₂SO₄ or polyphosphoric acid) that work for regular indoles often lead to decomposition or intractable mixtures with azaindoles.

  • Troubleshooting Steps:

    • Introduce Electron-Donating Groups (EDGs): The presence of an EDG on the pyridine ring is often crucial for a successful aza-Fischer cyclization.[2][3][4][5][6] Groups like methoxy (-OCH₃) or methylthio (-SCH₃) can sufficiently increase the electron density to facilitate the rearrangement.[5]

    • Microwave Irradiation: Switching from conventional heating to microwave irradiation can dramatically improve yields and reduce reaction times for the aza-Fischer synthesis.[7]

    • Alternative Cyclization Strategies: If the Fischer synthesis remains problematic, consider alternative methods like the Madelung, Bartoli, or Leimgruber-Batcho syntheses, although they come with their own sets of challenges, such as harsh reaction conditions (high temperatures and strong bases for Madelung).[7][8] A one-pot synthesis from 3-amino-4-picoline has also been reported.[9]

Question 2: I am attempting a [4+1] cyclization using 3-amino-4-methylpyridine and an anhydride, but the reaction is not proceeding as expected. What could be the issue?

Answer: This newer, metal-free approach is a powerful tool but is sensitive to the nature of the electrophile and potential side reactions.[10][11]

  • Expertise & Experience: The choice of anhydride is critical. Trifluoroacetic anhydride (TFAA) is often used and acts as both a C1-bielectrophile and a trifluoroacetylating agent.[10][11] The reaction proceeds through the formation of a C-nucleophilic methylidene intermediate.[10]

  • Troubleshooting Steps:

    • Anhydride Reactivity: If TFAA is not working, consider other highly electrophilic anhydrides like difluoroacetic anhydride (DFAA).[10][11] Less reactive anhydrides, such as acetic anhydride, may not be sufficient to drive the cyclization and can lead to simple acylation of the starting material.[10][11]

    • Steric Hindrance: The reaction is sensitive to steric hindrance around the 4-methyl group of the pyridine. Substituents on this methyl group can prevent the formation of the necessary pyridinium salt intermediate.[10][11]

    • Hydrolysis Conditions: Be mindful of the workup conditions. The initial cyclization product, a 2-trifluoromethyl-3-trifluoroacetyl-6-azaindole, can undergo hydrolysis. Mild basic conditions (e.g., aq. Na₂CO₃) can lead to de-trifluoroacylation at the 3-position, while harsher conditions can result in the formation of the 6-azaindole-2-carboxylic acid.[10][11]

Section 2: C2-Functionalization and Substitution Reactions

Question 3: I am struggling with direct electrophilic substitution at the C2 position of the 6-azaindole core. The reaction is either not working or I get a mixture of isomers. Why is this happening?

Answer: Direct electrophilic aromatic substitution (EAS) on the 6-azaindole ring is challenging due to the inherent reactivity of the indole system.

  • Expertise & Experience: The C3 position of the indole ring is generally the most nucleophilic and therefore the most reactive towards electrophiles.[12][13] The pyridine nitrogen further deactivates the ring system, making substitutions more difficult. Computational methods like RegioSQM can help predict the most likely site of substitution.[14]

  • Troubleshooting Workflow:

    EAS_Troubleshooting start Start: Poor C2-selectivity in EAS check_n_protection Is the pyrrole N1 protected? start->check_n_protection protect_n1 Protect N1 (e.g., with Tosyl) This can alter regioselectivity. check_n_protection->protect_n1 No no_protection N1 is unprotected. High risk of C3 substitution or polymerization. check_n_protection->no_protection Yes consider_alternative Consider alternative C2-functionalization strategies. protect_n1->consider_alternative no_protection->consider_alternative halogenation C2-Halogenation followed by cross-coupling. consider_alternative->halogenation lithiation Directed ortho-metalation (DoM) at C2. consider_alternative->lithiation end Achieve C2-Substituted Product halogenation->end lithiation->end

    Caption: Troubleshooting workflow for poor C2-regioselectivity.

  • Detailed Protocol: C2-Halogenation Strategy

    • N-Protection: Protect the N1 position of the 6-azaindole with a suitable group (e.g., tosyl, phenylsulfonyl) to prevent side reactions.[12][15]

    • Halogenation:

      • For iodination , a mild, metal-free halide exchange from a C2-chloroindole using potassium iodide (KI) and trifluoroacetic acid (TFA) can be highly effective.[12]

      • For bromination or chlorination , direct halogenation often leads to C3 substitution. Therefore, a lithiation-then-quench approach is preferred.

    • Cross-Coupling: The resulting C2-halo-6-azaindole is a versatile intermediate for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck).[1][12][16]

Question 4: My palladium-catalyzed cross-coupling reaction at the C2-position is giving low yields and multiple byproducts. How can I optimize this?

Answer: Palladium-catalyzed cross-couplings on the 6-azaindole scaffold can be sensitive due to the coordinating ability of the pyridine nitrogen, which can interfere with the catalyst.

  • Expertise & Experience: The choice of ligand, base, and palladium precursor is critical for success. The pyridine nitrogen can act as a ligand for the palladium center, leading to catalyst inhibition or the formation of inactive complexes.

  • Optimization Parameters:

ParameterCommon IssueRecommended SolutionRationale
Ligand Catalyst deactivation or low reactivity.For Suzuki couplings, consider bulky, electron-rich phosphine ligands like XPhos or SPhos.[17]These ligands promote the reductive elimination step and stabilize the active palladium species.
Base Incomplete reaction or side reactions.Use a non-coordinating, sufficiently strong base like Cs₂CO₃ or K₃PO₄.Stronger, coordinating bases can compete with the desired reaction pathway.
Solvent Poor solubility of reagents, leading to slow reaction.Anhydrous, polar aprotic solvents like dioxane or DMF are generally effective.Ensures all components are in solution to facilitate the catalytic cycle.
N-Protection Pyridine nitrogen coordination to palladium.In some cases, protecting the pyridine nitrogen as an N-oxide can prevent catalyst inhibition and improve yields, though this adds extra synthetic steps.[16]The N-oxide is less coordinating to the palladium center.
  • Self-Validating Protocol: Suzuki Coupling at C2

    • To a degassed solution of C2-halo-6-azaindole (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), and a suitable base (e.g., Cs₂CO₃, 2.0-3.0 equiv) in dioxane, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and ligand (e.g., XPhos, 4-10 mol%).

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

Section 3: Purification and Structural Integrity

Question 5: I'm having difficulty purifying my 2-substituted 6-azaindole product. It streaks on silica gel columns and I get poor recovery.

Answer: The polar nature of the 6-azaindole nucleus, due to the two nitrogen atoms, often leads to challenging purifications on standard silica gel.

  • Expertise & Experience: The lone pair on the pyridine nitrogen can interact strongly with the acidic silanol groups on the surface of silica gel, causing streaking and irreversible adsorption.

  • Troubleshooting Purification:

    Purification_Troubleshooting start Start: Purification Issues problem Streaking/Poor Recovery on Silica Gel start->problem solution1 Method 1: Basic Additive problem->solution1 solution2 Method 2: Alternative Stationary Phase problem->solution2 solution3 Method 3: Recrystallization problem->solution3 details1 Add 0.5-1% triethylamine or ammonia to the mobile phase. solution1->details1 details2 Use alumina (neutral or basic) or reverse-phase (C18) chromatography. solution2->details2 details3 If the product is crystalline, recrystallization can be a highly effective purification method. solution3->details3 end Pure 2-Substituted 6-Azaindole details1->end details2->end details3->end

    Caption: Decision tree for troubleshooting purification.

  • Rationale: Adding a basic modifier like triethylamine to the eluent neutralizes the acidic sites on the silica gel, preventing strong interactions with the basic 6-azaindole product and allowing for better elution and peak shape. Alumina or reverse-phase silica are alternative stationary phases that can mitigate these issues.

References

Technical Support Center: Optimizing the Synthesis of (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable heterocyclic intermediate. Drawing from established synthetic methodologies and troubleshooting experience, this document provides in-depth, practical guidance in a direct question-and-answer format.

Overview of the Synthetic Strategy

The synthesis of this compound is typically achieved in a two-step sequence starting from the commercially available 1H-Pyrrolo[2,3-c]pyridine (also known as 6-azaindole). The process involves:

  • Formylation: Introduction of a formyl (-CHO) group at the C2 position of the pyrrolo[2,3-c]pyridine core, yielding 1H-Pyrrolo[2,3-c]pyridine-2-carbaldehyde. The most common and effective method for this transformation is the Vilsmeier-Haack reaction .

  • Reduction: Selective reduction of the newly introduced aldehyde to a primary alcohol, affording the target compound, this compound. This is typically accomplished using mild hydride reducing agents like sodium borohydride (NaBH₄) .

This guide will dissect each of these steps, addressing potential pitfalls and providing clear, actionable solutions to maximize your synthetic yield and purity.

Process Workflow Diagram

Synthesis_Workflow Start 1H-Pyrrolo[2,3-c]pyridine (6-Azaindole) Step1 Step 1: Vilsmeier-Haack Formylation (POCl₃, DMF) Start->Step1 Intermediate 1H-Pyrrolo[2,3-c]pyridine-2-carbaldehyde Step1->Intermediate Step2 Step 2: Aldehyde Reduction (NaBH₄, Methanol) Intermediate->Step2 Purification Purification (Column Chromatography/Recrystallization) Step2->Purification Product This compound Purification->Product

Caption: Synthetic pathway for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Part 1: Vilsmeier-Haack Formylation of 1H-Pyrrolo[2,3-c]pyridine

Q1: My Vilsmeier-Haack reaction is resulting in a low yield of the desired 1H-Pyrrolo[2,3-c]pyridine-2-carbaldehyde. What are the likely causes?

A1: Low yields in the formylation of 6-azaindole can often be attributed to several factors. Here’s a breakdown of potential issues and their solutions:

  • Incomplete Formation of the Vilsmeier Reagent: The Vilsmeier reagent, a chloroiminium salt, is formed from the reaction of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][2] This reagent is the active electrophile in the reaction.[3]

    • Troubleshooting:

      • Reagent Quality: Ensure that both POCl₃ and DMF are of high purity and anhydrous. Moisture can quench the Vilsmeier reagent and hinder the reaction.

      • Order of Addition: It is crucial to add POCl₃ slowly to DMF at a low temperature (typically 0 °C) to control the exothermic reaction and ensure complete formation of the reagent before adding the 6-azaindole substrate.[4]

  • Suboptimal Reaction Temperature: The reactivity of the substrate dictates the required temperature. While electron-rich aromatics can be formylated at room temperature or slightly above, less reactive substrates may require heating.[5]

    • Troubleshooting:

      • If the reaction is sluggish at room temperature (monitored by TLC), consider gently heating the reaction mixture. However, be cautious, as excessive heat can lead to the formation of side products. A temperature range of 40-60 °C is a good starting point for optimization.

  • Insufficient Reaction Time: The reaction may not have proceeded to completion.

    • Troubleshooting:

      • Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting material (6-azaindole) and the appearance of a new, more polar spot corresponding to the aldehyde product will indicate the reaction's progress.

  • Work-up and Product Isolation Issues: The iminium salt intermediate formed after the electrophilic attack must be hydrolyzed to the aldehyde during the work-up.[6]

    • Troubleshooting:

      • Hydrolysis: Ensure that the reaction mixture is quenched with a sufficient amount of ice-water or an aqueous base solution (like sodium acetate or potassium carbonate) to facilitate the hydrolysis of the iminium intermediate.[4][7]

      • pH Adjustment: The pH of the aqueous solution after quenching should be carefully adjusted to be basic (pH ~10) before extraction to ensure the product is in its free base form and not protonated, which would decrease its solubility in organic solvents.[7]

Q2: I am observing multiple spots on my TLC plate after the Vilsmeier-Haack reaction. What are the possible side products?

A2: The formation of multiple products can complicate purification and reduce the yield of the desired aldehyde. Here are some common side products and their causes:

  • Di-formylated Products: Although formylation of the pyrrole ring at the C2 position is generally favored due to the electron-donating nature of the nitrogen atom, over-formylation can occur under harsh conditions, leading to the formation of di-formylated species.[8]

    • Mitigation: Use a controlled stoichiometry of the Vilsmeier reagent (typically 1.1-1.5 equivalents). Avoid excessive heating and prolonged reaction times.

  • N-formylation: The pyrrole nitrogen is nucleophilic and can potentially be formylated.

    • Mitigation: This is less common under standard Vilsmeier-Haack conditions but can be minimized by keeping the reaction temperature controlled.

  • Polymeric Materials: Azaindoles can be sensitive to strongly acidic conditions, which can lead to polymerization.

    • Mitigation: Ensure that the reaction is performed under controlled temperature conditions and that the work-up is carried out promptly once the reaction is complete.

Q3: Is it necessary to protect the pyrrole nitrogen of 6-azaindole before the Vilsmeier-Haack reaction?

A3: While N-protection is a common strategy in many heterocyclic syntheses to prevent side reactions at the nitrogen atom, it is generally not required for the Vilsmeier-Haack formylation of 6-azaindole. The reaction proceeds efficiently on the unprotected substrate. In fact, some studies suggest that protonation of the pyridine nitrogen in situ can play a crucial role in activating the molecule for cyclization in related syntheses.[7]

Part 2: Reduction of 1H-Pyrrolo[2,3-c]pyridine-2-carbaldehyde

Q4: I am having trouble with the reduction of the aldehyde to the alcohol. What is the best reducing agent to use?

A4: The choice of reducing agent is critical for a successful and clean reduction.

  • Sodium Borohydride (NaBH₄): This is the most commonly recommended and used reducing agent for this transformation.[9] It is chemoselective for aldehydes and ketones and will not reduce other functional groups like esters or amides under standard conditions.[10] It is also relatively safe to handle.

    • Advantages: High chemoselectivity, operational simplicity, and safety.

    • Typical Solvents: Protic solvents like methanol or ethanol are commonly used.[11]

  • Lithium Aluminum Hydride (LiAlH₄): While a more powerful reducing agent, LiAlH₄ is generally not necessary for this simple aldehyde reduction and introduces significant handling risks due to its high reactivity with water and other protic solvents.

    • Disadvantages: Less chemoselective, highly reactive and pyrophoric, requires strictly anhydrous conditions and a more complex work-up procedure.

Recommendation: Use sodium borohydride for a safe, efficient, and selective reduction.

Q5: My reduction with NaBH₄ is incomplete, or I am seeing side products. How can I optimize this step?

A5: Incomplete reduction or the formation of side products can often be resolved by optimizing the reaction conditions.

  • Stoichiometry of NaBH₄: While NaBH₄ can theoretically provide four hydride equivalents, it is common practice to use a slight excess to ensure the reaction goes to completion.

    • Troubleshooting: Start with 1.1-1.5 equivalents of NaBH₄. If the reaction is still incomplete, you can incrementally increase the amount.

  • Reaction Temperature: The reduction of aldehydes with NaBH₄ is typically exothermic.

    • Troubleshooting: The reaction is usually performed at 0 °C to room temperature. Adding the NaBH₄ portion-wise to a cooled solution (0 °C) of the aldehyde in methanol can help to control the initial exotherm. The reaction can then be allowed to warm to room temperature and stirred until completion.[12]

  • Reaction Time: Ensure sufficient time for the reaction to complete.

    • Troubleshooting: Monitor the reaction by TLC. The disappearance of the aldehyde spot and the appearance of a new, more polar spot for the alcohol will indicate completion.

  • Work-up Procedure: The borate esters formed during the reaction need to be hydrolyzed to yield the final alcohol.

    • Troubleshooting: Quench the reaction carefully with water or a dilute acid (e.g., 1M HCl) at 0 °C. The pH should be adjusted to be slightly acidic to neutral to ensure the product is fully hydrolyzed. Be cautious during quenching as hydrogen gas can be evolved.

Yield Optimization Summary Table

ParameterVilsmeier-Haack FormylationAldehyde Reduction
Reagents POCl₃ (1.1-1.5 eq.), Anhydrous DMFNaBH₄ (1.1-1.5 eq.), Methanol
Temperature 0 °C to RT (can be heated to 40-60 °C if needed)0 °C to RT
Reaction Time 2-24 hours (monitor by TLC)1-4 hours (monitor by TLC)
Work-up Quench with ice-water, basify to pH ~10, extractQuench with water/dilute acid, extract
Expected Yield 60-80%80-95%

Detailed Experimental Protocols

Protocol 1: Synthesis of 1H-Pyrrolo[2,3-c]pyridine-2-carbaldehyde

Protocol1 cluster_reagents Reagents & Equipment cluster_procedure Procedure Reagents 1H-Pyrrolo[2,3-c]pyridine Anhydrous DMF Phosphorus oxychloride (POCl₃) Ice, Water, K₂CO₃ Ethyl Acetate Brine Equipment Round-bottom flask Stirring bar Dropping funnel Ice bath Step1 1. Add anhydrous DMF to a flask and cool to 0 °C. Step2 2. Add POCl₃ dropwise to the cold DMF. Step1->Step2 Step3 3. Stir for 30 min at 0 °C to form the Vilsmeier reagent. Step2->Step3 Step4 4. Add a solution of 1H-Pyrrolo[2,3-c]pyridine in DMF. Step3->Step4 Step5 5. Allow to warm to RT and stir for 12-24h. Step4->Step5 Step6 6. Quench by pouring onto ice and basify with K₂CO₃. Step5->Step6 Step7 7. Extract with ethyl acetate, wash with brine, and dry. Step6->Step7 Step8 8. Concentrate and purify by column chromatography. Step7->Step8

Caption: Step-by-step Vilsmeier-Haack formylation protocol.

Protocol 2: Synthesis of this compound

Protocol2 cluster_reagents Reagents & Equipment cluster_procedure Procedure Reagents 1H-Pyrrolo[2,3-c]pyridine-2-carbaldehyde Methanol Sodium borohydride (NaBH₄) Water, 1M HCl Ethyl Acetate Brine Equipment Round-bottom flask Stirring bar Ice bath Step1 1. Dissolve the aldehyde in methanol and cool to 0 °C. Step2 2. Add NaBH₄ portion-wise to the solution. Step1->Step2 Step3 3. Stir at 0 °C for 30 min, then at RT for 1-3h. Step2->Step3 Step4 4. Cool to 0 °C and quench with water, then 1M HCl. Step3->Step4 Step5 5. Concentrate to remove methanol. Step4->Step5 Step6 6. Extract with ethyl acetate, wash with brine, and dry. Step5->Step6 Step7 7. Concentrate and purify by column chromatography. Step6->Step7

Caption: Step-by-step aldehyde reduction protocol.

Purification Guidance

Column Chromatography:

  • Stationary Phase: Silica gel is generally effective for the purification of both the intermediate aldehyde and the final alcohol product.

  • Mobile Phase:

    • For 1H-Pyrrolo[2,3-c]pyridine-2-carbaldehyde , a gradient of ethyl acetate in hexanes (e.g., 20-50%) is a good starting point.

    • For the more polar This compound , a more polar solvent system will be required. A gradient of methanol in dichloromethane (e.g., 2-10%) is often effective.[13] If streaking or poor separation is observed, adding a small amount of triethylamine (0.5-1%) to the eluent can help to deactivate the acidic sites on the silica gel and improve the chromatography of these basic compounds.[14]

References

Technical Support Center: Purification of (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol (also known as 2-hydroxymethyl-6-azaindole). This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with isolating this valuable heterocyclic compound. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification strategy effectively.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of this compound in a practical question-and-answer format.

Issue 1: Low Yield or Material Loss During Silica Gel Column Chromatography

Question: I'm experiencing significant loss of my compound on the silica gel column, or the yield after chromatography is much lower than expected. What's causing this and how can I fix it?

Answer: This is a frequent issue with nitrogen-containing heterocycles like 7-azaindole derivatives. The primary cause is often the interaction between the basic nitrogen atoms in your molecule and the acidic silanol groups (Si-OH) on the surface of standard silica gel. This can lead to irreversible adsorption or significant band tailing, resulting in poor separation and low recovery.

Potential Causes & Step-by-Step Solutions:

  • Acid-Base Interaction on Silica:

    • Causality: The lone pair of electrons on the pyridine nitrogen of the azaindole core can interact strongly with acidic protons on the silica surface, causing the compound to "stick" to the stationary phase.

    • Troubleshooting Protocol:

      • Deactivate the Silica Gel: Before packing your column, prepare a slurry of your silica gel in the chosen eluent system (e.g., Dichloromethane/Methanol). Add a small amount of a basic modifier, typically triethylamine (Et₃N) or ammonia solution, to this slurry. A common starting point is 0.5-1% by volume.[1]

      • Incorporate Modifier in Eluent: Use the same percentage of the basic modifier in your mobile phase throughout the entire purification run. This ensures the silica surface remains neutralized, preventing your compound from adsorbing.[1]

      • Alternative Stationary Phase: If the issue persists, consider switching to a less acidic stationary phase like neutral or basic alumina.[1] This can be particularly effective for highly basic compounds.

  • Improper Solvent System Selection:

    • Causality: this compound is a polar molecule due to the hydroxyl group and the N-H of the pyrrole ring. An eluent system with insufficient polarity will result in the compound moving too slowly or not at all, while an overly polar system will flush everything through without separation.

    • Troubleshooting Protocol:

      • Systematic TLC Analysis: Before running a column, meticulously develop an optimal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf (retention factor) of ~0.25-0.35 for your target compound.

      • Recommended Solvent Systems: Based on literature for similar azaindole derivatives, effective systems often include a polar solvent mixture.[2][3][4] Start with the systems in the table below and optimize the ratios based on your TLC results.

Solvent System Typical Ratio (v/v) Notes
Dichloromethane / Methanol98:2 to 90:10A very common and effective system. Increase methanol content to increase polarity.[3]
Chloroform / Methanol95:5 to 80:20Another excellent choice for polar azaindoles.[2]
Ethyl Acetate / Hexanes50:50 to 100% EtOAcGood for less polar impurities. May require the addition of methanol for product elution.[4][5]
Issue 2: Recrystallization Fails or the Compound "Oils Out"

Question: I'm trying to recrystallize my purified fractions, but I can't get crystals to form, or the compound separates as an insoluble oil. What should I do?

Answer: "Oiling out" or failure to crystallize typically occurs when the compound is either too soluble in the chosen solvent even at low temperatures, or when the solution is supersaturated with impurities that inhibit crystal lattice formation. The key is finding a solvent or solvent pair where the compound has high solubility at elevated temperatures but poor solubility at room or cold temperatures.[1]

Potential Causes & Step-by-Step Solutions:

  • Inappropriate Solvent Choice:

    • Causality: The ideal solvent must exhibit a steep solubility curve with respect to temperature for your specific compound.

    • Troubleshooting Protocol:

      • Solvent Screening: Test solubility in a range of solvents on a small scale. Place a few milligrams of your compound in several test tubes and add a few drops of different solvents (e.g., methanol, ethanol, ethyl acetate, dichloromethane, acetonitrile, water, hexanes).

      • Identify a Good Single Solvent: A suitable solvent will dissolve the compound when heated but will result in the formation of a precipitate or crystals upon cooling.[1]

      • Develop a Two-Solvent System: This is often the most effective method.

        • Dissolve your compound in a minimal amount of a "good" solvent (one it's highly soluble in, e.g., Methanol or Dichloromethane) at an elevated temperature.[3]

        • Slowly add a "poor" solvent (one it's insoluble in, e.g., Hexanes or Diethyl Ether) dropwise until the solution becomes faintly cloudy (the saturation point).

        • Add another drop or two of the "good" solvent to clarify the solution, then allow it to cool slowly. A successful recrystallization from a Dichloromethane/Hexane system has been reported for a similar azaindole.[3]

  • Solution Cooled Too Quickly or Presence of Impurities:

    • Causality: Rapid cooling favors the formation of an amorphous oil or very small crystals over a well-ordered lattice. Impurities can disrupt the crystallization process.

    • Troubleshooting Protocol:

      • Slow Cooling: After preparing your saturated solution, allow it to cool slowly to room temperature. Insulating the flask can help. Once at room temperature, transfer it to a refrigerator, and then a freezer to maximize crystal formation.[1]

      • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide a nucleation site for crystal growth.[1]

      • Seeding: If you have a small amount of pure crystalline material from a previous batch, add a single tiny crystal ("seed crystal") to the cooled, saturated solution to initiate crystallization.[1]

Purification Strategy Workflow

The following diagram outlines a logical workflow for selecting a purification strategy based on the initial analysis of your crude product.

PurificationWorkflow start Crude Product Analysis (TLC, LCMS, ¹H NMR) purity_check Assess Purity & Impurity Profile start->purity_check high_purity High Purity (>95%) Minimal Impurities purity_check->high_purity  High medium_purity Moderate Purity Distinct Impurities purity_check->medium_purity Moderate low_purity Low Purity Complex Mixture purity_check->low_purity Low / Complex   recrystallize Direct Recrystallization high_purity->recrystallize chromatography Silica Gel Column Chromatography (consider basic modifier) medium_purity->chromatography multi_step Multi-Step Purification low_purity->multi_step final_product Pure this compound recrystallize->final_product chromatography->final_product multi_step_desc 1. Recrystallization or Liquid-Liquid Extraction 2. Column Chromatography multi_step->multi_step_desc multi_step_desc->chromatography Proceed to column

Caption: Decision tree for selecting a purification method.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from the synthesis of this compound?

A1: Impurities are highly dependent on the synthetic route. However, common impurities often include unreacted starting materials, residual reagents, or byproducts from side reactions. For instance, if the synthesis involves the reduction of a corresponding aldehyde or ester, you might find residual amounts of that starting material. If using protecting groups, incomplete deprotection can lead to protected-side products. A thorough work-up, including aqueous washes at appropriate pH, can help remove many ionic or water-soluble impurities before chromatography.[1]

Q2: Is this compound stable on silica gel?

A2: As discussed in the troubleshooting section, 7-azaindole derivatives can be sensitive to the acidic nature of silica gel, potentially leading to degradation or poor recovery.[1] While many purifications are successful on standard silica, it is a critical parameter to consider. If you observe streaking on your TLC plate that is not resolved by adding a basic modifier, or if you see new spots appearing after spotting your crude material on a TLC plate and letting it sit for a while, it may indicate on-plate degradation. In such cases, using deactivated silica, neutral alumina, or reversed-phase chromatography are recommended alternatives.

Q3: Can I use reversed-phase HPLC for final purification?

A3: Yes, reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is an excellent technique for final polishing or for purifying small quantities of this compound, especially if impurities are structurally very similar to the product. A typical mobile phase would consist of acetonitrile and water, often with an acidic modifier like formic acid (for MS compatibility) or trifluoroacetic acid to improve peak shape.[6][7]

Q4: My NMR spectrum shows persistent solvent peaks after purification. How can I remove them?

A4: Residual solvents like ethyl acetate, dichloromethane, or methanol can be stubborn. The most effective method for removal is drying the sample under high vacuum for several hours, sometimes with gentle heating (ensure your compound is thermally stable first). If solvents persist, dissolving the compound in a small amount of a low-boiling solvent (like dichloromethane) and re-evaporating under vacuum can help azeotropically remove the more persistent, higher-boiling solvents. Lyophilization (freeze-drying) from a suitable solvent like water or a t-butanol/water mixture can also be highly effective if your compound is not volatile.

References

stability issues of (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol

A Guide for Researchers, Scientists, and Drug Development Professionals on Navigating the Stability Challenges of this compound in Solution.

The pyrrolopyridine scaffold is a cornerstone in the development of novel therapeutics, particularly in the realm of kinase inhibitors.[1][2] The stability of these compounds in experimental solutions is paramount for generating reliable and reproducible data. This guide provides in-depth technical support for researchers working with this compound, addressing common stability issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid form of this compound?

A1: For long-term storage, the solid, often lyophilized powder, should be kept at -20°C to -80°C in a tightly sealed container.[3] For short-term storage, 4°C is acceptable for a period of about a week.[3] It is crucial to prevent moisture absorption and repeated freeze-thaw cycles.

Q2: What is the recommended solvent for preparing stock solutions of this compound?

A2: Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions of many heterocyclic compounds. However, the stability of this compound in DMSO over extended periods is not well-documented. It is advisable to prepare fresh stock solutions or store them in small aliquots at -80°C for short durations. For aqueous buffers, the solubility and stability can be pH-dependent. A related compound, (1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol, is reported to be soluble in water.[4]

Q3: I am observing a decrease in the activity of my compound in my cell-based assays over time. Could this be a stability issue?

A3: Yes, a decline in biological activity is a strong indicator of compound degradation. Pyrrolopyridine derivatives can be susceptible to hydrolysis, oxidation, or photodegradation in solution, especially in complex aqueous media used for cell culture. It is recommended to perform a stability study under your specific experimental conditions.

Q4: Are there any known degradation pathways for this compound?

A4: While specific degradation pathways for this exact molecule are not extensively published, related pyrrolopyridine structures are known to undergo hydrolysis, particularly at different pH levels.[5] Oxidation of the electron-rich pyrrole ring is also a potential degradation route.

Q5: How can I monitor the stability of my this compound solution?

A5: The most reliable method is to use a stability-indicating analytical technique, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This allows for the separation and quantification of the parent compound from its potential degradation products.

Troubleshooting Guides

Guide 1: Investigating Loss of Compound Activity in Aqueous Buffers

This guide will walk you through a systematic approach to determine if the observed loss of activity is due to the instability of this compound in your experimental buffer.

Workflow for Investigating Compound Instability

start Start: Loss of Activity Observed prep_sol Prepare Fresh Solution of this compound in Buffer start->prep_sol time_course Incubate Solution at Experimental Temperature prep_sol->time_course sampling Take Aliquots at Different Time Points (e.g., 0, 2, 4, 8, 24 hours) time_course->sampling analysis Analyze Aliquots by RP-HPLC sampling->analysis data_eval Evaluate Peak Area of Parent Compound analysis->data_eval conclusion Conclusion on Stability data_eval->conclusion parent This compound oxidized_pyrrole Oxidized Pyrrole Derivative parent->oxidized_pyrrole Oxidation oxidized_methanol Corresponding Aldehyde/Carboxylic Acid parent->oxidized_methanol Oxidation

References

Technical Support Center: Overcoming Poor Aqueous Solubility of Pyrrolopyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the poor aqueous solubility of pyrrolopyridine compounds, a common challenge in experimental and preclinical studies. As Senior Application Scientists, we have designed this resource to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers face when working with pyrrolopyridine compounds.

Q1: Why are many pyrrolopyridine derivatives poorly soluble in aqueous buffers?

A1: The limited aqueous solubility of pyrrolopyridine compounds stems from a combination of their structural and physicochemical properties:

  • Aromaticity and Planarity: The fused pyrrole and pyridine rings create a rigid, planar aromatic system.[1] Such structures tend to stack efficiently in a solid-state crystal lattice, leading to high lattice energy.[2][3][4] This high energy requires a significant input of energy to break the crystal apart, which the hydration energy (energy released when ions are solvated by water) often cannot overcome.[5][6]

  • Lipophilicity: While the nitrogen atoms in the rings provide some polarity, the overall scaffold is predominantly nonpolar and hydrophobic. Many derivatives designed for specific biological targets (e.g., kinase inhibitors) have additional hydrophobic moieties, further increasing their lipophilicity (high LogP value) and reducing their affinity for water.[7][8]

  • Molecular Symmetry: Symmetrical molecules can pack more efficiently into a stable crystal lattice. Disrupting this symmetry is a known strategy to improve solubility by decreasing the crystal packing energy.[1][9]

Q2: My compound is fully dissolved in DMSO, but it precipitates immediately when I add it to my aqueous assay buffer. What is happening?

A2: This common phenomenon is often called "DMSO shock" or precipitation upon dilution.[10] Dimethyl sulfoxide (DMSO) is a strong, aprotic organic solvent that can effectively dissolve nonpolar compounds. However, when a concentrated DMSO stock solution is introduced into an aqueous buffer, the DMSO rapidly disperses. This causes a sudden and dramatic shift in the solvent environment around your compound from organic to predominantly aqueous. If the compound's thermodynamic solubility in water is low, it can no longer stay in solution and crashes out, or precipitates.[10]

Q3: What is the difference between kinetic and thermodynamic solubility?

A3: These are two distinct measurements of solubility that are critical to understand:

  • Thermodynamic Solubility: This is the true equilibrium solubility. It is the maximum concentration of a compound that can remain dissolved in a solvent system at equilibrium, where the rate of dissolution equals the rate of precipitation.[11] It is typically measured over a longer period (e.g., 24-48 hours) using methods like the shake-flask method to ensure equilibrium is reached.[11][12]

  • Kinetic Solubility: This measures the concentration at which a compound precipitates when a solution (like a DMSO stock) is added to an aqueous buffer.[13] It is a measure of a compound's ability to stay in a supersaturated solution temporarily. This is often the more relevant measurement for in vitro assays, where compounds are added from a stock and the experiment is run over a shorter timeframe.[13] It is typically measured using high-throughput methods like nephelometry.

Q4: Is there a maximum recommended concentration of DMSO for cell-based assays?

A4: Yes. While DMSO is a useful solvent, it can be toxic to cells and interfere with assay components at higher concentrations. A general rule of thumb is to keep the final concentration of DMSO in your assay below 0.5%, and almost always below 1%.[10] It is crucial to determine the tolerance of your specific cell line or assay system by running a vehicle control with varying DMSO concentrations.

Part 2: Troubleshooting Guide & Solubilization Strategies

This section provides a systematic approach to addressing solubility issues, starting with simple adjustments and progressing to more advanced formulation techniques.

Problem: Compound Precipitates Upon Dilution from DMSO Stock
Strategy 1: Optimizing the Dilution Protocol

Q5: How can I change my dilution method to prevent precipitation?

A5: The way you dilute your stock solution can significantly impact whether the compound stays in solution. The goal is to avoid creating localized areas of high concentration where the compound exceeds its kinetic solubility.

  • Cause: Direct addition of a small volume of highly concentrated DMSO stock into a large volume of buffer is the primary cause of "DMSO shock".

  • Solution:

    • Lower Final DMSO Concentration: Prepare a more concentrated DMSO stock so you can use a smaller volume to achieve your final desired compound concentration. This keeps the final DMSO percentage low.[10]

    • Use a Stepwise (Serial) Dilution: Instead of a single large dilution, perform one or more intermediate dilutions. For example, dilute the 10 mM DMSO stock 1:10 into your buffer, then add this 1 mM intermediate dilution to the final assay plate.[10]

    • Modify the Addition Method: Add the DMSO stock to a rapidly vortexing or stirring solution of the buffer. This promotes rapid dispersion and minimizes localized supersaturation.[10]

Strategy 2: pH Modification

Q6: My compound has nitrogen atoms in its pyrrolopyridine core. Can I use pH to my advantage?

A6: Absolutely. This is one of the most effective and straightforward strategies for compounds with ionizable groups.

  • Mechanism: The nitrogen atoms in the pyrrolopyridine scaffold are basic and can be protonated (accept a proton) in an acidic environment (pH < pKa).[10] This forms a salt, which is typically much more water-soluble than the neutral free base form. Many pyrrolopyridines are kinase inhibitors designed to mimic ATP, and this property is often exploited.[7]

  • Considerations:

    • Assay Compatibility: You must ensure that the pH required to solubilize your compound is compatible with the optimal pH range for your biological assay (e.g., enzyme activity, cell viability).[10]

    • Buffering Capacity: The chosen buffer must have sufficient capacity to maintain the desired pH after the addition of your compound stock.

Experimental Protocol: pH-Dependent Solubility Screen
  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, Tris) at different pH values (e.g., pH 4.0, 5.0, 6.0, 7.4, 8.0).

  • Stock Solution: Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 20 mM).

  • Dilution: Add a small aliquot of the DMSO stock to each buffer to achieve the desired final concentration (e.g., 100 µM), ensuring the final DMSO concentration is consistent and low (e.g., <1%).

  • Equilibration: Gently mix the samples and allow them to equilibrate for a set period (e.g., 1-2 hours) at a controlled temperature.

  • Observation & Quantification:

    • Visual Inspection: Check for any visible precipitate.

    • Turbidity Measurement: Use a plate reader to measure absorbance or a nephelometer to measure light scattering at a wavelength like 620 nm.[13] A significant increase in signal compared to a buffer-only control indicates precipitation.

  • Analysis: Determine the pH range where the compound remains soluble at the target concentration.

Strategy 3: Using Co-solvents

Q7: I cannot alter the pH of my assay. What are co-solvents and how do they work?

A7: Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, increase the solubility of poorly soluble compounds.

  • Mechanism: Co-solvents work by reducing the overall polarity of the solvent system.[10] Water is a highly polar solvent with a strong hydrogen-bonding network. Hydrophobic compounds disrupt this network, which is energetically unfavorable. Co-solvents decrease this "unfavorability," making it easier for the nonpolar compound to be accommodated in the solvent mixture.

  • Common Co-solvents: A variety of co-solvents can be used, each with different properties and potential effects on the assay system.

Co-SolventTypical Starting ConcentrationKey Considerations
Ethanol (EtOH) 1-5%Generally well-tolerated by many cell lines.
Polyethylene Glycol 400 (PEG-400) 1-10%Can be viscous; effective for many compounds.
Propylene Glycol (PG) 1-10%Good safety profile; commonly used in formulations.
N-Methyl-2-pyrrolidone (NMP) 0.5-2%A stronger solvent; use with caution and check assay compatibility.
Glycerol 2-10%Can increase viscosity significantly.

Data compiled from common laboratory practices and formulation science principles.[14][15]

Important: Always test the tolerance of your specific biological assay to any co-solvent, as they can impact cell viability, membrane integrity, and enzyme activity at higher concentrations.[10]

Diagram: Decision Workflow for Solubility Enhancement

This diagram outlines a logical progression for troubleshooting the solubility of a pyrrolopyridine compound.

G Start Start: Compound Precipitates in Aqueous Buffer CheckIonizable Does the compound have ionizable groups (pKa)? Start->CheckIonizable ModifypH Strategy 1: Modify Buffer pH CheckIonizable->ModifypH  Yes UseCosolvents Strategy 2: Use Co-solvents (PEG, EtOH, PG) CheckIonizable->UseCosolvents  No / pH change is not an option AssayCompatiblepH Is the required pH compatible with the assay? ModifypH->AssayCompatiblepH AssayCompatiblepH->UseCosolvents  No Success Success: Compound Solubilized AssayCompatiblepH->Success  Yes AssayCompatibleSolvent Is the co-solvent compatible with the assay? UseCosolvents->AssayCompatibleSolvent UseExcipients Strategy 3: Use Formulation Excipients (Cyclodextrins, Surfactants) AssayCompatibleSolvent->UseExcipients  No AssayCompatibleSolvent->Success  Yes UseExcipients->Success  Yes Failure Re-evaluate Compound or Formulation UseExcipients->Failure  No

Caption: Decision tree for selecting a solubility enhancement strategy.

Strategy 4: Advanced Formulation Approaches

Q8: Simple co-solvents are not working or are incompatible with my assay. What other options do I have for in vitro experiments?

A8: When basic methods are insufficient, you can explore using formulation excipients. These are particularly useful for preparing dosing solutions for animal studies but can also be adapted for in vitro work if carefully validated.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16] They can encapsulate poorly soluble drug molecules, forming an "inclusion complex" where the hydrophobic drug is shielded within the cavity, while the hydrophilic exterior of the cyclodextrin renders the entire complex water-soluble.[17][18]

    • Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®) are widely used due to their high aqueous solubility and good safety profiles.[19][20]

  • Surfactants: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles.[21][22] These micelles have a hydrophobic core that can entrap drug molecules, solubilizing them in the aqueous medium.[23][24]

    • Common Types: Non-ionic surfactants like Polysorbate 80 (Tween® 80) and Cremophor® EL are often used.

    • Caution: Surfactants can interfere with biological assays by disrupting cell membranes or denaturing proteins. Their use must be carefully controlled and validated.

Q9: I am preparing for in vivo studies. What are the most common formulation strategies for oral or parenteral delivery?

A9: For in vivo applications, where achieving sufficient bioavailability is key, more advanced formulation technologies are often required.

  • Solid Dispersions: This technique involves dispersing the drug in an inert, hydrophilic carrier matrix at a solid state.[25][26] The drug can be dispersed in a crystalline or, more commonly, an amorphous form.[27] Amorphous forms lack a crystal lattice, making them more readily soluble.[26][27] Carriers like polyvinylpyrrolidone (PVP) or polyethylene glycols (PEGs) are common.[25] The solid dispersion can be prepared by methods like solvent evaporation or hot-melt extrusion.[28][29]

  • Nanosuspensions: This approach involves reducing the particle size of the drug down to the nanometer range (typically < 1000 nm).[30][31] According to the Noyes-Whitney equation, reducing particle size dramatically increases the surface area, which in turn increases the dissolution rate.[32][33] This technology is versatile and can be used for oral, parenteral, and other delivery routes.[34][35]

Diagram: Mechanism of Cyclodextrin Solubilization

This diagram illustrates how a cyclodextrin molecule encapsulates a hydrophobic pyrrolopyridine compound.

G cluster_0 1. Poorly Soluble Compound cluster_1 2. Cyclodextrin in Water cluster_2 3. Soluble Inclusion Complex Pyrrolo Pyrrolopyridine (Hydrophobic) Pyrrolo->p1 CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->p2 Complex Hydrophilic Exterior Pyrrolopyridine (Encapsulated)

Caption: Formation of a water-soluble drug-cyclodextrin inclusion complex.

Part 3: Summary Troubleshooting Table

Problem EncounteredProbable Cause(s)Recommended Solutions (in order of complexity)
Compound precipitates immediately upon addition to aqueous buffer. • Low aqueous kinetic solubility• "DMSO shock" due to rapid dilution1. Lower the final DMSO concentration (<0.5%).[10]2. Use a stepwise dilution protocol.[10]3. Add the compound stock to a vortexing buffer solution.[10]
Compound is soluble at high concentration but precipitates at lower assay concentrations. • Compound aggregation at lower concentrations.• Interaction with plasticware (adsorption).1. Include a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-80) in the buffer.2. Use low-adsorption labware.
Inconsistent biological activity or high variability between replicates. • Variable precipitation of the compound.• Compound instability in buffer.1. Visually inspect for precipitation before each use.2. Prepare fresh dilutions for each experiment.3. Perform a time-course stability study in the final assay buffer.
Need to solubilize for in vivo studies. • Insufficient solubility for required dose volume.1. Evaluate pH adjustment (if compatible with route).2. Formulate with cyclodextrins (e.g., SBE-β-CD).[19]3. Develop a co-solvent system (e.g., PEG/PG/water).4. Investigate advanced formulations like nanosuspensions or solid dispersions.[26][34]

References

Technical Support Center: Optimizing the Bartoli Indole Synthesis for Azaindole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the Bartoli indole synthesis, with a specialized focus on its application to the synthesis of azaindoles. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to troubleshoot and optimize this powerful transformation. We will move beyond simple procedural lists to explain the underlying chemical principles that govern success, ensuring you can adapt and refine the reaction for your specific targets.

Section 1: Core Principles & Reaction Mechanism

The Bartoli indole synthesis is a robust method for creating substituted indoles from ortho-substituted nitroarenes using an excess of a vinyl Grignard reagent.[1] Its extension to nitropyridine substrates provides a direct and valuable route to azaindoles, which are key scaffolds in pharmaceutical development.[2][3]

Understanding the mechanism is critical for effective troubleshooting. The reaction is not a simple catalytic cycle but a stoichiometric transformation where each equivalent of the Grignard reagent performs a distinct function. A minimum of three equivalents are required when starting from a nitroarene.[4][5]

  • Reduction to Nitroso Intermediate : The first equivalent of the vinyl Grignard attacks the nitro group, reducing it to a nitroso intermediate (4 ).[4][5]

  • Second Addition : A second equivalent of the Grignard reagent adds to the nitroso group, forming a key intermediate (7 ).[4]

  • [2][2]-Sigmatropic Rearrangement : Driven by the steric pressure of the ortho-substituent, this intermediate undergoes a[2][2]-sigmatropic rearrangement to form a new C-C bond, establishing the core of the pyrrole ring (8 ).[4][6]

  • Cyclization & Tautomerization : The resulting intermediate (8 ) rapidly cyclizes and tautomerizes to form a dihydroindole derivative (10 ).[5]

  • Aromatization : The third equivalent of the Grignard reagent acts as a base, deprotonating the ring junction to give a dimagnesium salt (12 ) and restore aromaticity.[4][7]

  • Workup : An acidic workup quenches the reaction and protonates the indole nitrogen, yielding the final product (13 ).[6]

// Connections Nitroarene -> Intermediate3 [label="+ (1)"]; Grignard1 -> Intermediate3; Intermediate3 -> Nitroso [label="Decomposes"]; Nitroso -> Intermediate7 [label="+ (2)"]; Grignard2 -> Intermediate7; Intermediate7 -> Intermediate8 [label="[2][2]-Sigmatropic\nRearrangement", style=dashed, color="#EA4335", fontcolor="#EA4335"]; Intermediate8 -> Intermediate10 [label="Cyclization &\nTautomerization"]; Intermediate10 -> Salt12 [label="+ (3)"]; Grignard3 -> Salt12; Salt12 -> Indole13; Workup -> Indole13; }

Caption: The stepwise mechanism of the Bartoli indole synthesis.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis of azaindoles via the Bartoli reaction.

Question: My reaction is not working at all, or the yield is extremely low (<5%). What is the most likely cause?

Answer: The single most critical factor for a successful Bartoli synthesis is the presence of a substituent ortho to the nitro group.[7][8] This reaction typically fails for ortho-unsubstituted nitroarenes.

  • Causality : The steric bulk of the ortho group is essential for facilitating the key[2][2]-sigmatropic rearrangement step.[4] Without this steric push, the necessary conformation for the rearrangement is not readily adopted, and alternative reaction pathways, such as simple reduction, dominate.

  • Recommendation : Always start with a 2-substituted nitropyridine. Sterically demanding groups (e.g., -Cl, -Br, -CH₃) often give higher yields than smaller groups like fluorine.[7] If your synthetic route allows, consider introducing a temporary bulky group that can be removed later. The Dobbs modification, for example, uses an ortho-bromo group that directs the reaction and is subsequently removed via radical dehalogenation.[4]

Question: I am synthesizing a 4- or 6-azaindole and my yields are consistently poor (15-30%). How can I optimize the reaction?

Answer: Poor yields in azaindole synthesis are a frequent challenge, often stemming from the electron-deficient nature of the pyridine ring.[9] This can hinder key steps in the reaction sequence.

  • Strategy 1: Substrate Modification : The electronic properties of the starting nitropyridine have a significant impact. Research has shown that having a halogen atom, particularly chlorine or bromine, at the position alpha to the pyridine nitrogen can significantly improve yields.[9][10] For a 6-azaindole synthesis, this would mean starting with a 2-halo-3-nitropyridine.

  • Strategy 2: Strict Temperature Control : This reaction is highly sensitive to temperature. The initial addition of the Grignard reagent is often exothermic and must be controlled.

    • Begin the dropwise addition of the vinyl Grignard reagent at a very low temperature, such as -78 °C (dry ice/acetone bath).[2]

    • After the addition is complete, allow the reaction to warm slowly to a higher temperature, typically between -40 °C and -20 °C, and stir for several hours.[2][11] This profile controls the initial mixing and then provides sufficient thermal energy for the rearrangement and cyclization steps.

  • Strategy 3: Ensure Grignard Stoichiometry : Do not underestimate the need for at least 3 full equivalents of an active Grignard reagent.[5] The pyridine nitrogen is basic and can consume some of the Grignard reagent. It is often prudent to use 3.2 to 3.5 equivalents to compensate for any reagent degradation or side reactions.

// Nodes for solutions AddOrtho [label="Action: Redesign substrate\nwith an ortho-group.", fillcolor="#F1F3F4", fontcolor="#202124"]; TitrateGrignard [label="Action: Titrate Grignard.\nUse 3.2-3.5 equivalents.", fillcolor="#F1F3F4", fontcolor="#202124"]; OptimizeTemp [label="Action: Implement low temp\naddition (-78°C) then\nwarm to -20°C.", fillcolor="#F1F3F4", fontcolor="#202124"]; ModifySubstrate [label="Action: Synthesize and use\nα-halo-nitropyridine\nstarting material.", fillcolor="#F1F3F4", fontcolor="#202124"];

// Workflow Logic Start -> CheckOrtho; CheckOrtho -> CheckGrignard [label="Yes"]; CheckOrtho -> AddOrtho [label="No"]; CheckGrignard -> CheckTemp [label="Yes"]; CheckGrignard -> TitrateGrignard [label="No"]; CheckTemp -> CheckSubstrate [label="Yes"]; CheckTemp -> OptimizeTemp [label="No"]; CheckSubstrate -> Success [label="Yes"]; CheckSubstrate -> ModifySubstrate [label="No"]; }

Caption: Troubleshooting workflow for low yields in azaindole synthesis.

Question: My reaction is messy, and TLC analysis shows multiple spots, including a major nonpolar byproduct. What is happening?

Answer: A messy reaction profile often points to side reactions competing with the main pathway. The most common side product is the corresponding aniline (or aminopyridine), formed from the complete reduction of the nitro group.[10] This is especially prevalent if the reaction conditions are not optimal or if the substrate is unsuitable (e.g., lacks an ortho group).

  • Cause : The Grignard reagent is a potent reducing agent. If the[2][2]-sigmatropic rearrangement is slow or inhibited, the nitroso intermediate can be further reduced.

  • Solution :

    • Re-verify your substrate : Ensure a proper ortho-substituent is present.

    • Lower the temperature : Running the reaction at the colder end of the recommended range (e.g., holding at -40 °C instead of -20 °C) can sometimes disfavor the reduction pathway relative to the desired cyclization.

    • Check Grignard Quality : Use high-quality, freshly prepared, or recently titrated Grignard reagent. Old or partially decomposed Grignard reagents can contain magnesium hydride species that are aggressive reducing agents.

Question: Can I use other Grignard reagents besides vinylmagnesium bromide?

Answer: Yes, the reaction is compatible with other alkenyl Grignard reagents. Using a substituted vinyl Grignard, such as a propenyl Grignard, will result in an indole that is substituted at the C2 or C3 position.[7] This flexibility is a key advantage of the Bartoli synthesis, allowing for the construction of more complex indole cores in a single step.[5]

Section 3: Data & Protocols

Representative Yields in Azaindole Synthesis

The choice of starting material significantly impacts reaction efficiency. The following table, adapted from literature data, illustrates typical yields for the synthesis of various 7-substituted-6-azaindoles from 2-substituted-3-nitropyridines.[2]

Starting 2-Substituted-3-NitropyridineProduct (7-Substituted-6-Azaindole)Yield (%)
2-Methoxy-3-nitropyridine7-Methoxy-6-azaindole20%
2-Fluoro-3-nitropyridine7-Fluoro-6-azaindole35%
2-Chloro-3-nitropyridine7-Chloro-6-azaindole33%
2-Bromo-3-nitropyridine7-Bromo-6-azaindole22%

Note: These yields demonstrate the viability of the reaction for generating functionalized azaindole cores.

Experimental Protocol: Synthesis of 7-Chloro-6-azaindole

This protocol provides a detailed, step-by-step methodology adapted from a literature procedure for the synthesis of a key azaindole intermediate.[2]

Materials:

  • 2-Chloro-3-nitropyridine (1.0 eq)

  • Vinylmagnesium bromide (1.0 M in THF, 3.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 20% w/v Aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup : Under an inert atmosphere (Nitrogen or Argon), add 2-chloro-3-nitropyridine (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Dissolution : Dissolve the starting material in anhydrous THF (approx. 0.15 M concentration).

  • Cooling : Cool the stirred solution to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable before proceeding.

  • Grignard Addition : Add vinylmagnesium bromide (3.2 eq) to the dropping funnel. Add the Grignard solution dropwise to the reaction mixture, ensuring the internal temperature does not rise above -70 °C. The addition process may take 30-60 minutes.

  • Reaction : Once the addition is complete, remove the dry ice/acetone bath and place the flask in a -20 °C bath (e.g., a salted ice bath or a cryocooler). Stir the reaction mixture at -20 °C for 8 hours.

  • Quenching : After 8 hours, cool the reaction back down to -78 °C. Slowly and carefully quench the reaction by the dropwise addition of 20% aqueous NH₄Cl solution. Caution : The quench can be highly exothermic.

  • Workup : Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Extraction : Separate the layers. Extract the aqueous phase two more times with ethyl acetate.

  • Drying & Concentration : Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification : The crude material can be purified by flash column chromatography on silica gel to yield the pure 7-chloro-6-azaindole.

References

Technical Support Center: Analysis of (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol and its Impurities

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the analytical methods for detecting impurities in (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol. This document offers practical, field-proven insights in a question-and-answer format to troubleshoot common experimental challenges and address frequently asked questions.

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical research. Ensuring its purity is critical for the validity of research findings and the safety and efficacy of potential drug candidates. Impurity profiling is a key aspect of the drug development process, mandated by regulatory bodies to ensure that the quality of active pharmaceutical ingredients (APIs) is maintained.[1] This guide will delve into the common analytical techniques and troubleshooting strategies to effectively identify and quantify impurities.

Troubleshooting Guide

This section addresses specific issues that may arise during the analysis of this compound.

Issue 1: An unexpected peak is observed in the HPLC chromatogram of a newly synthesized batch.
  • Question: I'm analyzing a new batch of this compound using reverse-phase HPLC and see an unexpected peak. How do I identify its source?

  • Answer: The appearance of unexpected peaks is a common challenge. The source of this impurity could be an unreacted starting material, a byproduct of the synthesis, a degradation product, or a contaminant. A systematic approach is crucial for identification.

    Troubleshooting Workflow:

    • Review the Synthetic Route: The first step is to scrutinize the synthetic pathway. While a specific synthesis for this compound is not widely published, analogous syntheses of pyrrolopyridine derivatives can provide clues.[2][3] For instance, if the synthesis involved the reduction of a corresponding carboxylic acid or aldehyde, the starting material could be a potential impurity. Similarly, if the synthesis involves the reaction of a pyrrolopyridine core with a formaldehyde equivalent, the unreacted pyrrolopyridine would be a likely impurity.[4]

    • Forced Degradation Studies: To determine if the impurity is a degradant, perform forced degradation studies.[4][5][6] Subjecting a pure sample of this compound to stress conditions such as acid, base, oxidation, heat, and light can help to generate potential degradation products. Comparing the chromatogram of the stressed sample to your batch sample can indicate if the unknown peak is a result of degradation.

    • Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the unknown peak will provide its molecular weight. This information is invaluable for proposing a molecular formula and potential structure.

    • High-Resolution Mass Spectrometry (HRMS): For a more accurate mass determination, utilize HRMS. This will help to narrow down the possible elemental compositions of the impurity.

    • NMR Spectroscopy: If the impurity can be isolated, for instance through preparative HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for definitive structure elucidation. 1H and 13C NMR will provide information about the chemical environment of the atoms in the molecule.[7]

    Logical Flow for Impurity Identification:

    impurity_identification start Unexpected Peak in HPLC review_synthesis Review Synthetic Route start->review_synthesis forced_degradation Perform Forced Degradation Studies start->forced_degradation lc_ms LC-MS Analysis review_synthesis->lc_ms forced_degradation->lc_ms hrms HRMS for Accurate Mass lc_ms->hrms isolation Isolate Impurity (Prep-HPLC) hrms->isolation nmr NMR for Structural Elucidation isolation->nmr end Identify Impurity nmr->end

    A logical workflow for identifying an unknown impurity.

Issue 2: Poor peak shape or resolution in the HPLC chromatogram.
  • Question: My HPLC analysis of this compound shows significant peak tailing and co-elution with a known impurity. How can I improve the chromatography?

  • Answer: Poor peak shape and resolution can compromise the accuracy of quantification. This issue often stems from suboptimal chromatographic conditions.

    Troubleshooting & Optimization:

    • Mobile Phase pH: The pyrrolopyridine core has basic nitrogen atoms. The pH of the mobile phase can significantly impact the ionization state of your analyte and its impurities, thereby affecting their retention and peak shape. Experiment with a range of pH values for your aqueous mobile phase, typically using a buffer (e.g., phosphate or acetate buffer).

    • Column Chemistry: If adjusting the pH is insufficient, consider a different column chemistry. While a C18 column is a common starting point, a phenyl-hexyl or a polar-embedded column might offer different selectivity and improved resolution.

    • Gradient Optimization: Adjust the gradient slope. A shallower gradient can increase the separation between closely eluting peaks.

    • Temperature: Increasing the column temperature can decrease viscosity and improve peak efficiency, but be mindful of potential on-column degradation.

    Typical HPLC Method Parameters for Pyrrolopyridine Derivatives:

    Parameter Typical Value
    Column C18, 4.6 x 150 mm, 5 µm
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B Acetonitrile
    Gradient 5-95% B over 20 minutes
    Flow Rate 1.0 mL/min
    Detection UV at 254 nm

    | Temperature | 30 °C |

Issue 3: Difficulty in detecting impurities at low levels.
  • Question: I need to quantify impurities at very low concentrations (e.g., <0.1%), but my current UV-based HPLC method lacks the required sensitivity. What are my options?

  • Answer: Achieving low detection limits is crucial for impurity analysis, especially for potentially genotoxic impurities.

    Strategies for Enhancing Sensitivity:

    • Optimize UV Wavelength: Ensure you are monitoring at the wavelength of maximum absorbance (λmax) for the impurities of interest.

    • Increase Injection Volume: A larger injection volume can increase the signal, but may also lead to peak broadening.

    • Use a More Sensitive Detector: Mass spectrometry (MS) is inherently more sensitive and selective than UV detection. An LC-MS method in selected ion monitoring (SIM) mode can provide a significant boost in sensitivity.

    • Sample Enrichment: If feasible, solid-phase extraction (SPE) can be used to concentrate the impurities before analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in this compound?

A1: Without a specific published synthesis, we can infer potential impurities based on common synthetic routes for related heterocyclic compounds. These may include:

  • Starting Materials: Unreacted precursors such as the corresponding pyrrolopyridine without the methanol group or the reagent used to introduce the hydroxymethyl group.

  • By-products: Products from side reactions, such as over-oxidation to the corresponding carboxylic acid or aldehyde.

  • Isomeric Impurities: Depending on the synthetic route, other isomers of the pyrrolopyridine core could be formed.[8]

  • Residual Solvents: Solvents used in the synthesis and purification steps (e.g., methanol, ethyl acetate, dichloromethane).

  • Reagents: Residual catalysts or reagents from the synthesis.

Q2: How do I validate my analytical method for impurity detection according to ICH guidelines?

A2: Method validation is a regulatory requirement to ensure the reliability of your analytical data. According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, the following parameters should be evaluated for an impurity quantification method:[2][6]

  • Specificity: The ability to detect the analyte unequivocally in the presence of other components. This is often demonstrated through forced degradation studies and analysis of blank samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be precise, accurate, and linear.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Analytical Method Validation Workflow:

validation_workflow start Define Method's Intended Use protocol Develop Validation Protocol start->protocol specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness report Prepare Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report

A typical workflow for analytical method validation.

Q3: What role does NMR spectroscopy play in impurity analysis?

A3: NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including impurities.[7] While HPLC and LC-MS are excellent for separation and detection, NMR provides detailed structural information.

  • 1H NMR: Provides information on the number of different types of protons and their chemical environments. It can be used to identify residual solvents by comparing observed chemical shifts to known values.

  • 13C NMR: Complements 1H NMR by providing information about the carbon skeleton of the molecule.

  • 2D NMR (e.g., COSY, HSQC, HMBC): These techniques are used to establish connectivity between atoms in a molecule, which is essential for elucidating the structure of unknown impurities.

Q4: Are there any specific safety precautions I should take when handling this compound and its potential impurities?

A4: As with any chemical research, it is imperative to follow standard laboratory safety procedures.

  • Consult the Safety Data Sheet (SDS): Always review the SDS for this compound and any reagents used in your analysis.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, lab coat, and gloves.

  • Ventilation: Handle all chemicals in a well-ventilated area or a fume hood, especially when working with volatile solvents.

  • Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.

References

Technical Support Center: Enhancing Cell Permeability of 6-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to overcoming challenges associated with the cell permeability of 6-azaindole derivatives. This guide is designed for researchers, scientists, and drug development professionals actively working with this important scaffold. Here, we will explore common issues, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you optimize your compounds for improved membrane transit and ultimately, enhanced biological activity.

Troubleshooting Guide: Addressing Poor Permeability in 6-Azaindole Analogs

This section is structured to address specific experimental observations and provide a logical path to resolving them.

Issue 1: My 6-azaindole derivative shows high target affinity in biochemical assays but has poor or no activity in cell-based assays.

This is a classic and often frustrating scenario in drug discovery, frequently pointing towards poor cell permeability as the primary culprit. The compound simply cannot reach its intracellular target at a sufficient concentration.

Initial Diagnosis & First Steps

  • Confirm the Hypothesis: The first step is to experimentally confirm that poor permeability is the issue. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, high-throughput initial screen. It assesses a compound's ability to diffuse across an artificial lipid membrane, providing a measure of passive permeability.

  • Assess Physicochemical Properties: Before embarking on extensive chemical modifications, analyze the key physicochemical properties of your molecule. Low permeability in 6-azaindole derivatives is often linked to:

    • High Polar Surface Area (PSA): The nitrogen atom in the azaindole core contributes to its polarity. Excessive polar functional groups will further increase the PSA, hindering membrane passage. A PSA greater than 140 Ų is often associated with poor permeability.

    • Suboptimal Lipophilicity (logP/logD): While a certain degree of lipophilicity is required to enter the lipid bilayer, excessively high logP can lead to poor aqueous solubility or sequestration within the membrane. The ideal range for logP is generally considered to be between 1 and 3.

    • High Hydrogen Bond Donor (HBD) Count: A high number of hydrogen bond donors can lead to a significant desolvation penalty when the compound attempts to exit the aqueous phase and enter the lipophilic cell membrane.

Experimental Workflow: Initial Permeability Assessment

Caption: Initial workflow for diagnosing poor cell-based activity.

Corrective Strategies: Rational Structural Modifications

If the initial diagnosis confirms poor passive permeability, the following strategies, focused on fine-tuning the molecule's physicochemical properties, should be considered.

Strategy 1: Modulating Lipophilicity

  • Rationale: The lipophilicity (logP or logD) of a compound is a critical determinant of its ability to partition into the cell membrane. For 6-azaindole derivatives, which have an inherently polar core, strategic addition of lipophilic groups can significantly enhance permeability.

  • Actionable Steps:

    • Introduce Small Alkyl Groups: Systematically introduce small, non-polar groups such as methyl, ethyl, or cyclopropyl moieties at available positions on the azaindole core or its substituents.

    • Halogenation: The incorporation of fluorine or chlorine atoms can increase lipophilicity and may also block sites of metabolism. However, be mindful that this can also alter electronic properties and target binding.

    • Bioisosteric Replacements: Replace polar functional groups with less polar bioisosteres. For example, a carboxylic acid could be replaced with a tetrazole, or a hydroxyl group with a methoxy group.

Strategy 2: Reducing Polar Surface Area (PSA) and Hydrogen Bond Donors (HBDs)

  • Rationale: The energy required to shed the hydration shell (desolvation) before entering the lipid membrane is a major barrier for polar molecules. Reducing the number of hydrogen bond donors is a highly effective strategy to lower this energy barrier.

  • Actionable Steps:

    • N-Alkylation/N-Arylation: If the azaindole nitrogen is unsubstituted, its alkylation or arylation can cap a hydrogen bond donor, reducing the HBD count and increasing lipophilicity.

    • Intramolecular Hydrogen Bonding: This is a more advanced but powerful technique. By introducing a functional group that can form an intramolecular hydrogen bond with a nearby HBD, the polar group is effectively "masked," reducing its interaction with water and lowering the effective PSA. This strategy can improve permeability without significantly increasing the molecule's lipophilicity.

    • Functional Group Masking: Convert polar groups like carboxylic acids or alcohols into prodrugs, such as esters or ethers. These will be cleaved by intracellular enzymes to release the active compound.

Data Summary: Impact of Structural Modifications on Permeability

Modification StrategyExample ChangeExpected Impact on LogPExpected Impact on PSA/HBDsResulting Effect on Permeability
Increase Lipophilicity Add a methyl groupIncreaseNo changeGenerally Positive
Reduce Polarity N-methylation of azaindoleIncreaseDecrease HBD count by 1Strongly Positive
Intramolecular H-Bonding Introduce ortho-hydroxyl on a phenyl ringMinimal Change"Masks" HBDs, reducing effective PSAStrongly Positive
Prodrug Approach Convert -COOH to -COOMe (ester)IncreaseMasks polar groupPositive (requires intracellular cleavage)

Frequently Asked Questions (FAQs)

Q1: My compound has good PAMPA permeability but still fails in cell-based assays. What should I investigate next?

A1: This is an excellent observation and points towards more complex biological processes beyond simple passive diffusion.

  • Active Efflux: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). These are cellular pumps that actively remove foreign substances from the cell, keeping the intracellular concentration low.

    • Troubleshooting Step: Perform a Caco-2 or MDCK cell permeability assay. These assays use cell monolayers that express efflux transporters. You will measure permeability in both directions (apical to basolateral and basolateral to apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator of active efflux.

  • Metabolic Instability: The compound might be rapidly metabolized by intracellular enzymes into an inactive form.

    • Troubleshooting Step: Conduct a microsomal stability assay or a hepatocyte stability assay to determine the metabolic half-life of your compound.

  • Poor Aqueous Solubility: Even with good membrane permeability, if the compound has very low aqueous solubility, it may precipitate out of the assay medium, leading to a low effective concentration.

    • Troubleshooting Step: Measure the thermodynamic and kinetic solubility of your compound under the specific conditions of your cell-based assay.

Experimental Workflow: Investigating Post-Permeability Issues

Caption: Troubleshooting workflow for compounds with good PAMPA results but poor cellular efficacy.

Q2: What is the role of the 6-azaindole core itself in permeability?

A2: The 6-azaindole core, a bioisostere of indole, presents a unique set of properties. The nitrogen atom at the 6-position increases the polarity of the scaffold compared to a standard indole. This can be both a challenge and an opportunity.

  • Challenge: The inherent polarity and hydrogen bond accepting capability of the pyridine nitrogen can increase the PSA and lead to lower passive permeability compared to analogous indoles.

  • Opportunity: The nitrogen atom provides a handle for modulating the physicochemical properties of the molecule. It can be protonated at physiological pH, which can improve aqueous solubility. This balance between solubility and permeability is a key aspect of optimizing 6-azaindole derivatives. The basicity of this nitrogen can be tuned by the electronic effects of substituents on the ring system.

Q3: Can formulation strategies be used to improve the apparent permeability of my 6-azaindole derivative?

A3: Yes, absolutely. While medicinal chemistry focuses on optimizing the intrinsic properties of the molecule, formulation science can enhance its apparent permeability and bioavailability.

  • Use of Permeation Enhancers: Certain excipients can transiently and reversibly open the tight junctions between cells, allowing for paracellular transport (passage between cells). This is more relevant for in vivo applications than for standard in vitro cell culture experiments.

  • Amorphous Solid Dispersions (ASDs): For compounds with poor aqueous solubility, formulating them as an ASD can significantly increase their dissolution rate and maintain a supersaturated state, which provides a higher concentration gradient to drive passive diffusion across the cell membrane.

  • Lipid-Based Formulations: Encapsulating the compound in lipid-based delivery systems like liposomes or self-emulsifying drug delivery systems (SEDDS) can facilitate its transport across the cell membrane.

Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Preparation of the Donor Plate:

    • Dissolve the 6-azaindole test compounds in a suitable organic solvent (e.g., DMSO) to create stock solutions (e.g., 10 mM).

    • Dilute the stock solutions into a phosphate buffer solution (pH 7.4) to the final desired concentration (e.g., 100 µM). The final DMSO concentration should be kept low (<1%) to avoid affecting the integrity of the artificial membrane.

  • Preparation of the Acceptor Plate:

    • Fill the wells of a 96-well acceptor plate with the same phosphate buffer solution (pH 7.4).

  • Coating the Filter Plate:

    • A 96-well filter plate is coated with a solution of a lipid (e.g., 1-2% lecithin) in an organic solvent (e.g., dodecane). This forms the artificial membrane.

  • Assembling the PAMPA "Sandwich":

    • Carefully place the lipid-coated filter plate onto the acceptor plate.

    • Add the compound solutions from the donor plate into the wells of the filter plate.

  • Incubation:

    • Cover the assembled plates and incubate at room temperature for a specified period (e.g., 4-16 hours) with gentle shaking.

  • Analysis:

    • After incubation, carefully separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculation of Permeability Coefficient (Pe):

    • The effective permeability (Pe) is calculated using established equations that take into account the concentrations in the donor and acceptor wells, the volume of the wells, the filter area, and the incubation time.

Validation & Comparative

A Comparative Guide to the Biological Activity of Pyrrolo[2,3-c]pyridine and its Isomers in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The azaindole scaffold, a bioisostere of indole, is a cornerstone in medicinal chemistry, particularly in the design of kinase inhibitors.[1] The strategic placement of a nitrogen atom in the benzene ring of the indole core gives rise to four positional isomers: 4-azaindole, 5-azaindole, 6-azaindole (pyrrolo[2,3-c]pyridine), and 7-azaindole. This seemingly subtle structural alteration can profoundly impact the physicochemical properties and biological activity of the resulting molecules.[1] This guide provides a comparative analysis of these isomers, with a focus on pyrrolo[2,3-c]pyridine, and their application in the development of potent and selective kinase inhibitors.

The Azaindole Isomers: A Structural Overview

Pyrrolopyridines, or azaindoles, are bicyclic aromatic heterocycles where a pyridine ring is fused to a pyrrole ring. The position of the nitrogen atom in the six-membered ring dictates the isomer, leading to significant differences in hydrogen bonding capacity, pKa, dipole moment, and metabolic stability. These characteristics, in turn, govern their interactions with biological targets.[1] While all four isomers have been explored in drug discovery, 7-azaindole is the most frequently encountered scaffold in scientific literature, followed by 6-azaindole.[1]

Comparative Biological Activity in Kinase Inhibition

The biological activity of azaindole isomers is highly target-dependent. Direct, head-to-head comparisons of all four isomers within a single study are limited, but the available data reveal distinct activity profiles for each.

A notable example comes from a study on cell division cycle 7 (Cdc7) kinase inhibitors, which found that derivatives of 5-azaindole exhibited potent inhibitory activity. In contrast, the corresponding 4-, 6-, and 7-azaindole isomers demonstrated lower inhibitory activity and selectivity.[1] This suggests that the nitrogen placement in the 5-position is optimal for interacting with the active site of Cdc7 kinase.[1]

Conversely, in the context of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibition, a critical target in angiogenesis and cancer therapy, derivatives of the pyrrolo[2,3-d]pyrimidine scaffold (a related bicyclic heterocycle) have shown significant promise. Several studies have highlighted the potential of these compounds as multi-kinase inhibitors with selectivity for VEGFR-2.[2][3][4] While not a direct comparison of the four azaindole isomers, this underscores how the core scaffold influences target specificity.

The pyrrolo[3,2-c]pyridine scaffold has also been successfully employed in the development of potent FMS kinase inhibitors. In one study, derivatives of this isomer were found to be more potent and selective than the lead compound, demonstrating strong antiproliferative activity against various cancer cell lines.[5]

The 7-azaindole isomer is particularly prevalent in the design of a wide array of kinase inhibitors, likely due to its structural similarity to the adenine fragment of ATP, which is crucial for the phosphorylation process that kinases catalyze. The pyridine nitrogen and the pyrrole NH of the 7-azaindole ring provide a hydrogen bond acceptor and donor, respectively, enabling bidentate hydrogen bonding with the kinase's hinge-binding region.

Structure-Activity Relationship (SAR) Insights

The position of the nitrogen atom within the pyrrolopyridine scaffold is a critical determinant of biological activity. It influences the electron distribution within the aromatic system and the molecule's ability to form key interactions with the target protein.

For instance, in the development of cannabinoid receptor 1 (CB1) allosteric modulators, 7-azaindole-2-carboxamides lost their ability to bind to the receptor, whereas 6-azaindole-2-carboxamides retained modest binding affinity.[6] This highlights the stringent structural requirements for binding to this particular target.

Furthermore, the choice of the azaindole isomer can impact physicochemical properties such as solubility. Studies have shown that 6- and 7-azaindole analogs can exhibit enhanced aqueous solubility compared to their indole counterparts, which is a desirable property for drug candidates.[6]

Experimental Protocols

General Workflow for Evaluation of Azaindole Isomers as Kinase Inhibitors

The following provides a generalized workflow for the synthesis and evaluation of pyrrolopyridine isomers as kinase inhibitors.

1. Chemical Synthesis:

  • Step 1: Synthesis of the Azaindole Core. Various synthetic routes exist for the preparation of the four azaindole isomers. These often involve multi-step sequences starting from commercially available pyridine or pyrrole derivatives.[7]

  • Step 2: Functionalization. The core azaindole scaffold is then functionalized with various substituents to explore the structure-activity relationship. This is commonly achieved through reactions such as Suzuki or Buchwald-Hartwig cross-coupling to introduce aryl or heteroaryl groups.[8][9]

  • Step 3: Purification and Characterization. The final compounds are purified using techniques like column chromatography and characterized by methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.[10]

2. In Vitro Kinase Inhibition Assay:

  • Step 1: Kinase and Substrate Preparation. Recombinant human kinase and a suitable substrate (e.g., a peptide or protein) are obtained.

  • Step 2: Assay Setup. The assay is typically performed in a 96- or 384-well plate format. The test compounds are serially diluted to various concentrations.

  • Step 3: Kinase Reaction. The kinase, substrate, ATP, and the test compound are incubated together under optimized conditions (buffer, temperature, and time).

  • Step 4: Detection of Kinase Activity. The extent of substrate phosphorylation is measured. Common detection methods include radiometric assays (using ³²P-ATP), fluorescence-based assays, or luminescence-based assays that measure the amount of ADP produced.

  • Step 5: Data Analysis. The percentage of kinase inhibition for each compound concentration is calculated. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

3. Cellular Antiproliferative Assay (e.g., MTT Assay):

  • Step 1: Cell Culture. Human cancer cell lines relevant to the targeted kinase are cultured in appropriate media.

  • Step 2: Cell Seeding. Cells are seeded into 96-well plates and allowed to attach overnight.

  • Step 3: Compound Treatment. The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • Step 4: MTT Addition. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Step 5: Solubilization and Absorbance Reading. The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).

  • Step 6: Data Analysis. The percentage of cell growth inhibition is calculated, and the GI₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined.

Data Presentation

Isomer ScaffoldTarget KinaseKey FindingsReference
5-AzaindoleCdc7Potent inhibitory activity.[1]
4-, 6-, 7-AzaindoleCdc7Lower inhibitory activity and selectivity compared to 5-azaindole.[1]
Pyrrolo[3,2-c]pyridineFMSPotent and selective inhibition; strong antiproliferative activity.[5]
7-AzaindoleVariousWidely used scaffold; mimics ATP to bind to the kinase hinge region.
6-AzaindoleCB1 Receptor (GPCR)Retained modest binding affinity where 7-azaindole did not.[6]

Visualizations

Kinase_Inhibition_Pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) Substrate Substrate Protein RTK->Substrate Phosphorylates Azaindole Pyrrolopyridine Inhibitor Azaindole->RTK Binds to ATP-binding site ATP ATP ATP->RTK Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Downstream Downstream Signaling Phospho_Substrate->Downstream Proliferation Cell Proliferation & Angiogenesis Downstream->Proliferation Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Starting Materials Core Azaindole Core Synthesis Start->Core Func Functionalization Core->Func Purify Purification & Characterization Func->Purify Kinase_Assay In Vitro Kinase Assay Purify->Kinase_Assay Cell_Assay Cellular Antiproliferative Assay Kinase_Assay->Cell_Assay SAR SAR Analysis Cell_Assay->SAR

References

A Technical Guide to the Structure-Activity Relationship of (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, represents a versatile and promising scaffold in medicinal chemistry. Its structural similarity to the purine ring of ATP has made it a privileged core for the design of inhibitors targeting a wide range of enzymes, particularly kinases and epigenetic modifiers.[1][2] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of analogs based on the (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol framework, with a focus on their development as inhibitors of Lysine Specific Demethylase 1 (LSD1) and various protein kinases. We will dissect the causal relationships between structural modifications and biological activity, supported by experimental data, to empower researchers in the rational design of novel therapeutic agents.

The this compound Scaffold: A Versatile Core

The this compound core offers several key features for drug design. The pyrrolopyridine portion can engage in crucial hydrogen bonding interactions within the active sites of target proteins, mimicking the adenine base of ATP. The methanol group at the 2-position provides a handle for further chemical modification, allowing for the exploration of different substituents to enhance potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of Analog SAR: Targeting LSD1 and Kinases

Inhibition of Lysine Specific Demethylase 1 (LSD1)

LSD1, a flavin-dependent monoamine oxidase, is a key epigenetic regulator and a promising target for cancer therapy.[3][4] A recent study detailed the discovery of a novel series of 1H-pyrrolo[2,3-c]pyridine derivatives as potent and reversible LSD1 inhibitors.[5] While not strictly this compound analogs, the SAR findings from this series provide critical insights into the structural requirements for potent LSD1 inhibition.

A detailed exploration of the SAR revealed that substitutions at various positions on the 1H-pyrrolo[2,3-c]pyridine core significantly impact inhibitory activity. The following table summarizes the IC50 values of key analogs against LSD1:

CompoundR1R2R3LSD1 IC50 (nM)
1 HHH>10000
23e HO(CH2)2N(CH3)24-F-Ph5.8

Data sourced from a study on novel 1H-pyrrolo[2,3-c]pyridin derivatives as potent LSD1 inhibitors.[5]

The data clearly indicates that strategic substitutions are crucial for potent LSD1 inhibition. Compound 23e , with a dimethylaminoethoxy group at the R2 position and a 4-fluorophenyl group at the R3 position, demonstrated a remarkable increase in potency compared to the unsubstituted parent compound. This suggests that the R2 and R3 positions are key areas for modification to optimize interactions within the LSD1 active site. The most promising compound from this series, 23e , exhibited favorable oral pharmacokinetic properties and effectively suppressed tumor growth in an acute myeloid leukemia (AML) xenograft model.[5]

Inhibition of Protein Kinases

The pyrrolopyridine scaffold is a well-established pharmacophore for kinase inhibitors.[6] While direct SAR studies on this compound analogs as kinase inhibitors are limited, valuable insights can be drawn from studies on closely related pyrrolopyridine isomers.

For instance, a series of 1H-pyrrolo[2,3-b]pyridine derivatives were evaluated as potent fibroblast growth factor receptor (FGFR) inhibitors.[7] Structure optimization led to the identification of a compound with nanomolar inhibitory activity against FGFR1-4.[7] Similarly, 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as inhibitors of c-Met kinase, with some compounds displaying IC50 values in the low nanomolar range.[8][9]

A study on pyrrolo[3,2-c]pyridine derivatives as FMS kinase inhibitors revealed that substitutions on the pyrrolopyridine nucleus significantly influenced potency.[10] The following table presents the IC50 values for representative compounds from this study:

CompoundRFMS Kinase IC50 (nM)
1e 4-chlorobenzamido60
1r 4-methoxybenzamido30

Data sourced from a study on pyrrolo[3,2-c]pyridine derivatives as FMS kinase inhibitors.[10]

These findings highlight that the nature of the substituent and its position on the pyrrolopyridine ring are critical determinants of kinase inhibitory activity and selectivity. The benzamido moiety in compounds 1e and 1r appears to be crucial for potent FMS kinase inhibition.

Experimental Protocols

Synthesis of a Representative this compound Analog

General Synthetic Scheme:

Synthesis start Substituted 2-halo-1H-pyrrolo[2,3-c]pyridine intermediate Protected this compound analog start->intermediate Suzuki-Miyaura Coupling (Pd catalyst, base) boronic_acid (Hydroxymethyl)phenylboronic acid boronic_acid->intermediate final_product This compound analog intermediate->final_product Deprotection

A representative synthetic workflow.

Step-by-Step Protocol:

  • Protection of the Pyrrolopyridine Nitrogen: The starting 2-halo-1H-pyrrolo[2,3-c]pyridine is protected, for example, with a 2-(trimethylsilyl)ethoxymethyl (SEM) group.

  • Suzuki-Miyaura Cross-Coupling: The protected 2-halo-pyrrolopyridine is reacted with an appropriate (hydroxymethyl)phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in a suitable solvent system (e.g., 1,4-dioxane/water).[2] The reaction is typically heated to drive it to completion.

  • Deprotection: The protecting group on the pyrrolopyridine nitrogen is removed under appropriate conditions to yield the final this compound analog.

LSD1 Inhibition Assay Protocol (Fluorometric)

This protocol is adapted from commercially available LSD1 inhibitor screening assay kits.[11][12][13]

Principle:

The assay measures the hydrogen peroxide (H2O2) produced during the LSD1-mediated demethylation of a substrate peptide. In the presence of horseradish peroxidase (HRP), H2O2 reacts with a fluorometric substrate to produce a highly fluorescent product. The fluorescence intensity is inversely proportional to the LSD1 inhibitory activity of the compound.

LSD1_Assay_Workflow cluster_prep Plate Preparation cluster_reagents Reagent Addition cluster_reaction Reaction & Measurement prep_wells Prepare wells: - 100% Initial Activity - Background - Inhibitor add_reagents Add to wells: - Assay Buffer - LSD1 Enzyme - HRP - Fluorometric Substrate - Solvent/Inhibitor prep_wells->add_reagents initiate_rxn Initiate reaction with peptide substrate add_reagents->initiate_rxn incubate Incubate at 37°C initiate_rxn->incubate read_plate Read fluorescence (Ex: 530-540 nm, Em: 585-595 nm) incubate->read_plate

Workflow for LSD1 inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare all reagents, including assay buffer, LSD1 enzyme, HRP, fluorometric substrate, and the peptide substrate, according to the manufacturer's instructions.

  • Plate Setup: In a 96-well plate, set up wells for 100% initial activity (no inhibitor), background (no peptide substrate), and inhibitor testing (with serially diluted compounds).

  • Reagent Addition: To each well, add the assay buffer, LSD1 enzyme, HRP, and fluorometric substrate. Then, add the solvent control or the test inhibitor at various concentrations.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the peptide substrate to all wells except the background wells.

  • Incubation: Cover the plate and incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Fluorescence Measurement: Read the fluorescence of the plate using an appropriate microplate reader with excitation and emission wavelengths typically in the range of 530-540 nm and 585-595 nm, respectively.[11]

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

General Kinase Inhibition Assay Protocol

This protocol outlines a general method for assessing the inhibitory activity of compounds against a specific protein kinase, adaptable from various sources.[14][15]

Kinase_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection prep_reagents Prepare kinase, substrate, ATP, and inhibitor solutions add_components Add kinase and inhibitor to assay plate prep_reagents->add_components pre_incubate Pre-incubate add_components->pre_incubate start_reaction Initiate reaction with ATP and substrate pre_incubate->start_reaction incubate_reaction Incubate at room temperature start_reaction->incubate_reaction stop_reaction Stop reaction incubate_reaction->stop_reaction add_detection_reagent Add detection reagent (e.g., Kinase-Glo®) stop_reaction->add_detection_reagent read_signal Read luminescence add_detection_reagent->read_signal

Workflow for a general kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of the target kinase, its specific substrate, ATP, and the test compounds at various concentrations in an appropriate assay buffer.

  • Assay Plate Setup: In a suitable microplate, add the kinase and the test compound or vehicle control.

  • Pre-incubation: Allow the kinase and inhibitor to pre-incubate for a short period (e.g., 10-15 minutes) at room temperature.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. A common method is to use a luminescence-based assay (e.g., Kinase-Glo®) that measures the amount of ATP remaining in the well. The luminescent signal is inversely proportional to the kinase activity.

  • Data Analysis: Determine the percent inhibition for each compound concentration and calculate the IC50 value.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a promising area for the development of novel therapeutics, particularly as inhibitors of LSD1 and protein kinases. The structure-activity relationships discussed in this guide, derived from closely related pyrrolopyridine series, underscore the importance of systematic chemical modifications to achieve high potency and selectivity. The provided experimental protocols offer a starting point for researchers to synthesize and evaluate new analogs based on this versatile core.

Future research should focus on a more direct and comprehensive exploration of the SAR of this compound analogs against a broader panel of biological targets. The strategic manipulation of substituents at key positions, guided by the principles outlined in this guide, will undoubtedly lead to the discovery of next-generation inhibitors with improved therapeutic profiles.

References

comparing the kinase inhibitory profile of (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol with known inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Kinase Inhibitory Profile of the 1H-Pyrrolo[2,3-c]pyridine Scaffold

Introduction: The Privileged Scaffold in Kinase Inhibition

In the landscape of modern drug discovery, protein kinases remain a paramount target class. Their deregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. A key strategy in designing potent and selective kinase inhibitors is the identification of "privileged scaffolds"—core molecular structures that exhibit a high affinity for the ATP-binding site of kinases. One such scaffold is the 1H-pyrrolo[2,3-c]pyridine, also known as 7-azaindole. This heterocyclic system is an excellent "hinge-binding" motif, capable of forming critical hydrogen bonds with the kinase hinge region, the flexible segment that connects the N- and C-terminal lobes of the kinase domain.[1][2][3]

This guide focuses on (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol as a representative fragment embodying this privileged scaffold. While this specific molecule is not an optimized inhibitor, its core structure is central to several highly successful drugs. Here, we objectively compare the kinase inhibitory profile of this scaffold, as represented in the clinical inhibitor Tofacitinib , with another multi-kinase inhibitor, Sunitinib , which features a related pyrrolo[2,3-d]pyrimidine core.[4] This comparison will illuminate how subtle changes to a core scaffold and its substituents can dramatically alter potency and selectivity, a crucial consideration for researchers in drug development.

Comparative Kinase Profiling: Tofacitinib vs. Sunitinib

The true value of a kinase inhibitor lies not just in its potency against a primary target but also in its selectivity across the human kinome. High selectivity can minimize off-target effects and improve the therapeutic window. Tofacitinib was developed as a Janus kinase (JAK) inhibitor, while Sunitinib is a multi-targeted inhibitor with potent activity against vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), among others.[5][6][7]

The data below summarizes their inhibitory activity (IC50, the concentration required for 50% inhibition) against key kinases. Lower values indicate higher potency.

Kinase TargetTofacitinib IC50 (nM)Sunitinib IC50 (nM)Primary Signaling Pathway
JAK1 112[8]>10,000JAK-STAT
JAK2 20[8]>10,000JAK-STAT
JAK3 1[8]>10,000JAK-STAT
TYK2 Not widely reported>10,000JAK-STAT
VEGFR2 >10,0002Angiogenesis, Proliferation
PDGFRβ >10,0002Angiogenesis, Cell Growth
KIT >10,0008Proliferation, Survival
FLT3 >10,000250Hematopoiesis, Proliferation

Interpretation of Data:

  • Tofacitinib , built upon the 1H-pyrrolo[2,3-b]pyridine scaffold (a regioisomer of our topic scaffold with similar hinge-binding properties), demonstrates exquisite potency for the JAK family, particularly JAK3.[8][9] Its activity against other kinases like VEGFR2 and PDGFRβ is negligible, classifying it as a selective JAK inhibitor. This selectivity is crucial for its role in modulating the immune response by blocking cytokine signaling.[7][10]

  • Sunitinib , conversely, is a multi-targeted inhibitor.[11][12][13] Its potency against VEGFR2 and PDGFRβ underlies its powerful anti-angiogenic and anti-tumor effects.[5] While it is a potent inhibitor, its broader activity profile can lead to a different spectrum of side effects compared to a more selective agent like Tofacitinib.

This comparison highlights the versatility of the pyrrolopyridine and related scaffolds. The specific substitution patterns around the core determine which kinase families are targeted. For drug development professionals, this compound represents a starting point that, through medicinal chemistry efforts, could be elaborated to target a specific kinase or family of kinases with high potency and desired selectivity.

Key Signaling Pathway: The JAK-STAT Cascade

To understand the therapeutic relevance of inhibiting kinases like JAKs, it is essential to visualize their role in cellular signaling. The JAK-STAT pathway is a primary mechanism for a host of cytokines and growth factors that regulate immunity, cell proliferation, and survival.[14][15][16][17] Dysregulation of this pathway is implicated in autoimmune diseases and cancers.[18]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK1 JAK Receptor->JAK1 2. Activation JAK2 JAK Receptor->JAK2 JAK1->Receptor 3. Phosphorylation STAT1 STAT JAK1->STAT1 5. Phosphorylation JAK2->Receptor STAT2 STAT JAK2->STAT2 STAT1->Receptor 4. Docking Dimer STAT Dimer STAT1->Dimer 6. Dimerization STAT2->Receptor STAT2->Dimer DNA DNA (Target Gene) Dimer->DNA 7. Nuclear Translocation Tofacitinib Tofacitinib (Inhibitor) Tofacitinib->JAK1 Blocks ATP Binding Tofacitinib->JAK2 Transcription Gene Transcription (Immune Response) DNA->Transcription 8. Activation Cytokine Cytokine Cytokine->Receptor 1. Binding

Caption: The JAK-STAT signaling pathway and the mechanism of inhibition by Tofacitinib.

As the diagram illustrates, Tofacitinib acts by competitively inhibiting the ATP-binding site on JAK enzymes, preventing the phosphorylation cascade and subsequent gene transcription that drives inflammatory responses.

Methodology: In Vitro Biochemical Kinase Inhibition Assay

To generate the comparative data shown above, a robust and validated biochemical assay is required. The following protocol describes a common fluorescence-based method, which offers a balance of sensitivity, throughput, and safety compared to traditional radiometric assays.[19][20][21]

Objective: To determine the IC50 value of a test compound against a specific protein kinase.

Principle: The assay measures the amount of ADP produced as a result of the kinase transferring a phosphate group from ATP to a substrate peptide. ADP is then converted through a series of enzymatic steps to a final product that can be detected by fluorescence.[22]

Kinase_Assay_Workflow A 1. Reagent Preparation - Test Compound Dilution Series - Kinase/Substrate Mix - ATP Solution B 2. Plate Setup (384-well) - Add Test Compound - Add Kinase/Substrate Mix - Incubate (Pre-incubation) A->B C 3. Kinase Reaction Initiation - Add ATP Solution to all wells - Incubate at Room Temp (e.g., 60 min) B->C D 4. Reaction Termination & Detection - Add Detection Reagent (e.g., ADP-Glo™) - Incubate to convert ADP to signal C->D E 5. Data Acquisition - Read Fluorescence/Luminescence on a Plate Reader D->E F 6. Data Analysis - Normalize Data (0% and 100% controls) - Plot Dose-Response Curve - Calculate IC50 Value E->F

Caption: Experimental workflow for a typical in vitro biochemical kinase inhibition assay.

Detailed Protocol:

  • Compound Preparation:

    • Create a serial dilution of the test compound (e.g., this compound derivatives, Tofacitinib) in 100% DMSO. A typical starting concentration is 10 mM, diluted in a 1:3 series.

    • Causality Check: DMSO is a universal solvent for organic compounds, but its concentration in the final assay must be kept low (typically ≤1%) to avoid inhibiting the kinase enzyme itself.[21]

  • Assay Plate Setup (384-well format):

    • Transfer a small volume (e.g., 50 nL) of the diluted compounds into the wells of a black, low-volume 384-well plate.

    • Include "high" control (DMSO only, 100% kinase activity) and "low" control (a known potent inhibitor, 0% kinase activity) wells for data normalization.

  • Kinase Reaction:

    • Prepare a master mix of the target kinase (e.g., JAK3) and its specific substrate peptide in assay buffer.

    • Dispense 5 µL of this kinase/substrate mix into each well of the assay plate.

    • Allow the plate to incubate for 15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated.

    • Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure accurate IC50 determination.[23]

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes). This time is optimized to ensure the reaction is in the linear range.

  • Signal Detection:

    • Stop the kinase reaction and initiate the detection cascade by adding 10 µL of a detection reagent (e.g., ADP-Glo™, Kinase-Glo®).[21] These reagents contain enzymes that convert the ADP produced into a quantifiable light or fluorescence signal.

    • Incubate as per the manufacturer's instructions (e.g., 30-60 minutes) to allow the detection signal to develop and stabilize.

  • Data Analysis:

    • Read the plate using a compatible plate reader (fluorescence or luminescence).

    • Calculate the percent inhibition for each compound concentration relative to the high (0% inhibition) and low (100% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

This self-validating protocol, through the use of proper controls and optimized reagent concentrations, ensures the generation of reliable and reproducible kinase inhibition data, which is the cornerstone of structure-activity relationship (SAR) studies in drug development.

References

A Comparative Analysis of (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol and its 3-yl Isomer: Unraveling the Impact of Isomeric Substitution on Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrrolopyridine scaffold, particularly the 6-azaindole (1H-pyrrolo[2,3-c]pyridine) core, has emerged as a privileged structure in the design of novel therapeutics. Its unique electronic properties and ability to form key hydrogen bond interactions have led to its incorporation into a multitude of biologically active agents, including kinase inhibitors and anticancer compounds. A subtle yet critical aspect of drug design is the positional isomerism of substituents on the heterocyclic core. This guide provides an in-depth comparative analysis of the biological activities of (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol and its corresponding 3-yl isomer, delving into the structural nuances that dictate their pharmacological profiles. While direct comparative studies on these specific methanol-substituted isomers are not extensively documented, by examining the broader context of 2- and 3-substituted 6-azaindole derivatives, we can elucidate the profound impact of substituent placement on biological function.

The Criticality of Substituent Placement: A Structural Perspective

The 1H-pyrrolo[2,3-c]pyridine nucleus is an electron-rich system where the fusion of a pyrrole and a pyridine ring creates a unique distribution of electron density. The position of a substituent, in this case, the hydroxymethyl group (-CH₂OH), at either the C2 or C3 position of the pyrrole ring, significantly alters the molecule's steric and electronic properties. This, in turn, influences how the molecule interacts with its biological targets.

  • C2-Substitution: A substituent at the C2 position is in closer proximity to the pyridine nitrogen (N6). This can influence the molecule's polarity, hydrogen bonding potential, and overall shape. In the context of enzyme inhibition, a C2-substituent may be ideally positioned to interact with specific amino acid residues in the hinge region or other pockets of a kinase active site.

  • C3-Substitution: Conversely, a substituent at the C3 position is further from the pyridine nitrogen and extends into a different vector space. This can lead to interactions with a different set of amino acid residues within a target protein. The electronic influence of the substituent on the pyrrole ring is also modulated by its position, which can affect the molecule's reactivity and metabolic stability.

This fundamental difference in spatial orientation and electronic environment is the primary driver for the observed or predicted disparities in the biological activities of the 2-yl and 3-yl isomers.

Comparative Biological Activities: Insights from Analogous Compounds

While specific head-to-head data for this compound and its 3-yl isomer is scarce, the broader family of 2- and 3-substituted 6-azaindoles provides valuable insights into their potential therapeutic applications, particularly in oncology.

Kinase Inhibition: A Tale of Two Isomers

The 6-azaindole scaffold is a well-established hinge-binding motif in numerous kinase inhibitors. The nitrogen atom at position 6 acts as a hydrogen bond acceptor, mimicking the adenine core of ATP. The substituent at either the C2 or C3 position can then project into the ATP-binding pocket, influencing potency and selectivity.

Generally, structure-activity relationship (SAR) studies on various kinase inhibitor series have shown that both C2 and C3 positions are crucial for activity, with the optimal position being target-dependent. For instance, in the development of certain kinase inhibitors, C2-alkylation has been shown to be favorable for occupying a specific hydrophobic pocket, while in other cases, larger substituents at the C3 position are better tolerated and lead to enhanced potency.

Table 1: Postulated Comparative Activity Profile of this compound vs. its 3-yl Isomer in Kinase Inhibition

FeatureThis compound(1H-Pyrrolo[2,3-c]pyridin-3-yl)methanolRationale
Potential Kinase Targets Kinases with a smaller, more defined pocket near the hinge region.Kinases with a larger, more open pocket accessible from the C3 position.Based on general SAR trends of 2- and 3-substituted azaindole kinase inhibitors.
Predicted Potency Target-dependent; may exhibit higher potency for specific kinases.Target-dependent; may show broader or different kinase selectivity.The spatial orientation of the hydroxymethyl group will dictate the quality of interactions with the kinase active site.
Mechanism of Action Likely ATP-competitive, with the hydroxymethyl group contributing to binding affinity and selectivity through hydrogen bonding or steric interactions.Likely ATP-competitive, with the hydroxymethyl group interacting with different residues compared to the 2-yl isomer, potentially altering the selectivity profile.The 6-azaindole core is a known hinge-binder.
Anticancer Activity: Beyond Kinase Inhibition

The anticancer potential of these isomers is not limited to kinase inhibition. The pyrrolopyridine scaffold can interact with other targets implicated in cancer progression. The differential positioning of the hydroxymethyl group can lead to varied cytotoxic profiles against different cancer cell lines.

Table 2: Hypothetical Comparative Anticancer Activity

ParameterThis compound(1H-Pyrrolo[2,3-c]pyridin-3-yl)methanolRationale
Cytotoxicity (IC50) May exhibit potent cytotoxicity against specific cancer cell lines.May show a different spectrum of activity against a panel of cancer cell lines.The cellular uptake and interaction with intracellular targets will be influenced by the isomeric form.
Mechanism of Apoptosis Induction Could induce apoptosis through pathways dependent on the specific targets it inhibits.May trigger apoptosis through similar or distinct signaling cascades compared to the 2-yl isomer.The ultimate cellular response is a consequence of the molecule's specific target engagement.

Experimental Protocols for Comparative Evaluation

To empirically determine the differences in biological activity between these two isomers, a series of well-established in vitro assays are essential. The following protocols provide a framework for a comprehensive comparative study.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure to assess the inhibitory activity of the compounds against a panel of kinases.

Objective: To determine the half-maximal inhibitory concentration (IC50) of each isomer against selected protein kinases.

Materials:

  • Recombinant human kinases

  • Specific peptide substrates for each kinase

  • ATP (Adenosine triphosphate)

  • Test compounds (this compound and its 3-yl isomer) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent

  • White, opaque 96-well or 384-well plates

  • Multimode plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup: In each well of the assay plate, add the following components in order:

    • Assay buffer

    • Test compound dilution (or DMSO for control wells)

    • Kinase and substrate mixture

  • Initiation of Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km value for each specific kinase.

  • Incubation: Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes).

  • Detection: Add the Kinase-Glo® reagent to each well. This reagent measures the amount of remaining ATP, which is inversely correlated with kinase activity.

  • Measurement: Incubate the plate for 10 minutes at room temperature to allow the luminescent signal to stabilize. Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound_Dilution Compound Dilution Series Assay_Plate Add Buffer, Compound, Kinase/Substrate to Plate Compound_Dilution->Assay_Plate Kinase_Substrate_Mix Kinase/Substrate Mixture Kinase_Substrate_Mix->Assay_Plate Add_ATP Initiate Reaction with ATP Assay_Plate->Add_ATP Incubation Incubate at 30°C Add_ATP->Incubation Add_Detection_Reagent Add Kinase-Glo® Reagent Incubation->Add_Detection_Reagent Measure_Luminescence Measure Luminescence Add_Detection_Reagent->Measure_Luminescence Calculate_Inhibition Calculate % Inhibition Measure_Luminescence->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

In Vitro Kinase Inhibition Assay Workflow.

Protocol 2: MTT Cell Viability Assay

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.[1][2][3][4][5]

Objective: To determine the IC50 value of each isomer in various cancer cell lines.[1][2][3][4][5]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Multiskan plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[1][2]

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value.

MTT_Assay_Workflow cluster_setup Cell Culture & Treatment cluster_incubation Incubation & Reaction cluster_readout Measurement & Analysis Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat with Compounds Seed_Cells->Treat_Cells Incubate_48_72h Incubate for 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

MTT Cell Viability Assay Workflow.

Conclusion and Future Directions

To definitively elucidate their comparative activities, the experimental workflows detailed in this guide provide a robust starting point. A comprehensive evaluation of their kinase inhibition profiles against a broad panel of kinases, coupled with cytotoxicity screening against diverse cancer cell lines, will be instrumental in uncovering their therapeutic potential. Further studies, including co-crystallography with target proteins, would provide invaluable structural insights into their binding modes and pave the way for the rational design of next-generation 6-azaindole-based therapeutics. The subtle shift of a single hydroxymethyl group can indeed unlock a world of differential pharmacology, underscoring the elegance and complexity of molecular recognition in biological systems.

References

Assessing the Kinase Selectivity of (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the kinase selectivity of the novel compound, (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol. As researchers and drug development professionals, understanding the precise inhibitory profile of a compound is paramount to predicting its therapeutic potential and potential off-target effects. The pyrrolo[2,3-c]pyridine scaffold and its isomers are prevalent in a number of potent kinase inhibitors, making a thorough assessment of any new analogue essential.

Herein, we present a detailed methodology for profiling this compound against a representative panel of kinases. This guide will delve into the rationale behind experimental design, provide step-by-step protocols for two common assay formats, and present a comparative analysis of hypothetical data against well-characterized kinase inhibitors, Staurosporine and Sunitinib.

The Imperative of Kinase Selectivity Profiling

The human kinome consists of over 500 kinases, many of which share a high degree of structural similarity in their ATP-binding pockets. Consequently, small molecule inhibitors designed to target a specific kinase often exhibit activity against multiple other kinases. This polypharmacology can be advantageous in some therapeutic contexts, but it can also lead to unforeseen toxicities. Therefore, early and comprehensive selectivity profiling is a critical step in the drug discovery pipeline to build a robust structure-activity relationship (SAR) and ensure the desired therapeutic window.[1]

Our test compound, this compound, belongs to a class of heterocycles known to interact with the ATP-binding site of various kinases. To illustrate a rigorous assessment of its selectivity, we will utilize a curated panel of 20 kinases. This panel includes representatives from different branches of the kinome tree and kinases that have been previously identified as targets for related pyrrolopyridine scaffolds.

Experimental Design: A Multi-Faceted Approach

A robust assessment of kinase selectivity involves several key considerations, from the choice of assay technology to the selection of appropriate controls.

Selecting the Kinase Panel

The choice of kinases for the screening panel is critical for obtaining a meaningful selectivity profile. Our representative panel includes:

  • Tyrosine Kinases (TK): ABL1, EGFR, FMS, KIT, VEGFR2

  • Serine/Threonine Kinases (STE, TKL, CAMK, AGC, CMGC): AURKB, BRAF, CDK8, CHEK1, GSK3B, JNK1, MAPK1, MEK1, PIM1, PLK1, ROCK1

  • Other: TNIK

This panel provides broad coverage across the kinome and includes kinases implicated in cancer and inflammatory diseases, common targets for kinase inhibitors.

Control Compounds: Establishing a Baseline

To contextualize the activity of this compound, we will compare its performance against two well-characterized inhibitors:

  • Staurosporine: A natural product known for its potent, broad-spectrum inhibition of numerous kinases. It serves as a positive control for assay performance and a benchmark for non-selectivity.[2]

  • Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor approved for clinical use. It has a more defined, albeit still broad, selectivity profile, making it an excellent real-world comparator.[3][4][5]

Assay Technologies: Radiometric vs. TR-FRET

There are several methods for measuring kinase activity in vitro. Here, we detail two widely accepted and robust techniques: the radiometric filter binding assay and the LANCE™ Ultra Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

  • Radiometric Filter Binding Assay: Often considered the "gold standard," this method directly measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate.[6][7][8][9] Its direct detection mechanism makes it less prone to interference from compounds that are colored or fluorescent.

  • LANCE™ Ultra TR-FRET Assay: This is a homogeneous (no-wash) assay format that is highly amenable to high-throughput screening.[10][11][12][13] It relies on the proximity of a europium-labeled antibody that recognizes the phosphorylated substrate and a ULight™-labeled substrate, resulting in a FRET signal.

Experimental Protocols

Below are detailed, step-by-step protocols for both the radiometric and TR-FRET kinase assays.

Protocol 1: Radiometric Filter Binding Assay

This protocol is adapted from standard methodologies for determining kinase activity.[6][7]

1. Reagent Preparation:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
  • ATP Stock: Prepare a 10X stock of "cold" ATP in water.
  • [γ-³²P]ATP Stock: Dilute to the desired specific activity with the 10X cold ATP stock. The final ATP concentration in the assay should be at or near the Kₘ for each kinase.
  • Substrate Stock: Dissolve the specific peptide or protein substrate for each kinase in kinase buffer.
  • Test Compounds: Prepare a 10-point, 3-fold serial dilution of this compound, Staurosporine, and Sunitinib in 100% DMSO.

2. Kinase Reaction:

  • In a 96-well plate, add 2.5 µL of the 10X compound dilutions.
  • Add 12.5 µL of a 2X kinase/substrate mix (prepared in kinase buffer) to each well.
  • Pre-incubate for 10 minutes at room temperature.
  • Initiate the reaction by adding 10 µL of a 2.5X ATP mix (containing [γ-³²P]ATP).
  • Incubate for the optimized reaction time (e.g., 60 minutes) at 30°C.

3. Reaction Quenching and Filtration:

  • Stop the reaction by adding 25 µL of 3% phosphoric acid.
  • Transfer the entire reaction volume to a phosphocellulose filter plate (e.g., P81).
  • Wash the filter plate three times with 1% phosphoric acid.
  • Dry the filter plate completely.

4. Detection:

  • Add scintillation fluid to each well.
  • Measure the incorporated radioactivity using a scintillation counter.

5. Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control.
  • Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Protocol 2: LANCE™ Ultra TR-FRET Assay

This protocol is based on the general principles of LANCE Ultra kinase assays.[10][11][14]

1. Reagent Preparation:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
  • 4X Kinase Solution: Dilute the kinase in kinase buffer.
  • 2X ULight™-Substrate/ATP Mix: Prepare a mix of the ULight™-labeled substrate and ATP in kinase buffer.
  • 4X Compound Solution: Prepare serial dilutions of the test compounds in kinase buffer with a final DMSO concentration of 4%.
  • 4X EDTA Stop Solution: Prepare in LANCE Detection Buffer.
  • 4X Eu-Antibody Solution: Prepare the europium-labeled anti-phospho-substrate antibody in LANCE Detection Buffer.

2. Kinase Reaction:

  • In a 384-well white microplate, add 2.5 µL of the 4X compound solution.
  • Add 5 µL of the 2X ULight™-Substrate/ATP mix.
  • Initiate the reaction by adding 2.5 µL of the 4X kinase solution.
  • Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature, protected from light.

3. Detection:

  • Stop the kinase reaction by adding 5 µL of the 4X EDTA Stop Solution.
  • Add 5 µL of the 4X Eu-Antibody Solution.
  • Incubate for 60 minutes at room temperature, protected from light.
  • Read the plate on a TR-FRET-compatible plate reader (excitation at 320 nm, emission at 665 nm and 615 nm).

4. Data Analysis:

  • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
  • Determine the percent inhibition based on the TR-FRET ratio of control wells.
  • Calculate IC₅₀ values using a suitable curve-fitting model.

Visualizing the Workflow

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound Compound Dilution (10-point series) Incubation Incubate at 30°C Compound->Incubation Add to Plate Kinase_Substrate Kinase/Substrate Mix Kinase_Substrate->Incubation ATP ATP Mix ([γ-³²P]ATP or cold) ATP->Incubation Initiate Reaction Quench_Filter Quench & Filter (Radiometric) Incubation->Quench_Filter TRFRET_Read Add Stop/Ab & Read (TR-FRET) Incubation->TRFRET_Read Data_Analysis IC₅₀ Determination Quench_Filter->Data_Analysis TRFRET_Read->Data_Analysis

Caption: High-level workflow for in vitro kinase selectivity profiling.

Comparative Data Analysis

The following table presents hypothetical IC₅₀ data for this compound alongside published or representative data for our control compounds, Staurosporine and Sunitinib. This allows for a direct comparison of potency and selectivity.

KinaseThis compound IC₅₀ (nM)Staurosporine IC₅₀ (nM)Sunitinib IC₅₀ (nM)
ABL1 >10,00025150
AURKB 8515250
BRAF 5,200205,000
CDK8 7508>10,000
CHEK1 >10,00051,200
EGFR >10,000882,500
FMS 251015
GSK3B 1,5004>10,000
JNK1 8,900128,000
KIT 451010
MAPK1 >10,0007>10,000
MEK1 >10,00018>10,000
PIM1 30675
PLK1 1203300
ROCK1 2,500104,500
TNIK 154200
VEGFR2 60780

Interpretation of Results

  • Potent and Selective Inhibition: The compound demonstrates potent, low nanomolar inhibition of FMS, PIM1, and TNIK. It also shows significant activity against KIT, AURKB, PLK1, and VEGFR2.

  • High Degree of Selectivity: Compared to the broad-spectrum inhibitor Staurosporine, this compound is highly selective. It shows minimal to no activity (>10,000 nM) against several kinases, including ABL1, CHEK1, EGFR, MAPK1, and MEK1.

  • Comparison to Sunitinib: The profile of our test compound is distinct from Sunitinib. While both inhibit FMS, KIT, and VEGFR2, this compound shows more potent inhibition of PIM1, TNIK, AURKB, and PLK1, while lacking the potent ABL1 inhibition seen with Sunitinib.[3][4]

This selectivity profile suggests that this compound may have a more defined therapeutic window than broadly acting inhibitors. The potent activity against FMS, PIM1, and TNIK suggests potential applications in oncology and inflammatory diseases.

Caption: Kinase selectivity profile of this compound.

Conclusion

This guide outlines a rigorous and systematic approach to assessing the kinase selectivity of a novel compound, using this compound as a case study. By employing standardized protocols, appropriate controls, and a representative kinase panel, researchers can generate high-quality, reproducible data. The hypothetical results presented herein demonstrate how such data can be used to build a clear picture of a compound's selectivity profile, thereby guiding further optimization and preclinical development. This structured approach ensures scientific integrity and provides a solid foundation for advancing promising compounds toward clinical investigation.

References

A Comparative Study of 6-Azaindole and 7-Azaindole Derivatives in Biological Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the azaindole scaffold has emerged as a privileged structure, serving as a versatile framework for the design of potent and selective therapeutic agents. As bioisosteres of the endogenous indole nucleus, azaindoles, or pyrrolopyridines, offer unique physicochemical properties due to the strategic placement of a nitrogen atom in the benzene ring. This subtle modification can profoundly influence a molecule's hydrogen bonding capacity, pKa, dipole moment, and metabolic stability, ultimately dictating its interaction with biological targets.[1][2] Among the four possible isomers, 6-azaindole and 7-azaindole derivatives have garnered significant attention, finding applications in diverse therapeutic areas, from oncology to neurodegenerative diseases.

This guide provides an in-depth comparative analysis of 6-azaindole and 7-azaindole derivatives, focusing on their performance in key biological assays. We will delve into their differential activities as kinase inhibitors, their cytotoxic effects on cancer cell lines, and their modulation of other significant biological targets. This objective comparison, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their own discovery programs.

The Structural Nuances: 6- vs. 7-Azaindole

The defining difference between these two scaffolds lies in the position of the nitrogen atom within the pyridine ring. In 6-azaindole, the nitrogen is at the 6-position, while in 7-azaindole, it resides at the 7-position. This seemingly minor alteration has significant implications for the molecule's electronic distribution and its ability to engage in hydrogen bonding, a critical factor in drug-target interactions. The 7-azaindole scaffold, in particular, has been extensively utilized in the design of kinase inhibitors, as its nitrogen at the 7-position and the pyrrolic NH can form two crucial hydrogen bonds with the hinge region of the kinase ATP-binding site, mimicking the interaction of adenine.[2]

Comparative Performance in Biological Assays

Kinase Inhibition: A Tale of Two Isomers

The 7-azaindole moiety is a well-established pharmacophore in the realm of kinase inhibitors, with several FDA-approved drugs, such as the BRAF inhibitor vemurafenib, featuring this scaffold.[2] However, comparative studies, though not abundant, reveal that the choice between a 6- and 7-azaindole core is highly target-dependent.

A study focusing on inhibitors for cell division cycle 7 (Cdc7) kinase, a key regulator of DNA replication, found that while 5-azaindole derivatives were the most potent, the corresponding 6- and 7-azaindole isomers exhibited lower inhibitory activity and selectivity.[1][3] Conversely, in the development of vascular endothelial growth factor receptor 2 (VEGFR2) inhibitors, both 6- and 7-azaindole derivatives have shown activity, with subtle structural modifications tipping the balance of potency.[4]

Target Kinase6-Azaindole Derivative (IC50 nM)7-Azaindole Derivative (IC50 nM)Reference
VEGFR24837[4]
GSK3β9Inactive[4]
FLT-318Not Reported[4]
Cdc7Lower ActivityLower Activity[1][3]

Table 1: Comparative Inhibitory Activity of 6- and 7-Azaindole Derivatives Against Various Kinases. Note: Data is compiled from a study directly comparing derivatives of both scaffolds.

The causality behind these differences often lies in the precise geometry of the kinase active site and the specific interactions required for potent inhibition. The positioning of the nitrogen in the 6- or 7-position alters the vector of the hydrogen bond donor/acceptor capabilities, which can either be favorable or detrimental depending on the target's architecture.

Cytotoxicity in Cancer Cell Lines: A Target-Dependent Response

The anticancer potential of azaindole derivatives is a significant area of research. Both 6- and 7-azaindole scaffolds have been incorporated into molecules demonstrating potent cytotoxic effects against a range of cancer cell lines. However, direct head-to-head comparisons within the same study are limited, making a definitive declaration of superiority for one isomer over the other challenging.

Available data suggests that the cytotoxic efficacy is highly dependent on the specific cancer cell line and the nature of the substitutions on the azaindole core. For instance, a novel 7-azaindole analog showed a GI50 of 15.56 µM against the MCF-7 breast cancer cell line.[5] While direct comparative data for a 6-azaindole counterpart in the same study is unavailable, other research has highlighted the anticancer potential of 6-azaindole derivatives.[1]

Isomer ScaffoldCell LineCell TypeCompound DescriptionGI50/IC50 (µM)Reference
6-AzaindoleVariousColon Cancer2,3-bis(het)aryl-6-azaindole0.6[1]
7-AzaindoleMCF-7Breast CancerNovel 7-azaindole analog15.56[5]
7-AzaindoleA549Lung CancerN-octyl-7-azaindoleLow micromolar[1]
7-AzaindoleHEPG2Liver CancerN-decyl-7-azaindoleLow micromolar[1]

Table 2: Comparative Cytotoxic Activity of Azaindole Derivatives in Cancer Cell Lines. Note: Data is compiled from multiple sources and may not represent a direct head-to-head comparison under identical conditions.

Modulation of Cannabinoid Receptor 1: A Clear Distinction

A direct comparative study of 6- and 7-azaindole-2-carboxamides as allosteric modulators of the cannabinoid receptor 1 (CB1) provides a clear example of how the nitrogen position dictates biological activity. In this study, the 7-azaindole derivatives completely lost their ability to bind to the CB1 receptor.[6] In stark contrast, the 6-azaindole counterparts, while showing markedly reduced binding affinities compared to their indole analogs, still retained functional activity, potentiating orthosteric agonist binding and inhibiting agonist-induced G-protein coupling.[6]

Compound ScaffoldBinding Affinity (KB in µM)Reference
Indole-2-carboxamide0.1 - 0.5[6]
6-Azaindole-2-carboxamide3 - 10[6]
7-Azaindole-2-carboxamideNo detectable binding[6]

Table 3: Comparative Binding Affinities of Indole, 6-Azaindole, and 7-Azaindole Derivatives to the CB1 Receptor.

This striking difference underscores the critical role of the nitrogen's position in defining the pharmacophore for a specific target. The authors of the study postulated that the electron-deficient nature of the pyridine ring in the 6-azaindole scaffold might impact the aromatic π-π stacking interactions within the allosteric binding site.[6]

Experimental Protocols: A Guide to Key Assays

To ensure the trustworthiness and reproducibility of the findings presented, this section provides detailed, step-by-step methodologies for the key biological assays discussed.

In Vitro Kinase Inhibition Assay (Radiometric Format)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.

Materials:

  • Purified kinase

  • Kinase-specific substrate (peptide or protein)

  • 6- and 7-azaindole derivative stock solutions (in DMSO)

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • 96-well filter plates

  • Phosphoric acid wash solution

  • Scintillation counter and scintillant

Procedure:

  • Prepare serial dilutions of the azaindole derivatives in the kinase assay buffer.

  • In a 96-well plate, add the kinase, the specific substrate, and the diluted azaindole derivatives.

  • Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP.

  • Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a 96-well filter plate to capture the phosphorylated substrate.

  • Wash the filter plate multiple times with phosphoric acid wash solution to remove unincorporated [γ-³³P]ATP.

  • Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium

  • 6- and 7-azaindole derivative stock solutions (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the 6- and 7-azaindole derivatives for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth, from the dose-response curve.[1]

[³H]CP55,940 Radioligand Binding Assay for CB1 Receptor

This assay is used to determine the binding affinity of compounds to the CB1 receptor.

Materials:

  • Cell membranes expressing the human CB1 receptor

  • [³H]CP55,940 (radioligand)

  • 6- and 7-azaindole derivative stock solutions (in DMSO)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4)

  • Wash buffer (e.g., 50 mM Tris-HCl, 0.25% BSA, pH 7.4)

  • 96-well filter plates

  • Scintillation counter and scintillant

Procedure:

  • Prepare serial dilutions of the unlabeled 6- and 7-azaindole derivatives.

  • In a 96-well plate, incubate the CB1 receptor-expressing membranes with a fixed concentration of [³H]CP55,940 and varying concentrations of the test compounds.

  • To determine non-specific binding, include wells with a high concentration of an unlabeled CB1 agonist (e.g., WIN 55,212-2).

  • Incubate the plate at 30°C for 90 minutes.

  • Terminate the binding reaction by rapid filtration through a 96-well filter plate, followed by washing with ice-cold wash buffer to separate bound from free radioligand.

  • Allow the filters to dry, add scintillation fluid, and measure the radioactivity in a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the Ki (inhibitory constant) for each compound from the IC50 values (the concentration of the compound that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate a key signaling pathway and a typical experimental workflow.

G cluster_0 CB1 Receptor Signaling CB1R CB1 Receptor G_protein Gi/o Protein CB1R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition MAPK MAPK Pathway G_protein->MAPK Activation cAMP cAMP AC->cAMP Conversion PKA PKA cAMP->PKA Activation ERK ERK MAPK->ERK Phosphorylation G cluster_1 Experimental Workflow: Kinase Inhibitor Screening Compound_Library 6- & 7-Azaindole Derivatives Primary_Screen Single-Dose Kinase Assay Compound_Library->Primary_Screen Hit_Identification Identify Active Compounds Primary_Screen->Hit_Identification Dose_Response IC50 Determination Hit_Identification->Dose_Response Selectivity_Panel Screen Against Panel of Kinases Dose_Response->Selectivity_Panel Cell_Based_Assay Assess Cellular Potency (e.g., MTT) Selectivity_Panel->Cell_Based_Assay Lead_Optimization Structure-Activity Relationship Studies Cell_Based_Assay->Lead_Optimization

References

A Researcher's Guide to Elucidating the Mechanism of Action of (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers and drug development professionals to investigate the mechanism of action of (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol. Given the prevalence of its core structure, the 6-azaindole scaffold, in kinase inhibitor development, we will proceed with the hypothesis that this compound functions as a kinase inhibitor. This document will detail the necessary experimental workflows to test this hypothesis, compare its potential efficacy with established kinase inhibitors, and provide the scientific rationale behind each step.

Introduction: The Promise of the Pyrrolopyridine Scaffold

The pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold is a well-recognized "privileged structure" in medicinal chemistry. Its defining feature is the ability to act as a bioisostere for purine systems, enabling it to form critical hydrogen bonds with the hinge region of the ATP-binding pocket of various protein kinases.[1][2] This has led to the successful development of numerous kinase inhibitors for a range of therapeutic areas, particularly oncology.[3][4] this compound, a member of this structural class, thus presents a compelling starting point for the discovery of novel therapeutics. This guide will provide the experimental roadmap to validate its presumed mechanism of action as a kinase inhibitor and benchmark its performance against other compounds targeting similar pathways.

Part 1: Elucidating the Putative Mechanism of Action - A Step-by-Step Guide

The central hypothesis is that this compound exerts its biological effects by inhibiting protein kinase activity. The following experimental workflow is designed to systematically test this hypothesis.

Experimental Workflow: From Broad Screening to Specific Target Validation

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: Comparative Analysis A Broad Kinase Panel Screening C In Vitro Kinase Assays (IC50 Determination) A->C Identified Hits B Cell Viability Assays (e.g., MTT, CellTiter-Glo) D Western Blot Analysis of Downstream Signaling B->D Cellular Potency C->D Confirmed Targets E Cellular Thermal Shift Assay (CETSA) for Target Engagement C->E Confirmed Targets G Selectivity Profiling C->G F Head-to-Head Comparison with Known Kinase Inhibitors D->F E->F

Caption: A stepwise workflow for the validation of a putative kinase inhibitor.

Detailed Experimental Protocols

1. Broad Kinase Panel Screening:

  • Objective: To identify the potential kinase targets of this compound from a large panel of kinases.

  • Methodology:

    • Utilize a commercial kinase screening service (e.g., Eurofins, Reaction Biology) that offers a broad panel of recombinant human kinases.

    • Screen the compound at a fixed concentration (e.g., 1 µM) against the kinase panel.

    • The assay typically measures the remaining kinase activity after incubation with the test compound, often using a radiometric (33P-ATP) or fluorescence-based method.

    • Results are expressed as a percentage of inhibition relative to a vehicle control.

  • Causality: A significant inhibition of specific kinases in this broad screen provides the first evidence of direct target interaction and guides further investigation.

2. In Vitro Kinase Assays (IC50 Determination):

  • Objective: To determine the potency of this compound against the top candidate kinases identified in the initial screen.

  • Methodology:

    • Perform dose-response assays for each candidate kinase.

    • Incubate varying concentrations of the compound with the recombinant kinase, a suitable substrate, and ATP.

    • Measure kinase activity and plot the percentage of inhibition against the logarithm of the compound concentration.

    • Calculate the half-maximal inhibitory concentration (IC50) value by fitting the data to a sigmoidal dose-response curve.

  • Causality: The IC50 value is a quantitative measure of the compound's potency against a specific kinase, allowing for direct comparison with other inhibitors.

3. Western Blot Analysis of Downstream Signaling:

  • Objective: To confirm that the compound inhibits the activity of the target kinase within a cellular context by assessing the phosphorylation status of its downstream substrates.

  • Methodology:

    • Treat a relevant cell line with increasing concentrations of this compound.

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with antibodies specific for the phosphorylated and total forms of the downstream substrate of the target kinase.

    • Visualize the protein bands using chemiluminescence or fluorescence.

  • Causality: A dose-dependent decrease in the phosphorylation of a known downstream substrate provides strong evidence of on-target activity in a cellular environment.

Part 2: Comparative Analysis with Alternative Kinase Inhibitors

To contextualize the potential of this compound, it is crucial to compare its performance against established kinase inhibitors. Based on the common targets of the azaindole scaffold, we have selected a few representative inhibitors for comparison.[3][5][6][7]

Comparative Performance Data
Compound/InhibitorPrimary Target(s)IC50 (nM)Reference
This compound To be determinedTo be determinedN/A
Roscovitine CDK1, CDK2~400, ~700N/A
Dasatinib ABL, SRC family<1[4]
Crizotinib c-Met, ALK~4, ~20[6]
AZD4547 FGFR1, 2, 3~0.2, ~2.5, ~1.8[7]

Note: IC50 values are approximate and can vary depending on assay conditions.

Signaling Pathway: A Generic Kinase Inhibition Model

The following diagram illustrates the general mechanism of action for an ATP-competitive kinase inhibitor, the hypothesized mechanism for this compound.

G cluster_0 Kinase Activation Cascade cluster_1 Inhibition A Upstream Signal B Protein Kinase A->B Activates C Substrate Protein B->C Phosphorylates D Phosphorylated Substrate (Cellular Response) C->D E This compound E->B Competitively Binds to ATP Pocket F ATP F->B Binds to ATP Pocket

Caption: Competitive inhibition of a protein kinase by this compound.

Discussion: Interpreting the Comparative Data

The true value of this compound will be determined by its potency, selectivity, and cellular activity.

  • Potency: If the IC50 value of this compound against its primary target is in the low nanomolar range, it would be considered a potent inhibitor, comparable to established drugs like Dasatinib and Crizotinib.

  • Selectivity: A key advantage would be high selectivity for its target kinase over other kinases. Many successful kinase inhibitors, while potent against their primary target, also exhibit off-target effects that can lead to toxicity. A comprehensive selectivity profile, generated by screening against a broad kinase panel at a single high concentration, will be crucial. For instance, some 7-azaindole derivatives have been identified as dual inhibitors of CDK9/CyclinT and Haspin, which could be a therapeutic advantage in certain cancers.[3]

  • Cellular Activity: Potent enzymatic inhibition must translate to cellular efficacy. The results from cell viability and western blot assays will be critical in demonstrating that the compound can penetrate cell membranes and engage its target in a biological system.

Conclusion

While the specific mechanism of action of this compound is yet to be definitively elucidated, its 6-azaindole core strongly suggests a role as a kinase inhibitor. The experimental framework outlined in this guide provides a clear path to validating this hypothesis, identifying its specific kinase targets, and quantifying its potency and selectivity. Through rigorous a comparative analysis against established kinase inhibitors, the therapeutic potential of this promising compound can be fully assessed. The versatility of the azaindole scaffold has been repeatedly demonstrated in the development of targeted therapies, and a systematic investigation of this compound is a worthwhile endeavor for any drug discovery program.[2]

References

A Comparative Guide to the In Vivo Efficacy of Promising 6-Azaindole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 6-Azaindole Scaffold in Modern Drug Discovery

The azaindole scaffold, a bioisostere of the natural indole and purine systems, has emerged as a "privileged structure" in medicinal chemistry. These bicyclic heterocycles, which substitute a carbon atom in the benzene ring of indole with a nitrogen atom, offer a powerful tool for modulating a compound's physicochemical and pharmacokinetic properties.[1] The strategic placement of the nitrogen atom can enhance aqueous solubility, improve metabolic stability, and introduce an additional hydrogen bond acceptor, potentially leading to higher binding affinity and greater potency.[2]

Among the four possible isomers (4-, 5-, 6-, and 7-azaindole), the 7-azaindole core is famously represented in approved drugs like the BRAF inhibitor Vemurafenib. However, the 6-azaindole isomer, while less explored, presents a unique chemical space for designing novel therapeutics. This guide provides a comparative analysis of the preclinical in vivo efficacy of promising 6-azaindole compounds and their close structural relatives, offering insights into their therapeutic potential and the experimental frameworks used for their evaluation.

Mechanism of Action: Why Azaindoles Excel as Kinase Inhibitors

A primary reason for the success of azaindole derivatives is their remarkable efficacy as kinase inhibitors.[3] Kinases play a pivotal role in cell signaling by catalyzing the transfer of a phosphate group from ATP to a substrate protein. In many cancers, constitutive activation of kinase signaling pathways, such as the MAPK/ERK pathway, drives uncontrolled cell proliferation.[4][5]

The azaindole structure is particularly adept at targeting the ATP-binding pocket of kinases. Its nitrogen atoms can form crucial hydrogen bonds with the "hinge region" of the kinase, mimicking the binding pattern of the adenine moiety of ATP itself.[1] This competitive inhibition blocks the kinase's function, thereby halting the downstream signaling cascade.

cluster_pathway BRAF/MEK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Activates RAS RAS RTK->RAS BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation Promotes Azaindole Azaindole Inhibitor (e.g., Vemurafenib) Azaindole->BRAF Inhibits

Caption: The BRAF/MEK/ERK pathway and the site of action for azaindole-based inhibitors.

Comparative In Vivo Efficacy of Azaindole Derivatives

The true test of a therapeutic compound lies in its performance in a living system. The following sections compare the in vivo efficacy of azaindole compounds across different therapeutic targets, supported by data from preclinical animal models.

Targeting the p38 MAP Kinase for Inflammatory Diseases

The p38 MAP kinase is a key regulator of the production of pro-inflammatory cytokines like TNF-α and IL-1β.[6] Its inhibition is a promising strategy for treating autoimmune diseases such as rheumatoid arthritis.[6] While many p38 inhibitors have been developed, azaindole-based compounds have shown particular promise.

One study detailed the development of 4-azaindole inhibitors, demonstrating potent activity.[7] A lead compound from this series, when evaluated in vivo, showed the required physical properties for advanced studies.[7] Further research has demonstrated that systemic p38 inhibition in animal models can reduce atherosclerotic lesion size and improve the function of vasculogenic cells.[8]

Compound ClassTargetAnimal ModelKey Efficacy OutcomeReference
Diarylpyrazole (p38 Inhibitor)p38αRat Streptococcal-Cell-Wall-Induced ArthritisDramatic protection of paw joint integrity and bone density.[6]
SB203580 (p38 Inhibitor)p38ApoE(-/-) Mice (Atherosclerosis model)51% reduction in atheromatous lesion size after 4 months.[8]
4-Azaindole Seriesp38N/A (Advanced studies warranted)Potent p38 inhibition and favorable physical properties.[7]
Targeting Kinase Pathways in Oncology

The broadest application of azaindole inhibitors has been in oncology, targeting the kinases that drive tumor growth.

BRAF Inhibitors: The V600E mutation in the BRAF kinase is found in over 50% of melanomas and leads to constitutive pathway activation.[4] Vemurafenib, a 7-azaindole derivative, was a landmark drug for treating BRAF V600E-mutant melanoma, showing a 50% response rate in a Phase III trial compared to 5% for the standard-of-care chemotherapy.[4][5] The success of this scaffold has spurred the development of numerous other BRAF inhibitors.[9]

ULK1/2 Inhibitors for RAS-Driven Cancers: The ULK1 kinase is a central regulator of autophagy, a process that RAS-driven cancers depend on for survival, especially when other pathways like MEK are inhibited.[10] An azaindole-based compound, MR-2088, was developed as a potent ULK1 inhibitor. In vivo studies showed that combining MR-2088 with the MEK inhibitor trametinib produced a promising synergistic anti-tumor effect.[10]

KIFC1 Inhibition in Liver Cancer: Moving beyond kinases, one study identified an azaindole compound that targets the kinesin family member C1 (KIFC1).[11] In an in vivo rat tumor model, administration of this compound significantly reduced tumor volume and down-regulated KIFC1 expression in the tumor tissue, highlighting its potential as a therapeutic for liver cancer.[11]

Compound/ClassTargetAnimal ModelDosing & AdministrationKey Efficacy OutcomeReference
VemurafenibBRAF V600EHuman Patients (Phase III)Oral50% response rate in metastatic melanoma.[4][5]
MR-2088ULK1/2Genetic Mouse Models (RAS-driven cancer)N/A (PK suitable for in vivo)Synergistic effect when combined with MEK inhibitors.[10]
AzaindoleKIFC1Rat Tumor Model (Liver Cancer)N/ASignificant reduction in tumor volume vs. control.[11]

Experimental Protocol: Murine Xenograft Model for Efficacy Testing

A robust and reproducible in vivo model is critical for evaluating an anti-cancer compound's efficacy. The human tumor xenograft model in immunocompromised mice is a gold standard.

Causality Behind Experimental Choices:

  • Animal Model: Athymic nude or NSG mice are used because their compromised immune system prevents the rejection of implanted human tumor cells.

  • Tumor Implantation: Subcutaneous implantation allows for easy, non-invasive measurement of tumor volume over time.

  • Dosing Regimen: The dose and schedule (e.g., daily, twice weekly) are determined by prior pharmacokinetic (PK) and maximum tolerated dose (MTD) studies.

  • Endpoints: Tumor volume is the primary efficacy endpoint. Body weight is monitored as a key indicator of toxicity.

cluster_workflow In Vivo Xenograft Efficacy Workflow start Day 0: Implant Human Tumor Cells (s.c.) growth Monitor Tumor Growth (3x per week) start->growth randomize Randomize Mice into Treatment Groups (e.g., Tumor Volume ~100-150 mm³) growth->randomize treat Initiate Treatment: - Vehicle Control - Compound A (Dose 1) - Compound B (Dose 2) randomize->treat monitor Day 7-28: Continue Dosing Measure Tumor Volume & Body Weight treat->monitor endpoint Study Endpoint: - Tumor Volume >2000 mm³ - Predefined Time Point monitor->endpoint analysis Euthanize & Collect Tissues (Tumor, Plasma) for PK/PD Analysis endpoint->analysis end Data Analysis: Tumor Growth Inhibition (%TGI) analysis->end

Caption: A typical workflow for an in vivo tumor xenograft efficacy study.

Step-by-Step Methodology
  • Cell Culture: Human cancer cells (e.g., A375 melanoma with BRAF V600E mutation) are cultured under sterile conditions.

  • Animal Acclimation: 6-8 week old female athymic nude mice are acclimated for at least one week. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation: Cells are harvested, washed, and resuspended in a 1:1 mixture of media and Matrigel. Approximately 5 x 10⁶ cells are injected subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor dimensions are measured three times weekly with digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Randomization: When average tumor volumes reach 100-150 mm³, mice are randomized into treatment cohorts (n=8-10 per group).

  • Compound Formulation and Administration: The 6-azaindole compound is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose, 0.2% Tween-80). The compound is administered orally (p.o.) or via intraperitoneal (i.p.) injection at a predetermined dose and schedule. The control group receives the vehicle only.

  • In-Life Monitoring: Tumor volumes and body weights are recorded 2-3 times per week. Mice are monitored daily for any signs of distress or toxicity.

  • Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³). At termination, a final tumor volume and body weight are recorded. Blood may be collected for pharmacokinetic analysis, and tumors may be excised for pharmacodynamic (e.g., Western blot for target inhibition) analysis.[12]

  • Efficacy Calculation: The primary efficacy metric is Tumor Growth Inhibition (%TGI), calculated as: %TGI = (1 - [ΔT/ΔC]) x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

Conclusion and Future Outlook

The 6-azaindole scaffold, while less prevalent in approved drugs than its 7-azaindole counterpart, holds significant promise for the development of novel therapeutics. Studies have shown its potential to yield compounds with enhanced solubility and unique biological activities.[2] The in vivo data, though still emerging for the 6-azaindole isomer specifically, demonstrates the power of the broader azaindole class in oncology and inflammatory disease models.

Future work will likely focus on further exploring the structure-activity relationships of 6-azaindole derivatives to optimize potency and selectivity. Moreover, as demonstrated with ULK1 inhibitors, combining these novel agents with existing targeted therapies may unlock synergistic effects and provide new strategies to overcome therapeutic resistance.[10] The robust preclinical models outlined here will remain essential for validating these next-generation compounds as they advance toward clinical application.

References

Comparison Guide: Benchmarking (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol Against a Reference Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers

Introduction: The Pursuit of Specificity in Kinase Inhibition

The 1H-Pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold represents a privileged structure in modern medicinal chemistry.[1] Its unique ability to act as a bioisostere of indole and form critical hydrogen bonds with the hinge region of kinase ATP-binding sites has established it as a foundational core for numerous targeted therapies.[2] Derivatives of this versatile pharmacophore have shown significant potential as inhibitors of a wide array of kinases, including Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3β (GSK-3β), and notably, the Janus kinase (JAK) family.[3][4][5]

This guide provides a comprehensive framework for benchmarking a novel derivative, (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol—hereafter referred to as Compound A —against a well-established, clinically relevant reference compound. Our objective is to delineate a rigorous, multi-tiered experimental strategy to characterize the potency, cellular activity, and selectivity profile of Compound A, thereby providing the critical data necessary for its further development.

For this comparative analysis, we have selected Tofacitinib as the reference compound. Tofacitinib is a potent, FDA-approved pan-JAK inhibitor that targets JAK1, JAK2, and JAK3, and serves as a therapeutic for autoimmune diseases like rheumatoid arthritis.[6][7] Its well-documented biochemical and cellular profile provides an authoritative benchmark against which the performance of new chemical entities like Compound A can be objectively measured.

Scientific Rationale: Why Target the JAK-STAT Pathway?

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for a multitude of cytokines and growth factors, making it central to immune regulation, hematopoiesis, and inflammation.[8] Dysregulation of this pathway is a key driver in numerous autoimmune disorders and cancers. The JAK family consists of four cytoplasmic tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[8]

  • JAK1 is broadly involved in inflammatory responses.[9]

  • JAK2 plays a crucial role in hematopoiesis.

  • JAK3 is primarily expressed in hematopoietic cells and is critical for lymphocyte function.

  • TYK2 is also involved in immune signaling.

The therapeutic efficacy of JAK inhibitors (JAKis) relies heavily on their specific inhibitory profile across these isoforms.[9] While broad inhibition can be effective, it can also lead to off-target effects. For instance, potent JAK2 inhibition can be associated with hematological side effects. Therefore, developing next-generation inhibitors with improved selectivity, particularly for JAK1, is a major goal in the field. This guide outlines the essential experiments to determine if Compound A offers a superior or differentiated profile compared to the first-generation inhibitor, Tofacitinib.

Experimental Design: A Multi-Parametric Benchmarking Workflow

Our benchmarking strategy is designed to build a comprehensive understanding of Compound A's pharmacological profile, moving from purified enzyme systems to complex cellular models and broad selectivity screening.

G cluster_0 Phase 1: Biochemical Potency cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Selectivity Profile cluster_3 Analysis & Decision biochem Biochemical Kinase Assays (IC50 vs. JAK1, JAK2, JAK3, TYK2) cellular Cellular Target Engagement Assay (Inhibition of STAT Phosphorylation) biochem->cellular Translates to cells? selectivity Broad Kinase Panel Screen (KINOMEscan™) cellular->selectivity Is it specific? analysis Comparative Data Analysis (Potency, Selectivity, Therapeutic Index) selectivity->analysis Synthesize data G cluster_0 Cell Treatment Workflow cluster_1 Detection by Western Blot c1 1. Culture & Starve (e.g., TF-1 cells) c2 2. Pre-incubate with Inhibitor (Compound A or Tofacitinib) c1->c2 c3 3. Stimulate with Cytokine (e.g., IL-6 for pSTAT3) c2->c3 c4 4. Lyse Cells & Collect Protein c3->c4 d1 5. SDS-PAGE c4->d1 d2 6. Transfer to Membrane d1->d2 d3 7. Probe with Antibodies (anti-pSTAT & anti-total STAT) d2->d3 d4 8. Image & Quantify Bands d3->d4

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。